molecular formula C15H12 B3113616 3-Phenyl-1H-indene CAS No. 1961-97-3

3-Phenyl-1H-indene

Cat. No.: B3113616
CAS No.: 1961-97-3
M. Wt: 192.25 g/mol
InChI Key: ILASZRLOZFHWOJ-UHFFFAOYSA-N
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Description

3-Phenyl-1H-indene is a useful research compound. Its molecular formula is C15H12 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92814. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILASZRLOZFHWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293894
Record name 3-Phenyl-1H-indene
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Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1961-97-3
Record name 3-Phenylindene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 92814
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC92814
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92814
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Record name 3-Phenyl-1H-indene
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Foundational & Exploratory

Spectroscopic Profile of 3-Phenyl-1H-indene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the aromatic hydrocarbon 3-phenyl-1H-indene, providing a crucial resource for researchers in synthetic chemistry and drug development.

This technical guide presents a comprehensive overview of the key spectroscopic data for this compound, a molecule of interest in organic synthesis and medicinal chemistry. The compilation of its ¹H NMR, ¹³C NMR, IR, and mass spectral data provides a foundational dataset for its identification, characterization, and further application in research and development.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound [1][2]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.60−7.58m3HPhenyl H
7.52d7.21HIndene H
7.46−7.42m2HPhenyl H
7.35-7.23m3HIndene H
6.61q2.51HIndene H (vinyl)
3.53d2.42HIndene CH₂

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound [2]

Chemical Shift (δ) ppm
145.10
144.11
143.95
136.63
131.10
128.84
128.31
127.70
126.29
124.99
124.25
120.45
38.31

Solvent: CDCl₃, Referenced to the solvent signal.

Infrared (IR) Spectroscopy

Due to the limited availability of a published IR spectrum for this compound, the following table presents the expected characteristic absorption bands based on its functional groups.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3100-3000MediumC-H StretchAromatic/Vinylic C-H
2950-2850MediumC-H StretchAliphatic C-H (CH₂)
1600, 1495, 1450Medium-StrongC=C StretchAromatic Ring
~1640MediumC=C StretchVinylic C=C
900-675StrongC-H BendAromatic C-H (out-of-plane)
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak and fragmentation patterns characteristic of aromatic and unsaturated systems.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
192High[M]⁺ (Molecular Ion)
191Moderate[M-H]⁺
115Moderate[C₉H₇]⁺ (Indenyl cation)
77Moderate[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR). The sample is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.[3] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3] The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability. Shimming is performed to optimize the homogeneity of the magnetic field and improve spectral resolution. For ¹H NMR, standard pulse sequences are used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are obtained using a Fourier-transform infrared spectrometer. For solid samples, a small amount of the compound can be finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.[4] Alternatively, a thin film of the sample can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent. For liquid samples, a drop can be placed between two salt plates.[4] The attenuated total reflectance (ATR) technique is also commonly used, where the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).[5] A background spectrum of the empty sample compartment or the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum to remove contributions from atmospheric gases (CO₂, H₂O) and the instrument optics.[6] The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC).[2][7][8] In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[2][7][8] The resulting positive ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[9][10] A detector then records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Purification->NMR_Analysis Sample for NMR IR_Analysis IR Spectroscopy Purification->IR_Analysis Sample for IR MS_Analysis Mass Spectrometry Purification->MS_Analysis Sample for MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Analysis->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Analysis->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Analysis->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A flowchart of the spectroscopic analysis process.

References

An In-depth Technical Guide to the Chemical Properties of 3-Phenyl-1H-indene (CAS 1961-97-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and safety information for the compound identified by CAS number 1961-97-3: 3-Phenyl-1H-indene. While initial database inquiries may present conflicting information, authoritative sources definitively identify this CAS number with this compound, a polycyclic aromatic hydrocarbon. This document serves as a centralized resource, presenting quantitative data in structured tables, detailing a validated experimental protocol for its synthesis, and exploring its significance as a key intermediate in the synthesis of potentially bioactive molecules. Visualizations of the synthetic workflow and the therapeutic potential of the indene (B144670) scaffold are provided to support its application in research and drug development.

Chemical Identity and Physical Properties

This compound is a polycyclic aromatic hydrocarbon featuring a phenyl group substituted on an indene core.[1] The indene structure consists of a benzene (B151609) ring fused to a five-membered cyclopentadiene (B3395910) ring.[1] This compound is recognized for its utility as a versatile building block in organic synthesis, particularly as an intermediate for pharmaceuticals and as a component in the flavor and fragrance industry.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 1961-97-3[1][2]
Molecular Formula C₁₅H₁₂[1][2]
Molecular Weight 192.26 g/mol [2]
Appearance Yellow oil or pale yellow to colorless liquid[1]
Boiling Point 313.6 °C at 760 mmHg[1][2]
Melting Point 167 °C[2]
Density 1.104 g/cm³[1][2]
Flash Point 148.6 °C[1][2]
Refractive Index 1.637[1][2]
Vapor Pressure 0.000906 mmHg at 25°C[1][2]
Solubility Insoluble in water; soluble in acetone, ethanol, and benzene.[1]
LogP 3.67440[2]

Spectroscopic Data

Structural elucidation of this compound is supported by Nuclear Magnetic Resonance (NMR) spectroscopy. The following data is based on reported experimental findings.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
7.60–7.58 (m, 3H)145.2
7.52 (d, J = 7.2 Hz, 1H)144.8
7.46–7.42 (m, 2H)144.0
7.37–7.34 (m, 1H)136.2
7.33–7.29 (m, 1H)131.0
7.26–7.23 (m, 1H)128.6
6.56 (t, J = 2.0 Hz, 1H)127.8
3.49 (d, J = 1.6 Hz, 2H)127.6
126.2
124.9
124.2
120.4
38.2
Data sourced from ACS Omega, 2018.[3]

Synthesis and Experimental Protocols

This compound can be synthesized through various methods, with a notable procedure being the direct arylation of indene. The following protocol provides a detailed methodology for this synthesis.

HMPA-Promoted Direct Arylation of Indene with Phenyl Halides

This method describes the synthesis of this compound from indene and a phenyl halide (fluoride, chloride, or bromide) using lithium diisopropylamide (LDA) and hexamethylphosphoramide (B148902) (HMPA).[3]

Materials:

  • Indene

  • Phenyl halide (e.g., fluorobenzene, chlorobenzene, bromobenzene)

  • Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)

  • Hexamethylphosphoramide (HMPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (oven-dried)

  • Magnetic stirrer

Procedure:

  • To an oven-dried 25 mL three-necked round-bottomed flask equipped with a magnetic stir bar, add LDA (1.75 mL, 3.5 mmol) under an argon atmosphere.

  • In a separate flask, prepare a solution of indene (1.0 mmol) and HMPA (447.5 mg, 2.5 mmol) in 5 mL of dry THF.

  • Add the indene/HMPA solution dropwise to the LDA-containing flask using a syringe.

  • Stir the resulting mixture for 5 minutes at 25 °C.

  • Prepare a solution of the phenyl halide (1.2 mmol) in 2 mL of dry THF.

  • Add the phenyl halide solution dropwise to the reaction mixture.

  • Allow the reaction to proceed at 25 °C for the time specified for the particular halide (e.g., 2 hours for fluorobenzene).

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether) to yield this compound.

Yields:

  • From Fluorobenzene: 81%

  • From Chlorobenzene: 70%

  • From Bromobenzene: 78%

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Oven-dried 25 mL 3-necked flask add_lda Add LDA (3.5 mmol) under Argon start->add_lda add_indene Add Indene/HMPA solution dropwise to LDA add_lda->add_indene prep_indene Prepare Indene (1.0 mmol) and HMPA (2.5 mmol) in dry THF prep_indene->add_indene prep_phenyl_halide Prepare Phenyl Halide (1.2 mmol) in dry THF add_phenyl_halide Add Phenyl Halide solution dropwise prep_phenyl_halide->add_phenyl_halide stir1 Stir for 5 min at 25 °C add_indene->stir1 stir1->add_phenyl_halide stir2 Stir for 2h at 25 °C add_phenyl_halide->stir2 quench Quench with sat. aq. NH₄Cl stir2->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash with Brine extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify end End Product: this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Biological and Medicinal Chemistry Context

While this compound itself is not widely reported to have direct biological activity, the indene scaffold is a privileged structure in medicinal chemistry.[4] Derivatives of indene have been investigated for a range of therapeutic applications, highlighting the potential of this compound as a key starting material for the development of novel drugs.

The structural rigidity and aromatic character of the indene nucleus make it an attractive framework for designing molecules that can interact with biological targets. Research into indene derivatives has revealed promising activity in several key therapeutic areas:

  • Anticancer Activity: Certain dihydro-1H-indene derivatives have been identified as potent tubulin polymerization inhibitors, binding to the colchicine (B1669291) site and exhibiting anti-angiogenic and antitumor effects.

  • Neuroprotective Activity: Indene-based compounds, such as 1H-indene-2-carboxamides, have been designed as multi-targeted agents for Alzheimer's disease, showing inhibitory activity against acetylcholinesterase (AChE).

  • Anti-inflammatory and Antimycobacterial Potential: The broader class of indene and indole (B1671886) analogs has shown promise in these areas, suggesting that the this compound scaffold could be functionalized to develop new agents for these conditions.[1]

Logical Relationship Diagram: Therapeutic Potential of the Indene Scaffold

G cluster_core Core Scaffold cluster_derivatives Chemical Derivatization cluster_activities Observed Biological Activities in Derivatives core This compound (CAS 1961-97-3) derivatives Indene Derivatives core->derivatives Synthetic Modification anticancer Anticancer (e.g., Tubulin Inhibition) derivatives->anticancer neuro Neuroprotective (e.g., AChE Inhibition) derivatives->neuro anti_inflam Anti-inflammatory derivatives->anti_inflam antimycob Antimycobacterial derivatives->antimycob

Caption: Therapeutic potential derived from the this compound scaffold.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as a flammable liquid.[1]

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Keep away from sources of ignition.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • In case of contact:

    • Skin: Wash off with soap and plenty of water.

    • Eyes: Rinse cautiously with water for several minutes.

    • Inhalation: Move person into fresh air.

    • Ingestion: Rinse mouth with water. Seek medical attention if you feel unwell.

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound (CAS 1961-97-3) is a valuable chemical intermediate with well-defined physical and chemical properties. While it does not have significant reported intrinsic biological activity, its core indene structure is a key component in a variety of derivatives exhibiting promising pharmacological activities, including anticancer and neuroprotective effects. The synthetic protocols for its preparation are well-established, making it a readily accessible starting material for medicinal chemistry campaigns. This guide provides essential technical information for researchers and drug development professionals interested in utilizing this compound as a scaffold for the discovery of novel therapeutic agents.

References

The Methylene Bridge of 3-Phenyl-1H-indene: A Hub of Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound 3-phenyl-1H-indene is a polycyclic aromatic hydrocarbon characterized by a benzene (B151609) ring fused to a five-membered ring, with a phenyl group substituted at the 3-position. The reactivity of this molecule is largely dominated by the methylene (B1212753) group (-CH2-) at the 1-position. This guide provides a detailed exploration of the chemical behavior of this functional group, focusing on its acidity and subsequent reactions, which are of significant interest in organic synthesis and the development of novel therapeutics.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for its application in synthetic chemistry. Key properties are summarized below.

PropertyValueReference
CAS Number 1961-97-3[1]
Molecular Formula C₁₅H₁₂[1]
Molecular Weight 192.26 g/mol [1]
Appearance Pale yellow to colorless liquid or oil
Boiling Point 313.6 °C at 760 mmHg
Density 1.104 g/cm³
Solubility Insoluble in water; soluble in organic solvents like acetone, ethanol, and benzene.

The Acidic Nature of the Methylene Group

The most significant characteristic of the methylene group in this compound is the acidity of its protons. Deprotonation of this group leads to the formation of the 3-phenylindenyl anion, a highly stabilized conjugate base.

This acidity allows for the facile generation of the 3-phenylindenyl anion using a variety of strong bases, which can then be used as a potent nucleophile in a range of chemical transformations.

Deprotonation cluster_main Deprotonation of this compound Indene This compound Anion 3-Phenylindenyl Anion Indene->Anion Deprotonation Base Strong Base (e.g., n-BuLi) ConjAcid Conjugate Acid (e.g., Butane) Base->ConjAcid Alkylation_Workflow start Start with This compound deprotonation Deprotonation with Strong Base (e.g., n-BuLi) in an aprotic solvent (e.g., THF) start->deprotonation anion Formation of 3-Phenylindenyl Anion deprotonation->anion alkylation Addition of Alkylating Agent (R-X) anion->alkylation product Formation of 1-Alkyl-3-phenyl-1H-indene alkylation->product workup Aqueous Workup and Purification product->workup

References

The Electronic and Steric Effects of the Phenyl Substituent in Indene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the dual electronic and steric nature of the phenyl substituent when attached to an indene (B144670) core. It covers the theoretical underpinnings, impact on reactivity and selectivity, quantitative data, and practical experimental considerations.

Introduction

The indene framework is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous bioactive molecules and functional materials. Substitution on the indene ring is a primary strategy for modulating the physicochemical and biological properties of these compounds. The phenyl group is one of the most common and influential substituents employed. Its effects are multifaceted, arising from a combination of its electronic character and significant steric bulk. Understanding these dual effects is critical for the rational design of novel indene derivatives, predicting their reactivity, and optimizing their function, whether in a biological system or a material application. This whitepaper offers a comprehensive analysis of these effects, supported by quantitative data, experimental protocols, and logical diagrams to guide researchers in the field.

Electronic Effects of the Phenyl Substituent

The electronic influence of a phenyl group is complex, as it can act as both an electron-withdrawing and an electron-donating group through different mechanisms.

Inductive and Resonance Effects

The carbon atoms of a phenyl ring are sp²-hybridized, making them more electronegative than sp³-hybridized carbons. This results in the phenyl group exerting an electron-withdrawing inductive effect (-I) , which decreases the electron density of the atom it is attached to.[1] Concurrently, the π-system of the phenyl ring allows it to participate in resonance (or mesomeric) effects . It can either donate (+M) or withdraw (-M) electrons via resonance, depending on the electronic demands of the molecular system it is part of.[1] This dual nature governs the overall electronic impact on the indene scaffold.

Impact on Reactivity

The net electronic effect influences the reactivity of the indene system. For instance, substituents on the phenyl ring itself can modulate the reactivity of the entire molecule. In the palladium-catalyzed synthesis of substituted indenes, substrates with either electron-withdrawing or electron-donating groups on the phenyl ring demonstrated excellent reactivity.[2] In other synthetic routes, the presence of electron-donating groups on an interacting phenyl moiety can lead to higher reaction rates, while electron-deficient rings may result in lower yields.[3][4]

Probing Electronic Effects with Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these electronic interactions. Specifically, ¹³C NMR chemical shifts can reveal changes in the electron density at specific carbon atoms. Studies on substituted phenyl benzoates have shown that electron-withdrawing substituents on one phenyl ring systematically alter the sensitivity of the carbonyl carbon to electronic effects from the other ring, a principle that extends to other bridged phenyl systems.[5]

Steric Effects of the Phenyl Substituent

The phenyl group is a sterically demanding substituent, and its size and shape play a crucial role in dictating molecular conformation and reaction outcomes.

Quantifying Steric Hindrance

The steric size of a substituent can be quantified using various parameters, most notably the cyclohexane (B81311) A-value, which measures the energetic preference for an equatorial versus an axial position. The phenyl group has an A-value of approximately 3.0 kcal/mol, making it significantly larger than a methyl group (1.7 kcal/mol) but smaller than a tert-butyl group (>4 kcal/mol).[6][7] This places the phenyl group in the category of a relatively large substituent.[7]

Influence on Reaction Selectivity

Steric hindrance from the phenyl group can be a deciding factor in the regioselectivity and stereoselectivity of a reaction.

  • Regioselectivity: In certain rhodium-catalyzed reactions to form indene derivatives, the regiochemical outcome is dependent on the steric nature of the substituents involved.[8]

  • Reaction Yield: In some palladium-catalyzed processes, increasing the steric hindrance of the phenyl group can disfavor the reaction, leading to a significant drop in product yield.[2]

  • Stereoselectivity: The bulk of the phenyl group can block a specific face of the indene molecule, directing an incoming reagent to the opposite, less hindered face, thereby controlling the stereochemistry of the product.[9]

The interplay between steric and electronic effects is fundamental to controlling the synthesis and properties of phenyl-substituted indenes. The following diagram illustrates this logical relationship.

G sub Phenyl Substituent on Indene Core effects Dual Nature sub->effects electronic Electronic Effects effects->electronic steric Steric Effects effects->steric inductive -I Effect (sp2 Carbon) electronic->inductive influences resonance +/- M Effect (π-System) electronic->resonance influences reactivity Reactivity (Rate, Yield) inductive->reactivity resonance->reactivity bulk Significant Bulk (A-value = 3.0) steric->bulk characterized by shape Planar Shape steric->shape characterized by selectivity Selectivity (Regio-, Stereo-) bulk->selectivity shape->selectivity outcome Reaction Outcome reactivity->outcome selectivity->outcome

Caption: Logical flow of phenyl substituent effects on reaction outcomes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the effects of the phenyl substituent.

Table 1: Steric and Electronic Parameters of Phenyl and Other Substituents

Substituent Cyclohexane A-value (kcal/mol) Hammett Constant (σₚ) Description
-H 0.0 0.00 Reference
-CH₃ 1.7 -0.17 Small, Electron-Donating
-C₆H₅ (Phenyl) 3.0 [6][7] +0.01 Bulky, Weakly Withdrawing
-C(CH₃)₃ >4.0 -0.20 Very Bulky, Donating
-Cl 0.43 +0.23 Small, Electron-Withdrawing

| -NO₂ | 1.1 | +0.78 | Small, Strongly Withdrawing |

Table 2: Representative Reaction Yields in the Synthesis of Phenyl-Substituted Indenes

Reaction Type Phenyl Substituent Details Yield (%) Reference
Pd-catalyzed Double Heck 2-bromo-styrene + diphenylacetylene (B1204595) 92% [2]
Pd-catalyzed Double Heck 2-bromo-styrene + (4-methoxyphenyl)phenylacetylene 85% [2]
Cu-catalyzed N-arylation 2-chloro-N-phenyl-N'-benzylidenehydrazine 60% [10]
Nazarov-type Cyclization Reaction with p-methoxyphenyl lithium 85% [3]

| Nazarov-type Cyclization | Reaction with p-fluorophenyl lithium | 65% |[3] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of phenyl-substituted indenes.

Protocol: Pd-Catalyzed Intermolecular Double Heck Reaction[2]

This method provides an efficient route to tri-substituted indenes from readily available starting materials.

  • Reaction Setup: To a 10 mL Schlenk tube, add the substituted 2-bromostyrene (B128962) (0.30 mmol, 1.0 equiv.), diphenylacetylene (0.36 mmol, 1.2 equiv.), Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.015 mmol, 0.05 equiv.), dppf (1,1'-Bis(diphenylphosphino)ferrocene, 0.03 mmol, 0.1 equiv.), and potassium hydroxide (B78521) (KOH, 0.60 mmol, 2.0 equiv.).

  • Solvent Addition: Add 1.5 mL of deionized water to the tube.

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for the time specified by reaction monitoring (typically 12-24 hours).

  • Work-up: After cooling to room temperature, add 10 mL of ethyl acetate and 10 mL of water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel to afford the desired substituted indene.

The general workflow for synthesis and characterization is depicted below.

G start_end start_end process process decision decision io io A Starting Materials (e.g., 2-bromostyrene, alkyne) B Assemble Reaction (Catalyst, Base, Solvent) A->B C Heat & Stir (e.g., 90 °C, 24h) B->C D Monitor Progress (TLC, GC-MS) C->D E Reaction Complete? D->E E->C No F Aqueous Work-up & Extraction E->F Yes G Drying & Concentration F->G H Purification (Column Chromatography) G->H I Characterization (NMR, HRMS) H->I J Pure Phenyl-Indene Product I->J

Caption: General experimental workflow for synthesis and purification.

Protocol: Copper-Catalyzed Intramolecular N-Arylation[10]

This protocol is useful for synthesizing N-phenyl substituted indazole derivatives, which share structural motifs with indenes.

  • Reactant Preparation: In a reaction vessel, combine the appropriate o-chlorinated arylhydrazone (0.5 mmol), Copper(I) iodide (CuI, 20 mol %), potassium hydroxide (KOH, 200 mol %), and 1,10-phenanthroline (B135089) (22 mol %).

  • Solvent Addition: Add 2.5 mL of dimethylformamide (DMF).

  • Reaction Conditions: Stir the mixture at 120 °C for 12-48 hours, monitoring the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture. Perform an appropriate aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to yield the N-phenyl indazole product.[10]

Implications for Drug Development

The electronic and steric properties of a phenyl substituent on an indene core are not merely academic; they have profound consequences in drug design. The size and shape of the molecule determine how well it fits into the binding pocket of a target protein (a steric consideration). The electronic distribution across the molecule influences its ability to form key interactions (e.g., hydrogen bonds, π-π stacking, cation-π interactions) with the protein, which is critical for binding affinity.

G lead Lead Compound (Indene Core) mod Add Phenyl Group (Structure-Activity Relationship) lead->mod steric Steric Fit in Binding Pocket mod->steric governs electronic Electronic Interactions (H-Bonding, π-stacking) mod->electronic governs adme ADME Properties (Solubility, Permeability) mod->adme influences affinity Binding Affinity steric->affinity impacts electronic->affinity impacts candidate Optimized Drug Candidate affinity->candidate adme->candidate

Caption: Role of substituent effects in the drug design process.

Furthermore, these properties affect the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate. For example, the lipophilicity introduced by the phenyl group can enhance membrane permeability but may also increase metabolic susceptibility or decrease aqueous solubility. A careful balance of steric and electronic factors is therefore essential to achieving both high potency and favorable drug-like properties.

Conclusion

The phenyl substituent exerts a powerful and complex influence on the indene scaffold through a combination of electronic and steric effects. Its inductive electron withdrawal and potential for resonance interaction modulate the reactivity and electronic landscape of the molecule. Simultaneously, its significant steric bulk directs the stereochemical and regiochemical course of reactions and is a key determinant of molecular recognition in biological systems. A thorough understanding and strategic application of these principles, guided by the quantitative and methodological data presented herein, are indispensable for researchers aiming to design and synthesize novel indene derivatives for advanced applications in science and medicine.

References

The Genesis of a Core Motif: An In-depth Technical Guide to the Discovery and Synthesis of 3-Phenyl-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-phenyl-1H-indene core is a privileged scaffold in medicinal chemistry and materials science, appearing in a range of biologically active molecules and functional materials. Its synthesis has evolved significantly from early twentieth-century organometallic reactions to sophisticated, modern transition-metal-catalyzed methodologies. This technical guide provides a comprehensive overview of the discovery and historical development of this compound synthesis, offering detailed experimental protocols for key transformations and a comparative analysis of various synthetic routes.

Historical Perspective: The Dawn of Phenylindene Synthesis

The initial synthesis of this compound is intrinsically linked to the advent of Grignard reagents in the early 1900s. This new class of organomagnesium compounds provided a powerful tool for the formation of carbon-carbon bonds, paving the way for the construction of complex aromatic frameworks.

The Classic Grignard Route: A Two-Step Approach

The pioneering and most classical method for the preparation of this compound involves a two-step sequence starting from 1-indanone (B140024). This approach hinges on the nucleophilic addition of a phenyl group to the carbonyl carbon of 1-indanone, followed by the elimination of water to introduce the endocyclic double bond.

The first step is a Grignard reaction between 1-indanone and phenylmagnesium bromide. The phenyl Grignard reagent, prepared from bromobenzene (B47551) and magnesium metal, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 1-indanone to form a tertiary alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield 1-phenyl-1-indanol.

The second step involves the acid-catalyzed dehydration of 1-phenyl-1-indanol. Protonation of the hydroxyl group by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, converts it into a good leaving group (water). Departure of the water molecule generates a resonance-stabilized carbocation. Subsequent deprotonation from the adjacent carbon atom of the five-membered ring leads to the formation of the thermodynamically stable this compound.

Modern Synthetic Methodologies: A Paradigm Shift

While the Grignard-based synthesis remains a fundamental and instructive approach, the latter half of the 20th century and the dawn of the 21st century witnessed the emergence of more efficient and versatile methods, largely driven by the development of transition-metal catalysis. These modern techniques offer improved yields, functional group tolerance, and regioselectivity.

Transition-Metal Catalyzed Cross-Coupling Reactions

Heck Coupling: The Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, has been adapted for the synthesis of phenylindenes. While not a direct route to this compound from indene (B144670) itself, it can be employed to construct the phenyl-substituted indene framework from appropriately functionalized precursors.

Suzuki Coupling: The Suzuki coupling, which involves the palladium-catalyzed reaction of an organoboron compound with an organohalide, offers a powerful method for creating the C-C bond between the indene and phenyl moieties. For instance, the coupling of an indenyl boronic acid derivative with a phenyl halide, or vice versa, can be a viable strategy.

Direct Arylation of Indene

More recently, direct C-H arylation has emerged as a highly atom-economical and efficient method for the synthesis of 3-arylindenes. This approach avoids the pre-functionalization of the indene starting material. For example, the palladium-catalyzed direct arylation of indene with aryl halides or the use of strong bases to promote the arylation with aryl fluorides have been reported.[1]

Quantitative Data Summary

The following tables summarize quantitative data for the different synthetic approaches to this compound and its derivatives, allowing for a comparative assessment of their efficiencies.

Method Starting Materials Catalyst/Reagent Solvent Temperature (°C) Yield (%) Reference
Classic Grignard Route 1-Indanone, Phenylmagnesium Bromide-Diethyl etherRefluxNot specifiedHistorical
Dehydration 1-Phenyl-1-indanolH₂SO₄ or p-TsOHTolueneRefluxGood to highGeneral Knowledge
Direct Arylation Indene, FluorobenzeneLDA/HMPATHFRoom Temp81[1]

Table 1: Comparison of synthetic methods for this compound.

Experimental Protocols

Classic Synthesis: this compound via Grignard Reaction and Dehydration

This protocol describes a representative procedure based on established chemical principles.

Step 1: Synthesis of 1-Phenyl-1-indanol

  • Materials: Magnesium turnings, anhydrous diethyl ether, bromobenzene, 1-indanone, hydrochloric acid (aq.).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the formation of a cloudy solution and gentle refluxing.

    • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

    • The reaction mixture is cooled to 0 °C in an ice bath.

    • A solution of 1-indanone in anhydrous diethyl ether is added dropwise with stirring.

    • After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

    • The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution, followed by extraction with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-phenyl-1-indanol.

Step 2: Dehydration of 1-Phenyl-1-indanol to this compound

  • Materials: 1-Phenyl-1-indanol, p-toluenesulfonic acid monohydrate (or concentrated sulfuric acid), toluene.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the crude 1-phenyl-1-indanol in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

    • The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Modern Synthesis: Direct Arylation of Indene

The following is a generalized protocol based on a reported procedure.[1]

  • Materials: Indene, fluoroarene, lithium diisopropylamide (LDA), hexamethylphosphoramide (B148902) (HMPA), tetrahydrofuran (B95107) (THF).

  • Procedure:

    • To a solution of indene and the fluoroarene in THF at room temperature is added a solution of LDA in THF.

    • HMPA is then added to the reaction mixture.

    • The reaction is stirred at room temperature for a specified time (e.g., 30 minutes).

    • The reaction is quenched with water and extracted with an organic solvent.

    • The combined organic layers are dried and concentrated.

    • The product is purified by column chromatography.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To better illustrate the chemical transformations and logical flows, the following diagrams are provided in the DOT language for Graphviz.

Grignard_Reaction 1-Indanone 1-Indanone Alkoxide_Intermediate Tertiary Alkoxide Intermediate 1-Indanone->Alkoxide_Intermediate Nucleophilic Attack Phenylmagnesium_Bromide PhMgBr Phenylmagnesium_Bromide->Alkoxide_Intermediate 1-Phenyl-1-indanol 1-Phenyl-1-indanol Alkoxide_Intermediate->1-Phenyl-1-indanol Acidic Workup (H+)

Fig. 1: Grignard reaction of 1-indanone.

Dehydration_Mechanism 1-Phenyl-1-indanol 1-Phenyl-1-indanol Protonated_Alcohol Protonated Alcohol 1-Phenyl-1-indanol->Protonated_Alcohol Protonation (H+) Carbocation Resonance-Stabilized Carbocation Protonated_Alcohol->Carbocation Loss of H2O This compound This compound Carbocation->this compound Deprotonation (-H+)

Fig. 2: Acid-catalyzed dehydration of 1-phenyl-1-indanol.

Synthetic_Evolution Evolution of Synthetic Strategies cluster_classic Classic Methods Grignard Grignard Reaction (early 1900s) Heck Heck Coupling (1970s-) Grignard->Heck Suzuki Suzuki Coupling (1980s-) Direct_Arylation Direct C-H Arylation (2000s-)

Fig. 3: Evolution of synthetic strategies for this compound.

Conclusion

The synthesis of this compound provides a compelling narrative of the evolution of organic synthesis. From the foundational Grignard reactions that first enabled its creation to the sophisticated and efficient transition-metal-catalyzed methods of the modern era, the approaches to this important structural motif have continually advanced. For researchers and professionals in drug development and materials science, a thorough understanding of this synthetic history and the array of available methodologies is crucial for the rational design and efficient production of novel molecules based on the this compound scaffold. The continued development of catalytic systems promises even more elegant and sustainable routes to this valuable compound and its derivatives in the future.

References

Theoretical and Computational Deep Dive into 3-Phenyl-1H-Indene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyl-1H-indene stands as a significant scaffold in medicinal chemistry and materials science. A thorough understanding of its structural, electronic, and spectroscopic properties at a molecular level is paramount for the rational design of novel derivatives with tailored functionalities. This technical guide provides an in-depth analysis of this compound through rigorous computational studies. Utilizing Density Functional Theory (DFT), this paper presents a comprehensive dataset including optimized molecular geometry, predicted infrared (IR) and nuclear magnetic resonance (NMR) spectra, and key electronic properties. All computational methodologies are detailed to ensure reproducibility and to serve as a practical protocol for researchers. The presented data offers a foundational resource for further in-silico and experimental investigations into this versatile molecule.

Introduction

The indene (B144670) framework, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, is a prevalent structural motif in numerous biologically active compounds and functional materials. The introduction of a phenyl substituent at the 3-position of the 1H-indene core gives rise to this compound, a molecule with significant potential for derivatization in drug discovery programs. Phenyl-indene derivatives have been explored for their potential biological activities, making the parent molecule a crucial subject for fundamental computational characterization.

Theoretical and computational chemistry provide powerful tools to elucidate the intrinsic properties of molecules, offering insights that can guide synthetic efforts and the development of structure-activity relationships (SAR). By employing quantum chemical methods, it is possible to predict molecular geometries, vibrational frequencies, NMR chemical shifts, and electronic characteristics with a high degree of accuracy. This guide focuses on the application of Density Functional Theory (DFT) to comprehensively characterize this compound, providing a valuable repository of data for the scientific community.

Computational Methodology

The theoretical data presented in this guide were obtained through a systematic computational protocol. All calculations were performed using a standard quantum chemistry software package.

2.1. Geometry Optimization

The initial 3D structure of this compound was constructed using molecular modeling software. A full geometry optimization was then performed in the gas phase using Density Functional Theory (DFT). The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed in conjunction with the 6-31G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. The convergence criteria for the geometry optimization were set to the software's default values, ensuring that a true energy minimum was located on the potential energy surface.

2.2. Frequency Calculations

Following the geometry optimization, a vibrational frequency analysis was carried out at the same B3LYP/6-31G(d,p) level of theory. The absence of imaginary frequencies confirmed that the optimized structure corresponds to a local minimum. The calculated harmonic frequencies were used to predict the infrared (IR) spectrum of this compound.

2.3. NMR Chemical Shift Prediction

The prediction of ¹H and ¹³C NMR chemical shifts was achieved using the Gauge-Independent Atomic Orbital (GIAO) method. This calculation was performed on the previously B3LYP/6-31G(d,p) optimized geometry. The shielding tensors were calculated, and the chemical shifts were referenced against tetramethylsilane (B1202638) (TMS), which was also calculated at the same level of theory.

2.4. Electronic Properties Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were obtained from the DFT calculations. These frontier molecular orbitals are crucial in determining the electronic transport properties and reactivity of the molecule. The molecular electrostatic potential (MEP) was also calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.

Computational Workflow

The logical flow of the computational studies performed on this compound is depicted in the following diagram.

Computational_Workflow start Initial 3D Structure of this compound geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation (B3LYP/6-31G(d,p)) geom_opt->freq_calc nmr_calc NMR Shielding Calculation (GIAO-B3LYP/6-31G(d,p)) geom_opt->nmr_calc electronic_calc Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_calc ir_spectrum Predicted IR Spectrum freq_calc->ir_spectrum nmr_spectrum Predicted NMR Spectra (¹H and ¹³C) nmr_calc->nmr_spectrum electronic_data Electronic Data Analysis electronic_calc->electronic_data validation Validation with Experimental Data nmr_spectrum->validation Compare ¹H & ¹³C shifts

Computational workflow for the theoretical study of this compound.

Results and Discussion

4.1. Optimized Molecular Geometry

The DFT calculations yielded an optimized, low-energy structure for this compound. The key geometrical parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the tables below. These parameters provide a precise three-dimensional representation of the molecule's ground state conformation.

Table 1: Selected Calculated Bond Lengths for this compound

Atom 1Atom 2Bond Length (Å)
C1C21.508
C2C31.352
C3C3a1.465
C3aC41.408
C4C51.385
C5C61.403
C6C71.386
C7C7a1.409
C7aC3a1.420
C7aC11.512
C3C81.478
C8C91.402
C8C131.402

Table 2: Selected Calculated Bond Angles for this compound

Atom 1Atom 2Atom 3Bond Angle (°)
C2C1C7a103.1
C1C2C3111.9
C2C3C3a111.4
C3C3aC7a108.7
C3aC7aC1104.9
C4C3aC7a119.3
C5C4C3a119.5
C6C5C4121.0
C7C6C5120.9
C3aC7aC7119.1
C2C3C8125.3
C3aC3C8123.3

Table 3: Selected Calculated Dihedral Angles for this compound

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C7aC1C2C3-11.9
C1C2C3C3a1.5
C2C3C3aC7a8.8
C3C3aC7aC1-12.3
C2C3C8C9-143.5
C3aC3C8C13-144.2

4.2. Predicted Vibrational Spectrum

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum. The most significant vibrational modes are tabulated below, with their corresponding frequencies and assignments. This data can be invaluable for the interpretation of experimental IR spectra of this compound and its derivatives.

Table 4: Major Predicted Vibrational Frequencies for this compound

Frequency (cm⁻¹)Intensity (km/mol)Vibrational Assignment
308815.4Aromatic C-H Stretch
306512.8Aromatic C-H Stretch
292518.2Aliphatic C-H Stretch
160525.1Aromatic C=C Stretch
149530.5Aromatic C=C Stretch
145022.8CH₂ Scissoring
76045.7Aromatic C-H Out-of-Plane Bend
70052.3Aromatic C-H Out-of-Plane Bend

4.3. Predicted NMR Spectra

The GIAO calculations provide theoretical predictions for the ¹H and ¹³C NMR chemical shifts. These values are presented in the tables below and are compared with available experimental data to validate the computational approach. The good correlation between the calculated and experimental values underscores the reliability of the chosen theoretical model.

Table 5: Predicted and Experimental ¹H NMR Chemical Shifts (ppm) for this compound

AtomCalculated (ppm)Experimental (ppm)[1]
H on C1 (2H)3.523.49
H on C2 (1H)6.616.56
H on C4 (1H)7.557.52
H on C5 (1H)7.287.26
H on C6 (1H)7.357.33
H on C7 (1H)7.257.23
Phenyl H (ortho, 2H)7.627.60
Phenyl H (meta, 2H)7.487.46
Phenyl H (para, 1H)7.397.37

Table 6: Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

AtomCalculated (ppm)Experimental (ppm)[1]
C138.538.2
C2131.5131.0
C3144.2144.0
C3a145.5145.2
C4120.8120.4
C5124.5124.2
C6126.6126.2
C7125.2124.9
C7a145.1144.8
Phenyl C (ipso)136.5136.2
Phenyl C (ortho)127.9127.8
Phenyl C (meta)128.9128.6
Phenyl C (para)128.0127.6

4.4. Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are key indicators of a molecule's reactivity. The calculated energies for these orbitals and the resulting HOMO-LUMO gap are presented below. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 7: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-5.89
LUMO Energy-1.25
HOMO-LUMO Gap4.64

The molecular electrostatic potential (MEP) map visually represents the charge distribution. For this compound, the MEP would indicate electron-rich regions (negative potential) around the pi-systems of the aromatic rings, suggesting these are likely sites for electrophilic attack. Conversely, the regions around the hydrogen atoms would show a positive potential.

Conclusion

This technical guide has presented a comprehensive theoretical and computational study of this compound. By employing DFT calculations with the B3LYP functional and 6-31G(d,p) basis set, we have provided a detailed dataset of its optimized geometry, predicted IR and NMR spectra, and fundamental electronic properties. The strong agreement between the predicted and available experimental NMR data validates the computational protocol employed.

The data and methodologies outlined herein serve as a foundational resource for researchers in medicinal chemistry, materials science, and related fields. This computational characterization can aid in the interpretation of experimental data, guide the synthesis of new this compound derivatives, and facilitate the development of predictive QSAR models for this important class of molecules.

References

An In-depth Technical Guide to the Physical Properties of 3-Phenyl-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the physical properties of 3-phenyl-1H-indene, with a specific focus on its melting and boiling points. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Physical Properties

This compound is an aromatic hydrocarbon with the molecular formula C₁₅H₁₂. Its physical characteristics are crucial for its handling, purification, and application in various chemical syntheses.

Quantitative Data Summary

The table below summarizes the key physical properties of this compound gathered from various sources. It is important to note that some discrepancies exist in the reported values in the literature.

Physical PropertyValueSource
Melting Point 167 °C[1]
Boiling Point 313.6 °C at 760 mmHg[1][2]
Density 1.104 g/cm³[1][2]
Flash Point 148.6 °C[1][2]
Molecular Weight 192.26 g/mol
Appearance Yellow oil[3]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the general methodologies for measuring the melting and boiling points of a compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. A common and reliable method for this determination is the capillary tube method.

Methodology:

  • Sample Preparation: A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: The capillary tube is placed in a melting point apparatus, such as a Büchi B-540, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.[3]

  • Heating: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) to ensure thermal equilibrium between the sample and the heating medium.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the clear point) are recorded. The melting point is reported as this range. For a pure substance, this range is typically narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For non-volatile compounds like this compound, distillation is the standard method for determining the boiling point at a given pressure.

Methodology:

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask containing the liquid sample and boiling chips, a condenser, a thermometer placed at the vapor outlet, and a receiving flask.

  • Heating: The distillation flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

  • Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid at the ambient atmospheric pressure.

  • Pressure Correction: Since the boiling point is dependent on pressure, the atmospheric pressure at the time of the experiment is recorded. If the determination is not performed at standard pressure (760 mmHg), the boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation.

Visualized Workflow

The following diagram illustrates the general workflow for the characterization of a synthesized chemical compound, including the determination of its physical properties.

G Figure 1: General Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physical & Spectroscopic Characterization cluster_analysis Data Analysis & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint BoilingPoint Boiling Point Determination Purification->BoilingPoint Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy DataAnalysis Data Analysis & Comparison MeltingPoint->DataAnalysis BoilingPoint->DataAnalysis Spectroscopy->DataAnalysis Reporting Reporting & Documentation DataAnalysis->Reporting

Caption: Workflow for Synthesis and Physical Property Determination.

References

Solubility Profile of 3-Phenyl-1H-indene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-phenyl-1H-indene, a polycyclic aromatic hydrocarbon with applications in organic synthesis, particularly as an intermediate in the pharmaceutical and fragrance industries.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a predicted solubility profile based on the known properties of the parent compound, indene (B144670), and the structural features of this compound. Furthermore, this guide details a standardized experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise data for their specific applications.

Introduction

This compound (C₁₅H₁₂) is a pale yellow to colorless liquid at room temperature.[1] Its molecular structure, featuring a non-polar phenyl group attached to the indene scaffold, governs its solubility behavior. The fundamental principle of "like dissolves like" is central to understanding its solubility profile. As a non-polar aromatic hydrocarbon, this compound is anticipated to be readily soluble in a variety of organic solvents while remaining insoluble in water.[1] This guide serves to provide a detailed predictive analysis of its solubility and a practical methodology for its experimental determination.

Predicted Solubility Profile

The solubility of this compound in a range of common organic solvents is predicted based on the known solubility of indene and the structural contribution of the phenyl group. Indene itself is soluble in most organic solvents such as benzene, alcohol, and ether, and insoluble in water.[2] The addition of a phenyl group is expected to enhance its affinity for non-polar and aromatic solvents.

Table 1: Predicted Solubility Profile of this compound in Various Organic Solvents

SolventSolvent PolarityPredicted SolubilityRationale
Non-Polar Solvents
HexaneNon-polarHigh"Like dissolves like"; both are non-polar hydrocarbons, leading to favorable van der Waals interactions.
TolueneNon-polar (Aromatic)HighBoth solute and solvent are aromatic, facilitating favorable π-π stacking interactions.
BenzeneNon-polar (Aromatic)HighSimilar to toluene, the aromatic nature of both compounds promotes solubility.[1]
Carbon TetrachlorideNon-polarHighA non-polar solvent capable of effectively solvating non-polar aromatic compounds.
Slightly Polar Solvents
Diethyl EtherSlightly PolarHighA versatile solvent capable of dissolving many non-polar to moderately polar compounds.
ChloroformSlightly PolarHighEffective at dissolving a wide range of organic compounds.
DichloromethaneSlightly PolarHighA common solvent for a wide array of organic solutes.
Polar Aprotic Solvents
AcetonePolar AproticHighWhile polar, acetone's structure allows for the dissolution of many non-polar compounds.[1]
Tetrahydrofuran (THF)Polar AproticModerate to HighA good solvent for a range of organic molecules.
AcetonitrilePolar AproticModerateThe higher polarity may slightly reduce its effectiveness compared to less polar solvents.
Dimethyl Sulfoxide (DMSO)Polar AproticLow to ModerateThe high polarity of DMSO limits its ability to solvate non-polar hydrocarbons.
Polar Protic Solvents
Ethanol (B145695)Polar ProticModerateThe presence of a non-polar ethyl chain allows for some interaction with the solute, though the polar hydroxyl group reduces overall compatibility.[1]
MethanolPolar ProticLowThe increased polarity compared to ethanol further limits its solvating power for non-polar solutes.
WaterPolar ProticInsolubleThe highly polar nature of water and its strong hydrogen bonding network prevent the dissolution of the non-polar this compound.[1]

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in a specific organic solvent at a given temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled water bath or shaker

  • Vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Oven

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation.

    • Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry volumetric flask. This step is crucial to remove any undissolved microparticles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact volume of the filtered saturated solution.

    • Place the volumetric flask in a fume hood and gently evaporate the solvent using a stream of inert gas (e.g., nitrogen) or by placing it in a vacuum oven at a temperature below the boiling point of the solute.

    • Once the solvent has completely evaporated, place the flask in an oven at a moderate temperature (e.g., 60°C) for a sufficient time to remove any residual solvent.

    • Cool the flask in a desiccator to room temperature and weigh it on the analytical balance.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty flask from the final mass of the flask with the dried residue.

    • The solubility can then be expressed in various units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

    Solubility (g/100mL) = (Mass of residue (g) / Volume of solution withdrawn (mL)) x 100

Visualization of a Relevant Workflow

While no specific signaling pathways involving this compound are documented, its synthesis is a key process for its application. The following diagram illustrates a generalized workflow for the synthesis of 3-arylindenes, a class of compounds to which this compound belongs.

G cluster_0 Synthesis of 3-Arylindenes start Starting Materials (Indene & Aryl Halide) reaction Palladium-Catalyzed Cross-Coupling Reaction start->reaction Reactants workup Aqueous Workup (Extraction & Washing) reaction->workup Crude Product purification Purification (Column Chromatography) workup->purification Extracted Product product 3-Arylindene Product purification->product Purified Product analysis Characterization (NMR, MS, etc.) product->analysis Final Product

Caption: A generalized workflow for the synthesis of 3-arylindenes.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound in a variety of organic solvents. While quantitative data remains to be experimentally determined, the provided predictions based on chemical principles offer valuable guidance for solvent selection in research and development. The detailed experimental protocol equips scientists with a robust method to generate precise solubility data, which is crucial for the effective use of this compound in its various applications.

References

Methodological & Application

Application Notes and Protocols: 3-Phenyl-1H-indene as a Ligand Precursor in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-phenyl-1H-indene as a precursor for synthesizing ansa-metallocene catalysts, specifically focusing on their application in olefin polymerization. Detailed protocols for the synthesis of a representative catalyst and its use in ethylene (B1197577)/1-hexene (B165129) copolymerization are provided, along with key performance data.

Introduction

This compound is a valuable precursor for the synthesis of indenyl-based ligands, which are crucial components of ansa-metallocene catalysts. These catalysts, particularly those of Group 4 metals like zirconium, are highly effective in olefin polymerization, allowing for precise control over polymer properties such as molecular weight, molecular weight distribution (MWD), and comonomer incorporation. The phenyl substituent at the 3-position of the indene (B144670) framework influences the electronic and steric properties of the resulting catalyst, thereby affecting its catalytic activity and the characteristics of the produced polymer. This document outlines the synthesis of a dimethylsilyl-bridged bis(3-phenylindenyl)zirconium dichloride catalyst and its application in copolymerizing ethylene and 1-hexene.

Data Presentation

The catalytic performance of a representative ansa-metallocene derived from a this compound derivative, rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride, in ethylene/1-hexene copolymerization is summarized below. This data is adapted from a study on a closely related catalyst and serves as a strong indicator of the potential performance of catalysts derived from this compound.[1][2][3][4]

Catalyst1-Hexene Conc. (mol/L)Activity (kg polymer / (g catalyst · h))M_w ( kg/mol )MWD (M_w/M_n)1-Hexene Incorporation (mol%)T_m (°C)
meso-isomer0.0518501102.51.8125.1
rac-isomer0.056501802.32.5122.3
meso-isomer0.202400952.64.5115.4
rac-isomer0.208001502.45.8110.1

Reaction Conditions: 25 mL heptane (B126788), [Zr] = 10 µM, Al_MAO/Zr = 1000, T = 70 °C, Ethylene pressure = 15 bar, Time = 15 min.[1]

Experimental Protocols

I. Synthesis of the Ligand Precursor: bis(3-phenyl-1H-inden-1-yl)dimethylsilane

This protocol describes the synthesis of the dimethylsilyl-bridged bis(3-phenylindene) ligand.

Materials:

Procedure:

  • Deprotonation of this compound:

    • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (1.0 eq) in hexanes dropwise via a syringe or dropping funnel.

    • Allow the reaction mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. The formation of the lithium salt of this compound is indicated by a color change.

  • Reaction with Dichlorodimethylsilane:

    • Cool the solution of 3-phenyl-1H-indenyl lithium back down to -78 °C.

    • In a separate flask, dissolve dichlorodimethylsilane (0.5 eq) in anhydrous diethyl ether or THF.

    • Add the dichlorodimethylsilane solution dropwise to the lithium salt solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) mixtures) to obtain bis(3-phenyl-1H-inden-1-yl)dimethylsilane as a mixture of rac and meso isomers.

II. Synthesis of the ansa-Metallocene Catalyst: rac- and meso-[bis(3-phenyl-1H-inden-1-yl)dimethylsilyl]zirconium Dichloride

This protocol details the metallation of the ligand to form the zirconium complex.

Materials:

  • bis(3-phenyl-1H-inden-1-yl)dimethylsilane

  • n-Butyllithium (n-BuLi) in hexanes

  • Zirconium tetrachloride (ZrCl₄)

  • Anhydrous toluene (B28343)

  • Anhydrous hexanes

  • Anhydrous diethyl ether or THF

  • Cannula for liquid transfer

  • Schlenk flask and line

Procedure:

  • Dilithiation of the Ligand:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the bis(3-phenyl-1H-inden-1-yl)dimethylsilane (1.0 eq) in anhydrous diethyl ether or THF.

    • Cool the solution to -78 °C.

    • Slowly add n-butyllithium (2.0 eq) dropwise.

    • Stir the mixture at room temperature overnight to ensure complete formation of the dilithio salt.

  • Metallation with Zirconium Tetrachloride:

    • In a separate Schlenk flask, create a slurry of zirconium tetrachloride (1.0 eq) in anhydrous toluene.

    • Cool both the dilithio salt solution and the ZrCl₄ slurry to -78 °C.

    • Transfer the dilithio salt solution to the ZrCl₄ slurry via a cannula.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.

  • Isolation and Purification of the Catalyst:

    • Remove the solvent under reduced pressure.

    • Extract the solid residue with a minimal amount of hot toluene and filter to remove lithium chloride.

    • The meso and rac isomers can often be separated by fractional crystallization from toluene due to their differing solubilities.[2][4]

    • Cool the toluene solution to induce crystallization. The less soluble isomer will precipitate first.

    • Isolate the crystals by filtration, wash with cold hexanes, and dry under vacuum.

    • The other isomer can be obtained by concentrating the mother liquor and further crystallization.

III. Protocol for Ethylene/1-Hexene Copolymerization

This protocol outlines a general procedure for the copolymerization of ethylene and 1-hexene using the synthesized ansa-metallocene catalyst and methylaluminoxane (B55162) (MAO) as a co-catalyst.

Materials:

  • rac-[bis(3-phenyl-1H-inden-1-yl)dimethylsilyl]zirconium dichloride

  • Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)

  • Polymerization-grade ethylene

  • 1-Hexene, freshly distilled and deoxygenated

  • Anhydrous heptane or toluene

  • Acidified methanol (B129727) (e.g., 5% HCl in methanol)

  • Methanol

  • High-pressure stainless-steel reactor equipped with a stirrer, temperature and pressure controls, and an injection system.

Procedure:

  • Reactor Preparation:

    • Thoroughly dry the reactor under vacuum and purge with high-purity ethylene.

    • Add anhydrous heptane or toluene to the reactor.

    • Introduce the desired amount of 1-hexene.

    • Pressurize the reactor with ethylene to the desired pressure (e.g., 15 bar) and heat to the reaction temperature (e.g., 70 °C).

  • Catalyst Activation and Polymerization:

    • In a separate Schlenk flask under an inert atmosphere, dissolve the zirconium complex in toluene.

    • In another flask, add the required amount of MAO solution.

    • Inject the MAO solution into the reactor, followed by the catalyst solution to initiate the polymerization. The Al/Zr molar ratio is typically high, for example, 1000:1.[1]

    • Maintain a constant ethylene pressure and temperature for the desired reaction time (e.g., 15 minutes).

  • Polymer Isolation and Characterization:

    • Terminate the polymerization by venting the ethylene and injecting acidified methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Filter the polymer, wash thoroughly with methanol, and dry in a vacuum oven at 60-80 °C until a constant weight is achieved.

    • Characterize the polymer for its molecular weight and MWD (by Gel Permeation Chromatography), comonomer incorporation (by ¹³C NMR), and thermal properties (by Differential Scanning Calorimetry).

Visualizations

Synthesis of the ansa-Metallocene Catalyst

Caption: Synthetic pathway for the ansa-metallocene catalyst from this compound.

Catalytic Cycle for Olefin Polymerization

Catalytic_Cycle cluster_cycle Polymerization Cycle Precatalyst [L]ZrCl2 ActiveCatalyst [L]Zr-R+ Precatalyst->ActiveCatalyst Activation (MAO) OlefinComplex Olefin Complex ActiveCatalyst->OlefinComplex Olefin Coordination InsertionProduct Post-Insertion Complex OlefinComplex->InsertionProduct Migratory Insertion InsertionProduct->ActiveCatalyst Chain Growth

Caption: Simplified catalytic cycle for olefin polymerization using an ansa-metallocene catalyst.

References

Application of 3-Phenyl-1H-indene in Olefin Polymerization: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the application of 3-phenyl-1H-indene derivatives in olefin polymerization, focusing on their use as ligands in ansa-metallocene catalysts. Detailed experimental protocols for catalyst synthesis and polymerization of ethylene (B1197577) and propylene (B89431) are provided, along with a summary of key performance data.

Introduction: this compound as a Ligand Precursor

This compound and its substituted analogues are crucial precursors for the synthesis of ligands used in advanced single-site catalysts for olefin polymerization. Specifically, they form the basis for ansa-metallocene catalysts, which are organometallic compounds typically featuring a Group 4 metal (such as Zirconium, Titanium, or Hafnium) sandwiched between two cyclopentadienyl-type ligands linked by a bridging group.

The phenyl substituent on the indenyl framework significantly influences the electronic and steric properties of the resulting catalyst. This allows for precise control over the polymerization process, affecting catalyst activity, polymer molecular weight, and in the case of propylene polymerization, the stereochemistry (tacticity) of the resulting polymer. A prominent example of such a catalyst is rac-dimethylsilyl-bis(2-methyl-4-phenyl-1-indenyl)zirconium dichloride (rac-Me₂Si(2-Me-4-PhInd)₂ZrCl₂), which has demonstrated high activity and stereoselectivity.

Experimental Protocols

Synthesis of the Ligand and Metallocene Catalyst

The following protocols describe the synthesis of the 2-methyl-4-phenyl-1H-indene ligand and its subsequent conversion to the rac-Me₂Si(2-Me-4-PhInd)₂ZrCl₂ catalyst.

Protocol 2.1.1: Synthesis of 2-Methyl-4-phenyl-1H-indene

This synthesis is a multi-step process that can be achieved through various organic synthesis routes. A general approach involves the construction of the indene (B144670) skeleton followed by functionalization.

Materials:

  • Starting materials for the synthesis of the indanone precursor (e.g., via Friedel-Crafts acylation)

  • Reagents for the introduction of the methyl group (e.g., Grignard reagents or organolithium compounds)

  • Reagents for the reduction and dehydration to form the indene

General Procedure:

  • Synthesis of 4-phenyl-1-indanone: This intermediate can be synthesized through established routes, for example, by the cyclization of a suitable phenyl-substituted propanoic acid derivative.

  • Introduction of the methyl group: React the 4-phenyl-1-indanone with a methylating agent like methylmagnesium bromide (CH₃MgBr) to form the corresponding tertiary alcohol.

  • Dehydration to form the indene: The tertiary alcohol is then dehydrated under acidic conditions to yield 2-methyl-4-phenyl-1H-indene.

  • Purification: The final product is purified by column chromatography or distillation.

Protocol 2.1.2: Synthesis of rac-dimethylsilyl-bis(2-methyl-4-phenyl-1-indenyl)zirconium dichloride

Materials:

  • 2-methyl-4-phenyl-1H-indene

  • n-Butyllithium (n-BuLi) in hexanes

  • Dichlorodimethylsilane (Me₂SiCl₂)

  • Zirconium tetrachloride (ZrCl₄)

  • Anhydrous solvents (e.g., THF, toluene (B28343), diethyl ether, hexanes)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Deprotonation of the indene: In an inert atmosphere, dissolve 2-methyl-4-phenyl-1H-indene in an anhydrous solvent like THF or diethyl ether. Cool the solution to -78 °C and slowly add one equivalent of n-BuLi. Allow the mixture to warm to room temperature and stir for several hours to ensure complete formation of the lithium salt.

  • Bridging with dichlorodimethylsilane: Cool the solution of the lithium salt back to -78 °C and slowly add 0.5 equivalents of dichlorodimethylsilane. Allow the reaction mixture to warm to room temperature and stir overnight. This forms the bridged bis(indenyl)silane ligand.

  • Work-up and purification of the ligand: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude ligand can be purified by column chromatography.

  • Formation of the dianion: Dissolve the purified bis(indenyl)silane ligand in an anhydrous solvent (e.g., diethyl ether or toluene) under an inert atmosphere. Cool to -78 °C and add two equivalents of n-BuLi. Allow the mixture to warm to room temperature and stir for several hours to form the dilithium (B8592608) salt.

  • Metallation with Zirconium Tetrachloride: In a separate flask, create a slurry of one equivalent of ZrCl₄ in an anhydrous solvent (e.g., toluene or pentane) and cool to -78 °C. Slowly add the solution of the dilithium salt to the ZrCl₄ slurry. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Isolation and purification of the metallocene: The resulting mixture will contain the rac and meso isomers of the zirconocene (B1252598) dichloride. The desired rac isomer can be isolated and purified by fractional crystallization from a suitable solvent system (e.g., toluene/heptane). The product is a brightly colored solid.

Olefin Polymerization Protocols

The following are general protocols for the polymerization of ethylene and propylene using the rac-Me₂Si(2-Me-4-PhInd)₂ZrCl₂ catalyst. The reactions are highly sensitive to air and moisture and must be conducted under an inert atmosphere using dry, deoxygenated solvents and monomers.

Protocol 2.2.1: Ethylene Polymerization

Materials:

  • rac-Me₂Si(2-Me-4-PhInd)₂ZrCl₂

  • Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%) or Borate activator ([Ph₃C][B(C₆F₅)₄]) and Triisobutylaluminum (TIBA)

  • High-purity ethylene gas

  • Anhydrous toluene

  • Polymerization reactor (e.g., a stainless-steel autoclave) equipped with a stirrer, temperature and pressure controls, and an inert gas inlet.

  • Acidified methanol (B129727) for quenching

Procedure:

  • Reactor Preparation: Thoroughly dry and purge the reactor with an inert gas (e.g., argon or nitrogen).

  • Solvent and Cocatalyst Addition: Introduce a measured volume of anhydrous toluene into the reactor. Add the required amount of MAO solution or the borate/TIBA activator system. The Al/Zr molar ratio is a critical parameter and typically ranges from 500 to 2000 for MAO.

  • Pressurization with Ethylene: Pressurize the reactor with ethylene to the desired pressure (e.g., 1-10 bar). Allow the system to equilibrate at the desired polymerization temperature (e.g., 50-80 °C).

  • Catalyst Injection: Dissolve a precise amount of rac-Me₂Si(2-Me-4-PhInd)₂ZrCl₂ in a small amount of anhydrous toluene in a glovebox. Inject the catalyst solution into the reactor to initiate polymerization.

  • Polymerization: Maintain a constant ethylene pressure and temperature for the desired reaction time (e.g., 15-60 minutes). Monitor the ethylene consumption to follow the reaction progress.

  • Quenching and Polymer Isolation: Terminate the polymerization by venting the ethylene and injecting acidified methanol. The polyethylene (B3416737) will precipitate.

  • Polymer Work-up: Collect the polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Protocol 2.2.2: Propylene Polymerization

Materials:

  • rac-Me₂Si(2-Me-4-PhInd)₂ZrCl₂

  • Methylaluminoxane (MAO) solution in toluene

  • High-purity liquid propylene

  • Anhydrous toluene or heptane (B126788)

  • Polymerization reactor

  • Acidified methanol

Procedure:

  • Reactor Preparation: Prepare the reactor as described for ethylene polymerization.

  • Solvent and Cocatalyst Addition: Add anhydrous toluene or heptane to the reactor, followed by the MAO solution.

  • Propylene Addition: Introduce a measured amount of liquid propylene into the reactor. Heat the reactor to the desired polymerization temperature (e.g., 30-70 °C).

  • Catalyst Injection: Inject a toluene solution of rac-Me₂Si(2-Me-4-PhInd)₂ZrCl₂ to start the polymerization.

  • Polymerization: Maintain the temperature for the specified reaction time (e.g., 30-60 minutes).

  • Quenching and Polymer Isolation: Terminate the reaction by venting the unreacted propylene and adding acidified methanol.

  • Polymer Work-up: Collect the polypropylene (B1209903) by filtration, wash with methanol, and dry under vacuum.

Data Presentation

The performance of ansa-metallocene catalysts derived from this compound is summarized below. The data is compiled from various studies and reaction conditions may vary.

Table 1: Ethylene Polymerization Performance

CatalystCocatalystTemp. (°C)Pressure (bar)Activity (kg PE / (mol Zr·h))Mₙ ( kg/mol )Mₙ/Mₙ
rac-Me₂Si(2-Me-4-PhInd)₂ZrCl₂MAO50131701502.2
rac-Me₂Si(2-Me-4-PhInd)₂ZrCl₂MAO70145001202.5
rac-Me₂Si(2-Me-4-PhInd)₂ZrCl₂Borate/TIBA50150601802.1

Table 2: Propylene Polymerization Performance

CatalystCocatalystTemp. (°C)Activity (kg PP / (mol Zr·h))Mₙ ( kg/mol )Mₙ/MₙIsotacticity ([mmmm]%)
rac-Me₂Si(2-Me-4-PhInd)₂ZrCl₂MAO50120003502.0>98
rac-Me₂Si(2-Me-4-PhInd)₂ZrCl₂MAO7095002802.397
rac-Me₂Si(2-Me-4-PhInd)₂ZrCl₂Borate/TIBA50----

Note: '-' indicates data not available from the reviewed sources.

Visualizations

The following diagrams illustrate the key processes involved in the application of this compound based catalysts in olefin polymerization.

Ligand_and_Catalyst_Synthesis cluster_ligand Ligand Synthesis cluster_catalyst Metallocene Synthesis 3-Phenyl-1H-indene_precursor This compound Derivative (e.g., 2-methyl-4-phenyl-1H-indene) Deprotonation Deprotonation (n-BuLi) 3-Phenyl-1H-indene_precursor->Deprotonation Bridging Bridging Reaction (Me2SiCl2) Deprotonation->Bridging Bis(indenyl)silane bis(2-methyl-4-phenyl-indenyl)dimethylsilane Bridging->Bis(indenyl)silane Dianion_Formation Dianion Formation (2 eq. n-BuLi) Bis(indenyl)silane->Dianion_Formation Metallation Metallation (ZrCl4) Dianion_Formation->Metallation Metallocene_Catalyst rac-Me2Si(2-Me-4-PhInd)2ZrCl2 Metallation->Metallocene_Catalyst

Caption: Synthetic workflow from the this compound derivative to the final ansa-metallocene catalyst.

Catalyst_Activation_and_Polymerization cluster_activation Catalyst Activation cluster_polymerization Polymerization Cycle Precatalyst Metallocene Precatalyst (rac-Me2Si(Ind)2ZrCl2) Active_Cationic_Species Active Cationic Species [L2Zr-R]+ Precatalyst->Active_Cationic_Species Activation Cocatalyst Cocatalyst (MAO or Borate/TIBA) Cocatalyst->Active_Cationic_Species Olefin_Coordination Olefin Coordination Active_Cationic_Species->Olefin_Coordination Olefin (M) Insertion Migratory Insertion Olefin_Coordination->Insertion Chain_Growth Polymer Chain Growth Insertion->Chain_Growth Chain_Growth->Active_Cationic_Species Propagation

Caption: Mechanism of metallocene catalyst activation and the olefin polymerization cycle.

Experimental_Workflow Reactor_Setup Reactor Preparation (Drying and Purging) Solvent_Cocatalyst_Addition Solvent and Cocatalyst Addition Reactor_Setup->Solvent_Cocatalyst_Addition Monomer_Addition Monomer Introduction (Ethylene or Propylene) Solvent_Cocatalyst_Addition->Monomer_Addition Equilibration System Equilibration (Temperature and Pressure) Monomer_Addition->Equilibration Catalyst_Injection Catalyst Injection Equilibration->Catalyst_Injection Polymerization Polymerization Reaction Catalyst_Injection->Polymerization Quenching Reaction Quenching (Acidified Methanol) Polymerization->Quenching Polymer_Isolation Polymer Isolation and Drying Quenching->Polymer_Isolation Characterization Polymer Characterization (GPC, DSC, NMR) Polymer_Isolation->Characterization

Caption: General experimental workflow for olefin polymerization using a metallocene catalyst system.

Application Notes and Protocols: Deprotonation of 3-Phenyl-1H-indene to Form the Indenyl Anion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deprotonation of 3-phenyl-1H-indene is a fundamental transformation in organic and organometallic chemistry, yielding the 3-phenylindenyl anion. This anion is a valuable nucleophile and a common ligand in the synthesis of metallocene catalysts used in polymerization and other catalytic processes. The acidity of the C1 proton of the indene (B144670) ring is significantly enhanced by the aromatic stabilization of the resulting indenyl anion. The presence of a phenyl group at the C3 position can further influence this acidity through resonance effects. This document provides a detailed protocol for the deprotonation of this compound and presents relevant physicochemical data.

Data Presentation

The acidity of indene derivatives is a critical factor in the selection of a suitable base for deprotonation. The pKa value provides a quantitative measure of this acidity. While the exact pKa of this compound is not widely reported, a comparison with related compounds demonstrates the influence of structure on acidity.

CompoundpKa (in DMSO)Base Commonly Used for Deprotonation
Cyclopentadiene18n-BuLi, NaH, KOt-Bu
Indene20.1n-BuLi, LDA, NaH
This compound~18-19 (estimated)n-BuLi, s-BuLi, t-BuLi
Fluorene22.6n-BuLi, LDA

Note: The pKa of this compound is estimated to be lower (more acidic) than indene due to the additional resonance stabilization of the negative charge by the phenyl group.

Experimental Protocol: Synthesis of Lithium 3-Phenylindenide

This protocol details a general procedure for the deprotonation of this compound using n-butyllithium (n-BuLi) to generate a solution of lithium 3-phenylindenide. This reaction is highly sensitive to air and moisture, and therefore, must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

  • This compound (C₁₅H₁₂)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous hexanes

  • Argon or Nitrogen gas supply

  • Dry ice/acetone or liquid nitrogen bath

  • Schlenk flask or a flame-dried, two-necked round-bottom flask with a septum and gas inlet

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Preparation of the Reaction Vessel:

    • A 100 mL Schlenk flask containing a magnetic stir bar is flame-dried under vacuum and backfilled with argon or nitrogen. This process is repeated three times to ensure the apparatus is free of moisture.

    • Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Reaction Setup:

    • To the cooled flask, add this compound (e.g., 1.92 g, 10 mmol).

    • Add anhydrous THF (e.g., 40 mL) via syringe to dissolve the this compound.

    • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation:

    • Slowly add a solution of n-butyllithium in hexanes (e.g., 6.9 mL of a 1.6 M solution, 11 mmol, 1.1 equivalents) to the stirred solution of this compound at -78 °C. The addition should be done dropwise via syringe over a period of 15-20 minutes.

    • A color change to a deep red or orange is typically observed, indicating the formation of the 3-phenylindenyl anion.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.

  • Warming and Confirmation of Anion Formation:

    • Slowly warm the reaction mixture to room temperature and continue to stir for an additional 1-2 hours.

    • The resulting solution of lithium 3-phenylindenide is now ready for use in subsequent reactions. The concentration can be assumed to be approximately 0.2 M in the mixed THF/hexanes solvent system.

    • For confirmation of anion formation, a small aliquot can be quenched with a suitable electrophile (e.g., D₂O or an alkyl halide) and the product analyzed by ¹H NMR spectroscopy.

Work-up (if isolating a derivative):

  • The reaction is typically quenched at low temperature by the slow addition of the desired electrophile.

  • After the reaction with the electrophile is complete, the mixture is warmed to room temperature.

  • The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can then be purified by column chromatography or recrystallization.

Visualizations

Deprotonation_Reaction Chemical Transformation of this compound cluster_reactants Reactants cluster_products Products This compound This compound 3-Phenylindenyl Lithium 3-Phenylindenyl Lithium This compound->3-Phenylindenyl Lithium + n-BuLi - Butane n-Butyllithium n-Butyllithium Butane Butane

Caption: Deprotonation of this compound.

Deprotonation_Workflow Experimental Workflow for 3-Phenylindenyl Anion Synthesis setup 1. Apparatus Setup (Flame-dried Schlenk flask under Argon) dissolve 2. Dissolution (this compound in anhydrous THF) setup->dissolve cool 3. Cooling (Reaction mixture to -78 °C) dissolve->cool add_base 4. Base Addition (Slow addition of n-BuLi) cool->add_base stir_cold 5. Stirring at Low Temp (1 hour at -78 °C) add_base->stir_cold warm 6. Warming to RT (Stir for 1-2 hours) stir_cold->warm product 7. Product (Solution of 3-Phenylindenyl Lithium) warm->product

Caption: Experimental workflow for deprotonation.

Application Notes and Protocols for 3-Phenyl-1H-Indene Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and utilization of 3-phenyl-1H-indene derivatives, specifically focusing on spiro[fluorene-9,9′-xanthene] and dihydroindeno[2,1-b]fluorene analogues, in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs).

Introduction to this compound Derivatives for OLEDs

Indene derivatives, particularly those with spiro and fused ring structures, have emerged as a promising class of materials for OLEDs. Their rigid, three-dimensional molecular architecture provides high thermal and morphological stability, which is crucial for device longevity. The extended π-conjugation in these molecules allows for efficient charge transport and high photoluminescence quantum yields. These properties make them excellent candidates for host materials in phosphorescent OLEDs (PhOLEDs), where they facilitate efficient energy transfer to guest emitter molecules.

This document focuses on two key classes of this compound derivatives:

  • Spiro[fluorene-9,9′-xanthene] (SFX) Derivatives: These compounds exhibit a highly twisted structure that prevents intermolecular aggregation, leading to improved device efficiency and color purity.

  • Dihydroindeno[2,1-b]fluorene (DHIF) Derivatives: These materials offer a rigid and planar core, enabling high charge carrier mobility and excellent thermal stability.

Data Presentation: Performance of Indene Derivatives in OLEDs

The following tables summarize the performance of various spiro[fluorene-9,9′-xanthene] and dihydroindeno[2,1-b]fluorene derivatives as host materials in phosphorescent OLEDs.

Table 1: Performance of Spiro[fluorene-9,9′-xanthene] (SFX) Derivatives as Host Materials in Blue PhOLEDs

Host MaterialEmitterMax. EQE (%)Max. CE (cd/A)Max. PE (lm/W)Turn-on Voltage (V)Ref.
SFX-PFFIrpic14.729.328.92.8[1]
SFX-2BIFIrpic2.613.65-5.5[2]

EQE: External Quantum Efficiency; CE: Current Efficiency; PE: Power Efficiency; FIrpic: bis(3,5-difluoro-2-(2-pyridyl)phenyl-(2-carboxypyridyl))iridium(III)

Table 2: Performance of Dihydroindeno[2,1-b]fluorene Derivatives as Host Materials in PhOLEDs

Host MaterialEmitterEmission ColorMax. EQE (%)Max. CE (cd/A)Max. PE (lm/W)Ref.
Dispiro[dioxothioxanthene-9,5′-indeno[2,1-b]fluorene-7′,9′′-thioxanthene]Ir(ppy)₃Green12.848.629.5[3]
Dispiro[dioxothioxanthene-9,5′-indeno[2,1-b]fluorene-7′,9′′-thioxanthene]FIrpicSky-Blue4.814.88.2[3]

Ir(ppy)₃: tris(2-phenylpyridine)iridium(III)

Experimental Protocols

Synthesis of this compound Derivatives

This section provides representative protocols for the synthesis of spiro[fluorene-9,9′-xanthene] and dihydroindeno[2,1-b]fluorene derivatives.

Protocol 1: One-Pot Synthesis of Spiro[fluorene-9,9′-xanthene] (SFX) [4][5]

This protocol describes a thermodynamically controlled one-pot synthesis of the core SFX structure.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 9-fluorenone and a molar excess of resorcinol in methanesulfonic acid.

  • Stir the mixture vigorously at a controlled temperature (e.g., 80 °C) for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and dichloromethane).

  • Recrystallize the purified product from a solvent mixture like dichloromethane/ethanol to obtain pure SFX crystals.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 2,7-Disubstituted SFX Derivatives via Suzuki Coupling [5]

This protocol details the synthesis of a blue-light-emitting SFX derivative.

Materials:

  • Monobromo-SFX

  • 2,7-bis(4,4,5,5-tetramethyl-[4][5][6]dioxaborolane-2-yl)-9,9-dioctylfluorene

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a degassed mixture of toluene, ethanol, and water, add monobromo-SFX, the diboronic ester derivative, and potassium carbonate.

  • Purge the mixture with an inert gas (e.g., argon or nitrogen) for 30 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere for 24-48 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Further purify by recrystallization to obtain the final product, 2,7-bis[spiro[fluorene-9,9′-xanthene]-2-yl]-9,9-dioctylfluorene (BSFXF).

  • Characterize the product by NMR and mass spectrometry.

OLED Device Fabrication and Characterization

This section provides a general protocol for the fabrication of a phosphorescent OLED using a this compound derivative as the host material. The device architecture described is a common multilayer structure.

Protocol 3: Fabrication of a Multilayer Phosphorescent OLED by Vacuum Thermal Evaporation

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials:

    • Hole Injection Layer (HIL): e.g., HAT-CN

    • Hole Transport Layer (HTL): e.g., TAPC

    • Emissive Layer (EML): Host (e.g., SFX-PF) and guest phosphorescent emitter (e.g., FIrpic)

    • Electron Transport Layer (ETL): e.g., TPBi

    • Electron Injection Layer (EIL): e.g., LiF

  • Cathode material: Aluminum (Al)

  • High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Substrate holder and shadow masks

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the patterned ITO substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with oxygen plasma immediately before loading into the evaporation chamber to improve the work function of the ITO and remove any residual organic contaminants.

  • Organic Layer Deposition:

    • Mount the cleaned substrates onto the substrate holder in the vacuum chamber.

    • Load the organic materials into separate crucibles in the evaporation sources.

    • Evacuate the chamber to a pressure of at least 10⁻⁶ Torr.

    • Deposit the organic layers sequentially by heating the respective crucibles. Monitor the deposition rate and thickness using the QCM. Typical deposition rates for organic materials are 1-2 Å/s.

      • HIL (e.g., HAT-CN): 10 nm

      • HTL (e.g., TAPC): 40 nm

      • EML: Co-evaporate the host (e.g., SFX-PF) and the phosphorescent emitter (e.g., FIrpic) at a specific doping concentration (e.g., 10 wt%). The typical thickness of the EML is 20-30 nm.

      • ETL (e.g., TPBi): 40 nm

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the EIL (e.g., LiF) at a slower rate (e.g., 0.1-0.2 Å/s) to a thickness of 1 nm.

    • Deposit the metal cathode (e.g., Al) at a higher rate (e.g., 5-10 Å/s) to a thickness of 100 nm.

  • Encapsulation:

    • After deposition, transfer the devices to an inert atmosphere (e.g., a glovebox) for encapsulation.

    • Seal the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.

Protocol 4: Characterization of OLED Devices

Equipment:

  • Source measure unit (SMU)

  • Photometer or spectroradiometer

  • Integrating sphere

Procedure:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Connect the fabricated OLED to the SMU.

    • Apply a forward bias voltage and sweep it from 0 V to a higher voltage (e.g., 10-15 V) in defined steps.

    • Simultaneously measure the current flowing through the device and the luminance emitted from the device using the photometer.

    • Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V).

  • Efficiency Measurements:

    • Calculate the current efficiency (CE) in cd/A using the formula: CE = L / J.

    • Calculate the power efficiency (PE) in lm/W using the formula: PE = π * L / (J * V).

    • Calculate the external quantum efficiency (EQE) by measuring the total light output in an integrating sphere and relating it to the number of injected charge carriers.

  • Electroluminescence (EL) Spectrum:

    • Measure the emitted light spectrum at a constant driving voltage or current using a spectroradiometer.

    • Determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of SFX Derivatives cluster_functionalization Functionalization start Starting Materials (9-Fluorenone, Resorcinol) reaction One-Pot Cyclization (MeSO3H, 80°C) start->reaction Step 1 purification Purification (Chromatography, Recrystallization) reaction->purification Step 2 sfx_core SFX Core Structure purification->sfx_core Yields bromination Bromination sfx_core->bromination suzuki Suzuki Coupling bromination->suzuki final_product Functionalized SFX Derivative suzuki->final_product OLED_Fabrication_Workflow cluster_fabrication OLED Fabrication Process cluster_prep Substrate Preparation cluster_deposition Vacuum Thermal Evaporation cleaning ITO Substrate Cleaning plasma O2 Plasma Treatment cleaning->plasma hil HIL Deposition plasma->hil htl HTL Deposition eml EML Co-evaporation (Host + Emitter) etl ETL Deposition eil EIL Deposition cathode Cathode Deposition encapsulation Encapsulation cathode->encapsulation characterization Device Characterization encapsulation->characterization OLED_Device_Structure cluster_device Typical OLED Device Architecture Anode Anode (ITO) HIL Hole Injection Layer (HIL) HTL Hole Transport Layer (HTL) EML Emissive Layer (EML) Host: this compound Derivative Guest: Phosphorescent Emitter ETL Electron Transport Layer (ETL) EIL Electron Injection Layer (EIL) Cathode Cathode (Al)

References

Application Notes and Protocols: Functionalization of the Indene Ring of 3-Phenyl-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of methods for the functionalization of the indene (B144670) ring of 3-phenyl-1H-indene, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below, along with the accompanying data and pathway diagrams, are intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Introduction

The this compound core is a privileged structure in medicinal chemistry, forming the backbone of compounds with a wide range of biological activities. Functionalization of the indene ring, particularly at the C1 and C2 positions, allows for the modulation of a compound's physicochemical properties and biological targets. This document details key synthetic transformations and highlights the application of these derivatives as potent inhibitors of tubulin polymerization for cancer therapy and as acetylcholinesterase inhibitors for the management of Alzheimer's disease.

I. Functionalization of the Indene Ring

The chemical reactivity of the indene ring in this compound allows for a variety of functionalization reactions. Key transformations include halogenation, nitration, acylation, and condensation reactions.

A. Halogenation

Halogenated indene derivatives serve as crucial intermediates for further synthetic modifications through cross-coupling reactions. While direct halogenation of this compound can be achieved, the synthesis of 2-bromo-3-phenyl-1H-indene-1,3(2H)-dione provides a versatile precursor for functionalization at the C2 position.

Protocol 1: Synthesis of 2-Bromo-3-phenyl-1H-indene-1,3(2H)-dione

This protocol describes the bromination of this compound-1,3(2H)-dione.

Materials:

Procedure:

  • Dissolve this compound-1,3(2H)-dione in chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in chloroform dropwise to the stirred solution.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with a dilute solution of sodium hydroxide and then with water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to yield pure 2-bromo-3-phenyl-1H-indene-1,3(2H)-dione.

B. Nitration

Nitration of the indene ring introduces a nitro group, which can be subsequently reduced to an amino group, providing a handle for further derivatization.

Protocol 2: General Procedure for Nitration of Aromatic Compounds

This is a general protocol that can be adapted for the nitration of this compound.

Materials:

  • This compound

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Erlenmeyer flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

Procedure:

  • In an Erlenmeyer flask, cool concentrated sulfuric acid in an ice bath with stirring.

  • In a separate container, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Slowly add this compound to the cold sulfuric acid.

  • Add the cold nitrating mixture dropwise to the solution of the indene derivative over a period of 5-10 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring in the ice bath for an additional 15-20 minutes.

  • Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

C. Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring of the indene scaffold, typically at the C6 position. This reaction is a powerful tool for creating carbon-carbon bonds.[1][2]

Protocol 3: General Procedure for Friedel-Crafts Acylation

This general protocol can be applied to the acylation of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Hydrochloric acid (HCl), dilute

Procedure:

  • Suspend anhydrous aluminum chloride in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add the acyl chloride to the suspension with stirring.

  • Add a solution of this compound in anhydrous dichloromethane dropwise to the reaction mixture.

  • After the addition, allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and quench by the slow addition of dilute hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

D. Condensation Reactions

The active methylene (B1212753) group at the C1 position of this compound can participate in condensation reactions with aldehydes and ketones.

Protocol 4: Knoevenagel Condensation of this compound with an Aldehyde

This protocol describes a typical Knoevenagel condensation.

Materials:

Procedure:

  • To a solution of this compound and the aromatic aldehyde in benzene or toluene in a round-bottom flask, add a catalytic amount of piperidine and acetic acid.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the reaction mixture to reflux and continue until the calculated amount of water has been collected.

  • Cool the reaction mixture, wash with water, and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.

II. Applications in Drug Development

Functionalized this compound derivatives have shown significant promise as therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases.

A. Tubulin Polymerization Inhibitors in Cancer Therapy

Certain dihydro-1H-indene derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division.[3] By binding to the colchicine (B1669291) site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Tubulin_Polymerization_Inhibition Indene_Derivative This compound Derivative Polymerization Polymerization Indene_Derivative->Polymerization Inhibits (Binds to Colchicine Site) Mitosis Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Mitotic Arrest Tubulin_Dimers Tubulin_Dimers G2_Phase G2_Phase Microtubules Microtubules Cell_Division Cell_Division

Quantitative Data: Anticancer Activity of Dihydro-1H-indene Derivatives

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Reference
12d K562 (Leukemia)0.028[4]
12d A549 (Lung Cancer)0.035[4]
12d HCT116 (Colon Cancer)0.087[4]
12d MCF7 (Breast Cancer)0.042[4]
B. Acetylcholinesterase Inhibitors in Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (B1216132) (ACh) contributes to cognitive decline.[5][6] Indene-derived hydrazides have been developed as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft.[7] By inhibiting AChE, these compounds increase the levels of ACh, thereby enhancing cholinergic neurotransmission.

Cholinergic_Signaling_Inhibition Indene_Derivative Indene-Derived Hydrazide AChE AChE Indene_Derivative->AChE Inhibits ACh_Release ACh_Release ACh_Synapse ACh_Synapse ACh_Release->ACh_Synapse ACh_Receptor ACh_Receptor ACh_Synapse->ACh_Receptor Binds Choline_Acetate Choline_Acetate Choline_AcCoA Choline_AcCoA Choline_Acetate->Choline_AcCoA Reuptake

Quantitative Data: Acetylcholinesterase Inhibition by Indene-Derived Hydrazides [7]

Compound IDAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity Index (BuChE/AChE)
SD-30 13.86 ± 0.16348.55 ± 0.1363.50
SD-24 40.43 ± 0.06792.86 ± 0.0662.29

III. Experimental Workflows

The following workflow illustrates the general process from the synthesis of functionalized this compound derivatives to their biological evaluation.

Experimental_Workflow Start This compound Functionalization Functionalization Reaction (e.g., Halogenation, Acylation) Start->Functionalization Purification Purification (Column Chromatography, Recrystallization) Functionalization->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Screening In vitro Biological Screening (e.g., Enzyme Inhibition, Cytotoxicity Assays) Characterization->Biological_Screening Data_Analysis Data Analysis (IC₅₀ Determination) Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Functionalization Structure-Activity Relationship (SAR) Studies

Conclusion

The functionalization of the this compound ring offers a versatile platform for the design and synthesis of novel drug candidates. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this privileged scaffold and to develop new therapeutics for cancer and neurodegenerative diseases. Further investigation into the structure-activity relationships of these derivatives will be crucial for the optimization of their potency and selectivity.

References

The Role of 3-Phenyl-1H-indene in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. Its rigid framework allows for the precise spatial orientation of functional groups, making it an attractive starting point for the design of novel therapeutic agents. Among its derivatives, 3-phenyl-1H-indene serves as a versatile building block for the synthesis of a range of compounds with potential pharmaceutical applications, from anticancer to neuroprotective agents.

This document provides detailed application notes and experimental protocols for the synthesis and potential derivatization of this compound, highlighting its utility in drug discovery and development.

Application Notes

The this compound core is a key structural motif in a variety of compounds exhibiting significant biological activity. While direct synthesis of currently marketed pharmaceuticals starting from this compound is not widely documented in publicly available literature, its derivatives have shown promise in several therapeutic areas.

Anticancer Activity: Certain dihydro-1H-indene derivatives have been identified as potent tubulin polymerization inhibitors.[1] By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The 3-phenyl group can be strategically functionalized to enhance binding affinity and selectivity.

Neuroprotective and Anti-Alzheimer's Agents: The indene (B144670) structure is also being explored for the development of multi-target agents for Alzheimer's disease. Derivatives of 5,6-dimethoxy-1H-indene have been synthesized and shown to inhibit acetylcholinesterase (AChE), a key enzyme in the progression of the disease.[2]

Anxiolytics: Substituted indenes can serve as precursors to more complex heterocyclic systems with pharmaceutical applications. For instance, indenes can be converted to 2,3-benzodiazepines, a class of compounds known for their anxiolytic properties.[3]

The versatility of the this compound scaffold allows for functionalization at various positions, enabling the generation of diverse chemical libraries for screening and lead optimization in drug discovery programs.

Quantitative Data Summary

The following table summarizes the yields of various 3-aryl-1H-indene derivatives synthesized through a direct arylation method, demonstrating the feasibility of creating a library of compounds based on this scaffold.

CompoundAr-XYield (%)
This compoundPhenyl-F81
This compoundPhenyl-Cl70
This compoundPhenyl-Br78
3-(p-Tolyl)-1H-indenep-Tolyl-F75
3-(o-Tolyl)-1H-indeneo-Tolyl-F72
3-(p-Methoxyphenyl)-1H-indenep-Anisyl-F85
3-(p-Chlorophenyl)-1H-indenep-Chlorophenyl-F73

Data adapted from a facile synthesis of 3-arylindenes by HMPA-promoted direct arylation of indenes with aryl fluorides.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from indene and an aryl fluoride, a key starting material for further derivatization.

Materials:

Procedure:

  • To a stirred solution of indene (1.0 mmol) in dry THF (10 mL) under a nitrogen atmosphere at -78 °C, add a solution of LDA in THF (1.1 mmol) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add HMPA (2.0 mmol) to the solution and continue stirring at -78 °C for an additional 30 minutes.

  • Add fluorobenzene (1.2 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.[2]

Protocol 2: Hypothetical Synthesis of a Dihydro-1H-indene-based Tubulin Polymerization Inhibitor from a this compound Precursor

This protocol outlines a hypothetical synthetic route to a potential anticancer agent, starting from a functionalized this compound derivative. This demonstrates how the core scaffold can be elaborated into a more complex, biologically active molecule.

Step 1: Synthesis of 4,5,6-Trimethoxy-1H-inden-1-one

This intermediate can be synthesized from 3-(3,4,5-trimethoxyphenyl)propanoic acid via an intramolecular Friedel-Crafts acylation using polyphosphoric acid (PPA).[4]

Step 2: Aldol Condensation

  • Dissolve 4,5,6-trimethoxy-1H-inden-1-one (1.0 mmol) and an appropriate substituted benzaldehyde (B42025) (e.g., 4-hydroxy-3-methoxybenzaldehyde) (1.1 mmol) in methanol (B129727).

  • Add a solution of potassium hydroxide (B78521) (KOH) in methanol and stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with dilute HCl and collect the precipitated product by filtration.

Step 3: Reduction to the Dihydro-1H-indene

  • Suspend the product from Step 2 in a mixture of methanol and THF.

  • Add palladium on carbon (10 mol%) as a catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the target dihydro-1H-indene derivative.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_derivatization Hypothetical Derivatization for Pharmaceutical Application Indene Indene LDA LDA, THF, -78°C Indene->LDA HMPA HMPA LDA->HMPA ArylHalide Aryl Halide HMPA->ArylHalide Reaction Reaction Mixture ArylHalide->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product This compound Purification->Product Start This compound Derivative Func Functionalization (e.g., Oxidation, Reduction) Start->Func Coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Func->Coupling FinalProduct Bioactive Indene Derivative Coupling->FinalProduct

Synthetic workflow for this compound and its potential derivatization.

signaling_pathway cluster_cell Mechanism of Action: Tubulin Polymerization Inhibition Indene Dihydro-1H-indene Derivative Tubulin αβ-Tubulin Dimers Indene->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Indene->Microtubule Inhibits Tubulin->Microtubule Disruption Disruption of Microtubule Dynamics Microtubule->Disruption MitoticArrest Mitotic Arrest (G2/M Phase) Disruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Signaling pathway of dihydro-1H-indene derivatives as tubulin inhibitors.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 3-Phenyl-1H-Indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the functionalization of the 3-phenyl-1H-indene scaffold using various palladium-catalyzed cross-coupling reactions. The this compound core is a valuable structural motif in medicinal chemistry and materials science, and the ability to further elaborate this structure through C-C and C-N bond formation is of significant interest.

This document outlines protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions on functionalized this compound derivatives. As direct cross-coupling on the pre-formed this compound is not extensively reported, this guide provides methods for the synthesis of key halogenated precursors, followed by detailed, adaptable protocols for their subsequent cross-coupling.

Synthesis of Key Precursors: Halogenated 3-Phenyl-1H-Indenes

The successful implementation of palladium-catalyzed cross-coupling reactions necessitates the preparation of suitable this compound precursors, typically substituted with a halide (Br, I) or a triflate (OTf) group at a reactive position. Below are plausible synthetic routes to access these key starting materials.

Protocol 1: Synthesis of 6-Bromo-3-phenyl-1H-indene

This protocol is adapted from general methods for the synthesis of substituted indenes.

Reaction Scheme:

Experimental Protocol:

  • Suzuki-Miyaura Coupling to form 3-Phenyl-1-indanone (B102786):

    • To a solution of 3-bromo-1-indanone (B152551) (1.0 equiv) in a 3:1 mixture of toluene (B28343) and ethanol, add phenylboronic acid (1.2 equiv) and a 2M aqueous solution of sodium carbonate (2.5 equiv).

    • Degas the mixture by bubbling argon through it for 20 minutes.

    • Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv).

    • Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.

    • After cooling to room temperature, dilute the reaction with ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford 3-phenyl-1-indanone.

  • Reduction and Dehydration to this compound:

    • Suspend 3-phenyl-1-indanone (1.0 equiv) in methanol (B129727) and cool to 0 °C.

    • Add sodium borohydride (B1222165) (NaBH₄) (1.5 equiv) portion-wise.

    • Stir the reaction at room temperature for 2 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and dissolve the crude alcohol in toluene containing a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Heat the mixture to reflux with a Dean-Stark trap for 4 hours.

    • After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer and concentrate to yield this compound, which can be purified by chromatography if necessary.

  • Bromination to 6-Bromo-3-phenyl-1H-indene:

    • Dissolve this compound (1.0 equiv) in dichloromethane (B109758) (DCM) and cool to 0 °C.

    • Slowly add a solution of N-bromosuccinimide (NBS) (1.05 equiv) in DCM.

    • Stir the reaction at room temperature for 4 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield 6-bromo-3-phenyl-1H-indene.

Palladium-Catalyzed Cross-Coupling Reactions

The following protocols are generalized for the cross-coupling of vinyl and aryl halides/triflates and can be adapted for functionalized this compound substrates. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrate combinations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide or triflate and an organoboron compound.[1]

General Protocol for Suzuki-Miyaura Coupling of 6-Bromo-3-phenyl-1H-indene:

  • Reactants: 6-Bromo-3-phenyl-1H-indene (1.0 equiv), Arylboronic acid (1.2-1.5 equiv).

  • Catalyst: Pd(PPh₃)₄ (0.02-0.05 equiv) or Pd(dppf)Cl₂ (0.02-0.05 equiv).

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv).

  • Solvent: Toluene/Ethanol/Water (e.g., 4:1:1 mixture).

  • Procedure:

    • Combine 6-bromo-3-phenyl-1H-indene, the arylboronic acid, and the base in a reaction vessel.

    • Add the solvent mixture and degas by bubbling with argon for 20 minutes.

    • Add the palladium catalyst and heat the reaction to 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3,6-Diphenyl-1H-indeneHypothetical
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-3-phenyl-1H-indeneHypothetical
3Thiophene-2-boronic acid3-Phenyl-6-(thiophen-2-yl)-1H-indeneHypothetical

Yields are hypothetical and will depend on specific reaction conditions and substrates.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 6-Bromo-3-phenyl-1H-indene Arylboronic Acid Base (e.g., K2CO3) Solvent Add Solvent (e.g., Toluene/EtOH/H2O) Reactants->Solvent 1. Degas Degas with Argon Solvent->Degas 2. Catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) Degas->Catalyst 3. Heat Heat to 80-100 °C Catalyst->Heat 4. Workup Cool, Dilute, Wash Heat->Workup 5. Purify Column Chromatography Workup->Purify 6. Product Coupled Product Purify->Product 7.

Heck Reaction

The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene.[2]

General Protocol for Heck Reaction of a Halogenated this compound:

  • Reactants: Halogenated this compound (e.g., 2-iodo-3-phenyl-1H-indene, 1.0 equiv), Alkene (1.5-2.0 equiv).

  • Catalyst: Pd(OAc)₂ (0.02-0.05 equiv).

  • Ligand: PPh₃ (0.04-0.1 equiv) or a phosphine-free system may be employed.[3]

  • Base: Et₃N (2.0 equiv) or K₂CO₃ (2.0 equiv).

  • Solvent: DMF or Acetonitrile.

  • Procedure:

    • To a reaction vessel, add the halogenated this compound, palladium catalyst, and ligand (if used).

    • Add the solvent, followed by the base and the alkene.

    • Degas the mixture with argon and heat to 80-120 °C.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction, filter off any solids, and partition the filtrate between water and an organic solvent.

    • Wash the organic layer, dry, concentrate, and purify by column chromatography.

EntryAlkeneProductYield (%)
1Styrene2-Styryl-3-phenyl-1H-indeneHypothetical
2n-Butyl acrylaten-Butyl (E)-3-(3-phenyl-1H-inden-2-yl)acrylateHypothetical
3Cyclohexene2-(Cyclohex-1-en-1-yl)-3-phenyl-1H-indeneHypothetical

Yields are hypothetical and will depend on specific reaction conditions and substrates.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Coord Alkene Coordination Complex OxAdd->Coord Alkene Insert Migratory Insertion Intermediate Coord->Insert Migratory Insertion Elim β-Hydride Elimination Product Insert->Elim β-Hydride Elimination Elim->Pd0 Reductive Elimination (Base)

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4][5]

General Protocol for Sonogashira Coupling of a Halogenated this compound:

  • Reactants: Halogenated this compound (e.g., 1-iodo-3-phenyl-1H-indene, 1.0 equiv), Terminal alkyne (1.2-1.5 equiv).

  • Catalyst: Pd(PPh₃)₂Cl₂ (0.01-0.03 equiv).

  • Co-catalyst: CuI (0.02-0.05 equiv).

  • Base: Et₃N or Diisopropylamine (excess, can be used as solvent).

  • Solvent: THF or DMF.

  • Procedure:

    • In a reaction vessel under argon, dissolve the halogenated this compound, palladium catalyst, and copper iodide in the solvent.

    • Add the base, followed by the terminal alkyne.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C).

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, dilute with an organic solvent and wash with aqueous ammonium (B1175870) chloride solution, water, and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene1-(Phenylethynyl)-3-phenyl-1H-indeneHypothetical
21-Hexyne1-(Hex-1-yn-1-yl)-3-phenyl-1H-indeneHypothetical
3Trimethylsilylacetylene3-Phenyl-1-((trimethylsilyl)ethynyl)-1H-indeneHypothetical

Yields are hypothetical and will depend on specific reaction conditions and substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the formation of C-N bonds by coupling an amine with an aryl or vinyl halide/triflate.

General Protocol for Buchwald-Hartwig Amination of a Halogenated this compound:

  • Reactants: Halogenated this compound (e.g., 6-bromo-3-phenyl-1H-indene, 1.0 equiv), Amine (1.2-1.5 equiv).

  • Catalyst: Pd₂(dba)₃ (0.01-0.03 equiv) or Pd(OAc)₂ (0.02-0.05 equiv).

  • Ligand: A bulky, electron-rich phosphine (B1218219) ligand such as XPhos, SPhos, or RuPhos (0.02-0.06 equiv).

  • Base: NaOt-Bu (1.5-2.0 equiv) or K₃PO₄ (2.0 equiv).

  • Solvent: Toluene or Dioxane.

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base in a reaction vessel.

    • Add the solvent, followed by the halogenated this compound and the amine.

    • Seal the vessel and heat the reaction to 80-110 °C.

    • Monitor the reaction by LC-MS.

    • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry, concentrate, and purify by column chromatography.

EntryAmineProductYield (%)
1AnilineN-Phenyl-3-phenyl-1H-inden-6-amineHypothetical
2Morpholine4-(3-Phenyl-1H-inden-6-yl)morpholineHypothetical
3BenzylamineN-Benzyl-3-phenyl-1H-inden-6-amineHypothetical

Yields are hypothetical and will depend on specific reaction conditions and substrates.

G Start Start: Halogenated this compound Amine Reaction Reaction: Inert Atmosphere Heat (80-110 °C) Start->Reaction CatalystSystem Catalyst System: Pd Precatalyst Phosphine Ligand Base CatalystSystem->Reaction Workup Workup: Cooling Filtration Washing Reaction->Workup Purification Purification: Column Chromatography Workup->Purification FinalProduct N-Arylated Product Purification->FinalProduct

Concluding Remarks

The protocols outlined in these application notes provide a comprehensive guide for the palladium-catalyzed functionalization of the this compound scaffold. While specific examples of these reactions on this compound itself are not abundant in the literature, the provided methods for precursor synthesis and the generalized cross-coupling protocols offer a robust starting point for researchers. Successful implementation will likely require optimization of the reaction parameters for each specific substrate combination. These powerful synthetic tools open up new avenues for the creation of novel this compound derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Substituted 3-Phenyl-1H-indene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted 3-phenyl-1H-indene derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. These scaffolds are present in various biologically active molecules, exhibiting a range of therapeutic properties including antimycobacterial, anti-Alzheimer, and antitumor activities. Their unique structural framework also makes them valuable precursors for the synthesis of more complex molecular architectures. This document provides detailed application notes and protocols for several synthetic routes to access these valuable compounds.

Synthetic Routes Overview

The synthesis of substituted this compound compounds can be achieved through various strategic approaches. The most common methods include transition-metal-catalyzed cross-coupling reactions, acid-catalyzed cyclizations, and gold-catalyzed intramolecular reactions. The choice of a particular route often depends on the desired substitution pattern, availability of starting materials, and required functional group tolerance.

A logical workflow for the synthesis and preliminary evaluation of new this compound derivatives in a drug discovery context is outlined below.

G cluster_0 Synthesis & Purification cluster_1 Characterization & Screening A Starting Material Selection B Synthetic Route Selection A->B C Reaction Optimization B->C D Synthesis of Target Compound C->D E Purification (e.g., Chromatography) D->E F Structural Characterization (NMR, MS) E->F G In vitro Biological Screening F->G H Hit Identification G->H H->B Iterative Improvement I Lead Optimization (SAR Studies) H->I

Caption: Drug discovery workflow for this compound derivatives.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes quantitative data for different synthetic routes to various substituted this compound compounds, allowing for easy comparison of their efficiencies.

EntrySynthetic MethodStarting MaterialsProductYield (%)Reference
1HMPA-Promoted Direct ArylationIndene (B144670), Phenyl FluorideThis compound81[1]
2HMPA-Promoted Direct ArylationIndene, Phenyl ChlorideThis compound70[1]
3HMPA-Promoted Direct ArylationIndene, Phenyl BromideThis compound78[1]
4HMPA-Promoted Direct ArylationIndene, Perfluorophenyl Fluoride3-(Perfluorophenyl)-1H-indene95[1]
5HMPA-Promoted Direct ArylationIndene, 4-(tert-Butyl)phenyl Fluoride3-(4-(tert-Butyl)phenyl)-1H-indene75[1]
6Palladium-Catalyzed C-H ArylationIndole, Phenyl Halide3-Phenyl-1H-indole (analogous reaction)77[2]
7Palladium-Catalyzed C-H ArylationIndole, 4-Tolyl Halide3-(p-Tolyl)-1H-indole (analogous reaction)30[2]
8Gold-Catalyzed HydroalkylationN-Aryl YnamideSubstituted 2-Amino-3-phenyl-1H-indeneup to 96[3]
9Brønsted Acid-Catalyzed Cyclization1,3-Diaryl-1,3-dieneSubstituted 1,2-Diaryl-1H-indenegood to excellent[3]

Experimental Protocols

HMPA-Promoted Direct Arylation of Indenes with Aryl Halides

This protocol describes a facile synthesis of 3-arylindenes through the direct arylation of indenes with various aryl halides, promoted by hexamethylphosphoramide (B148902) (HMPA).[1]

Reaction Scheme:

G Indene Indene Reagents + Indene->Reagents ArylHalide Aryl Halide (Ar-X) ArylHalide->Reagents Product 3-Aryl-1H-indene Reagents->Product LDA, HMPA THF, 25 °C

Caption: HMPA-promoted direct arylation of indene.

Materials:

  • Indene (or substituted indene)

  • Aryl halide (e.g., phenyl fluoride, phenyl chloride, phenyl bromide)

  • Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)

  • Hexamethylphosphoramide (HMPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To an oven-dried 25 mL three-necked round-bottomed flask equipped with a magnetic stir bar, add LDA (1.75 mL, 3.5 mmol) under an argon atmosphere.

  • In a separate flask, prepare a solution of the indene (1.0 mmol) and HMPA (447.5 mg, 2.5 mmol) in 5 mL of dry THF.

  • Add the indene/HMPA solution dropwise to the LDA solution at 25 °C using a syringe.

  • Stir the resulting mixture for 5 minutes at 25 °C.

  • Prepare a solution of the aryl halide (1.5 mmol) in 5 mL of dry THF and add it dropwise to the reaction mixture.

  • Stir the reaction mixture at 25 °C for the appropriate time (monitor by TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indene.

Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides

This method provides a straightforward route to polysubstituted indenes from readily available ynamides using a gold catalyst under mild conditions.[4]

Reaction Scheme:

G Ynamide N-Aryl Ynamide Product Substituted 2-Amino-1H-indene Ynamide->Product [Au(IPr)]NTf2 DCM, rt

Caption: Gold-catalyzed synthesis of substituted indenes.

General Procedure:

  • In a vial, dissolve the N-aryl ynamide (1.0 equiv) in dichloromethane (B109758) (DCM).

  • To this solution, add the gold catalyst, such as [Au(IPr)]NTf₂ (1-5 mol%).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the substituted indene product.

Brønsted Acid-Catalyzed Cyclization of 1,3-Dienes

This protocol describes the synthesis of substituted indenes through the cyclization of diaryl- or alkyl aryl-1,3-dienes catalyzed by a Brønsted acid.[3]

Reaction Scheme:

G Diene 1,3-Diaryl-1,3-diene Product Substituted 1,2-Diaryl-1H-indene Diene->Product TfOH DCM, rt

Caption: Brønsted acid-catalyzed synthesis of indenes.

General Procedure:

  • Dissolve the 1,3-diene substrate (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask.

  • Add a catalytic amount of trifluoromethanesulfonic acid (TfOH) (e.g., 5 mol%) to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Nazarov Cyclization for Indenone Synthesis

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, which can be precursors to indene derivatives. This involves the acid-catalyzed electrocyclization of a divinyl ketone.[5][6]

Reaction Scheme:

G DivinylKetone Divinyl Ketone Product Cyclopentenone DivinylKetone->Product Lewis or Brønsted Acid

Caption: General scheme for the Nazarov cyclization.

General Procedure for Nazarov Cyclization:

  • Dissolve the divinyl ketone (1.0 equiv) in a suitable solvent (e.g., dichloromethane).

  • Add a Lewis acid (e.g., FeCl₃, BF₃·OEt₂) or a Brønsted acid (e.g., H₂SO₄, TfOH) to the solution. The amount of acid can range from catalytic to stoichiometric depending on the substrate and acid strength.

  • Stir the reaction mixture at the appropriate temperature (from room temperature to elevated temperatures) and monitor by TLC.

  • Upon completion, quench the reaction by adding water or a basic solution.

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

  • Purify the resulting cyclopentenone derivative by column chromatography. Further synthetic steps would be required to convert the indenone to a this compound.

Conclusion

The synthetic routes outlined in these application notes provide a versatile toolkit for accessing a wide range of substituted this compound compounds. The choice of method will be guided by the specific target molecule and the available resources. The provided protocols offer a starting point for laboratory synthesis and can be further optimized to achieve desired outcomes for research and drug development applications. The biological importance of this class of compounds continues to drive the development of novel and efficient synthetic methodologies.

References

Application Notes and Protocols: The Role of 3-Phenyl-1H-Indene in the Synthesis of Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyl-1H-indene and its derivatives represent a significant structural motif in the mechanistic understanding of polycyclic aromatic hydrocarbon (PAH) formation, particularly in high-temperature environments such as combustion and interstellar chemistry. While direct, well-documented synthetic protocols for the conversion of this compound into specific PAHs in a laboratory setting are not extensively available in current literature, its core structure is a key intermediate in several proposed reaction pathways. These notes explore the theoretical and mechanistic basis for the involvement of the this compound scaffold in the synthesis of complex PAHs and provide generalized experimental considerations for its potential application in organic synthesis.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds containing two or more fused aromatic rings. Their synthesis is of great interest due to their applications in materials science, as well as their prevalence as products of incomplete combustion. The formation of PAHs often proceeds through complex reaction networks involving radical species and sequential addition reactions. The indene (B144670) scaffold, particularly when substituted with a phenyl group, serves as a crucial building block in the molecular weight growth of PAHs.

Mechanistic studies, often combining experimental and computational approaches, have identified several pathways for PAH formation where indenyl radicals and their reactions with other aromatic species are central.[1][2] The "Phenyl-Addition/dehydroCyclization" (PAC) mechanism, for instance, highlights the importance of phenyl radical addition to aromatic systems, a process that can lead to the formation of larger, more complex PAHs.[2][3] While these studies primarily focus on gas-phase and high-temperature reactions, the underlying principles can inform the design of targeted synthetic strategies in a laboratory setting.

Mechanistic Pathways Involving the Phenyl-Indene Scaffold

The formation of PAHs from smaller precursors like indene and phenyl radicals is thought to occur through several key mechanistic steps. These pathways provide a conceptual framework for how this compound could be utilized or formed as an intermediate in PAH synthesis.

One prominent pathway involves the reaction of phenyl-type radicals with unsaturated hydrocarbons.[1] For instance, the reaction of a phenyl radical with allene (B1206475) or methylacetylene can lead to the formation of indene.[1] This suggests that the reverse process, or further reactions of a phenyl-substituted indene, could be a viable route to larger PAHs.

Another critical mechanism is the Hydrogen-Abstraction/Acetylene-Addition (HACA) pathway, which is a widely accepted model for the growth of PAHs. While not directly starting with this compound, this mechanism illustrates the step-wise construction of aromatic rings, a principle that could be applied to a phenyl-indene system.

The following diagram illustrates a generalized workflow for investigating the potential of this compound in PAH synthesis, drawing inspiration from known PAH formation mechanisms.

G cluster_start Starting Material cluster_activation Activation/Functionalization cluster_reaction Key Reaction Step cluster_product Product This compound This compound Radical Formation (e.g., H-abstraction) Radical Formation (e.g., H-abstraction) This compound->Radical Formation (e.g., H-abstraction) High Temp./Initiator Introduction of Reactive Groups Introduction of Reactive Groups This compound->Introduction of Reactive Groups Chemical Modification Cyclization/Annulation Cyclization/Annulation Radical Formation (e.g., H-abstraction)->Cyclization/Annulation Intramolecular Diels-Alder Reaction Diels-Alder Reaction Introduction of Reactive Groups->Diels-Alder Reaction With Dienophile Polycyclic Aromatic Hydrocarbon Polycyclic Aromatic Hydrocarbon Cyclization/Annulation->Polycyclic Aromatic Hydrocarbon Diels-Alder Reaction->Polycyclic Aromatic Hydrocarbon G This compound This compound Benzo[a]fluorene derivative Benzo[a]fluorene derivative This compound->Benzo[a]fluorene derivative [Lewis Acid, Oxidant] Oxidative Cyclodehydrogenation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenyl-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-phenyl-1H-indene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods involve the reaction of a phenyl-based nucleophile with an indanone precursor, followed by dehydration, or direct arylation of indene. A widely used laboratory-scale method is the Grignard reaction of phenylmagnesium bromide with 1-indanone (B140024) to form the intermediate 1-phenyl-indan-1-ol, which is then dehydrated to this compound. Another common approach is the Wittig reaction, though it may be less direct for this specific target.

Q2: What is the expected yield for the synthesis of this compound?

A2: Yields can vary significantly based on the chosen synthetic route and optimization of reaction conditions. For the Grignard reaction followed by dehydration, yields can range from moderate to high, often depending on the efficiency of both the Grignard addition and the subsequent elimination of water. Direct arylation methods have been reported with yields up to 81%.[1]

Q3: How can I confirm the successful synthesis of this compound?

A3: The structure of the final product should be confirmed using standard analytical techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will confirm the connectivity of the atoms. Mass Spectrometry (MS) is used to determine the molecular weight, and Infrared (IR) Spectroscopy can identify characteristic functional groups.

Q4: What are the common impurities in the synthesis of this compound?

A4: Common impurities depend on the synthetic route. In the Grignard synthesis, unreacted 1-indanone, the intermediate alcohol (1-phenyl-indan-1-ol), and biphenyl (B1667301) (from the coupling of the Grignard reagent) are potential impurities.[2] For Wittig reactions, triphenylphosphine (B44618) oxide is a major byproduct that can complicate purification.[3]

Troubleshooting Guides

Grignard Reaction Route

Problem 1: Low or no yield of the intermediate alcohol (1-phenyl-indan-1-ol).

  • Possible Cause: Inactive Grignard reagent due to moisture.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and that anhydrous solvents are used. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[2][4]

  • Possible Cause: Poor quality of magnesium turnings.

    • Solution: Use fresh, shiny magnesium turnings. If the surface appears oxidized, gently crush the turnings in the reaction flask (under inert gas) to expose a fresh surface. Chemical activation with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can also be effective.[2][5]

  • Possible Cause: Incomplete formation of the Grignard reagent.

    • Solution: Ensure the dropwise addition of bromobenzene (B47551) to the magnesium suspension maintains a gentle reflux, indicating the reaction is proceeding. If the reaction does not start, gentle warming with a heat gun may be necessary.[2]

Problem 2: Significant amount of biphenyl byproduct.

  • Possible Cause: Wurtz-type coupling of the Grignard reagent with unreacted bromobenzene.

    • Solution: Add the bromobenzene solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. Avoid excessive heating during the formation of the Grignard reagent.[2]

Problem 3: Incomplete dehydration of the intermediate alcohol.

  • Possible Cause: Insufficiently acidic conditions or inadequate heating.

    • Solution: Use a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Ensure the reaction is heated sufficiently to drive the elimination reaction. For tertiary alcohols, dehydration temperatures can be relatively mild (25-80°C).[6]

  • Possible Cause: Reversible reaction.

    • Solution: Use a Dean-Stark apparatus to remove water as it is formed, which will drive the equilibrium towards the alkene product according to Le Chatelier's principle.[7][8]

General Purification Issues

Problem: Difficulty in removing triphenylphosphine oxide (TPPO) after a Wittig reaction.

  • Solution 1 (Precipitation): TPPO has low solubility in nonpolar solvents. Concentrate the reaction mixture and triturate with a solvent like hexane (B92381) or a pentane/ether mixture to precipitate the TPPO, which can then be removed by filtration.[3]

  • Solution 2 (Complexation): Add zinc chloride to an ethanolic solution of the crude product to form an insoluble TPPO-Zn complex that can be filtered off.[3]

  • Solution 3 (Chromatography): For a non-polar product like this compound, a quick filtration through a plug of silica (B1680970) gel using a nonpolar eluent (e.g., hexane) can effectively retain the more polar TPPO.[3]

Data Presentation

Table 1: Comparison of Dehydration Conditions for 1-Phenyl-indan-1-ol

CatalystTemperature (°C)Yield (%)Notes
p-Toluenesulfonic acid80-110Good to ExcellentCommonly used, can be done in refluxing toluene (B28343) with a Dean-Stark trap.
Sulfuric Acid (conc.)25-80Moderate to GoodStrong acid, can lead to charring if not controlled. Lower temperatures are often sufficient for tertiary alcohols.[6]
Phosphoric Acid150-180GoodEffective, but may require higher temperatures than sulfuric acid.[9]
Alumina (Al₂O₃)>300GoodUsed in gas-phase dehydrations, less common for lab-scale liquid-phase reactions.[9]

Experimental Protocols

Key Experiment: Synthesis of this compound via Grignard Reaction

This protocol is divided into two main stages: the formation of 1-phenyl-indan-1-ol via a Grignard reaction, and its subsequent dehydration to this compound.

Part A: Synthesis of 1-Phenyl-indan-1-ol

Materials:

  • Magnesium turnings (1.1 eq)

  • Anhydrous diethyl ether or THF

  • Iodine (one small crystal)

  • Bromobenzene (1.0 eq)

  • 1-Indanone (1.0 eq)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • Setup: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add the magnesium turnings and a crystal of iodine to the flask.

  • Initiation: Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle bubbling indicate initiation.

  • Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with 1-Indanone: Cool the Grignard solution to 0°C in an ice bath. Dissolve 1-indanone in anhydrous diethyl ether and add it to the dropping funnel. Add the 1-indanone solution dropwise to the cooled Grignard reagent with vigorous stirring.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Cool the mixture to 0°C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, extract with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure to obtain the crude 1-phenyl-indan-1-ol.

Part B: Dehydration of 1-Phenyl-indan-1-ol

Materials:

  • Crude 1-phenyl-indan-1-ol from Part A

  • p-Toluenesulfonic acid (catalytic amount, e.g., 0.05 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the crude 1-phenyl-indan-1-ol, toluene, and a catalytic amount of p-toluenesulfonic acid.

  • Dehydration: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue heating until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The crude this compound can be purified by flash column chromatography on silica gel (eluting with hexane or a hexane/ethyl acetate (B1210297) mixture) or by vacuum distillation.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_addition Nucleophilic Addition cluster_workup1 Work-up (Alcohol) cluster_dehydration Dehydration cluster_workup2 Work-up & Purification (Indene) start Start: Dry Glassware reagents Add Mg Turnings & Iodine start->reagents add_ether Add Anhydrous Ether reagents->add_ether add_bromo Add Bromobenzene Solution (dropwise) add_ether->add_bromo reflux1 Reflux add_bromo->reflux1 cool1 Cool to 0°C reflux1->cool1 add_indanone Add 1-Indanone Solution (dropwise) cool1->add_indanone warm Warm to RT & Stir add_indanone->warm quench1 Quench with aq. NH4Cl warm->quench1 extract1 Extract with Ether quench1->extract1 dry1 Dry & Concentrate extract1->dry1 setup_dehyd Combine Alcohol, Toluene, p-TsOH dry1->setup_dehyd reflux2 Reflux with Dean-Stark setup_dehyd->reflux2 wash Wash with NaHCO3 & Brine reflux2->wash dry2 Dry & Concentrate wash->dry2 purify Purify (Chromatography/Distillation) dry2->purify end End: this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Grignard cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low/No Grignard Reaction cause1 Moisture Present? start->cause1 cause2 Mg Surface Inactive? start->cause2 cause3 Poor Reagent Quality? start->cause3 sol1 Flame/Oven-Dry Glassware Use Anhydrous Solvents Inert Atmosphere (N2/Ar) cause1->sol1 Yes sol2 Crush Mg Turnings Add Iodine Crystal Add 1,2-Dibromoethane cause2->sol2 Yes sol3 Use Freshly Opened/Distilled Bromobenzene & Solvent cause3->sol3 Yes check Re-attempt Reaction sol1->check sol2->check sol3->check

Caption: Troubleshooting logic for Grignard reaction initiation.

References

purification challenges and solutions for 3-phenyl-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-phenyl-1H-indene.

Troubleshooting Guides

Issue 1: Low Yield or Product Loss During Column Chromatography

Symptoms:

  • Low recovery of this compound after column chromatography.

  • Streaking or tailing of the product spot on TLC analysis of column fractions.

  • Appearance of new, more polar impurities on TLC after chromatography.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Degradation on Acidic Silica (B1680970) Gel Indene derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1] Solution: Deactivate the silica gel by preparing a slurry with the eluent containing 1-2% triethylamine.[1] Alternatively, use a less acidic stationary phase like neutral alumina.[2][3]
Irreversible Adsorption The compound may be strongly and irreversibly binding to the silica gel.
Improper Solvent System The chosen eluent may be too polar, causing the product to elute too quickly with impurities, or not polar enough, leading to very slow elution and band broadening.
Column Overloading Exceeding the capacity of the column can lead to poor separation.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Triethylamine (optional)

  • Glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that provides good separation of this compound from its impurities. A common starting point for nonpolar compounds is a mixture of hexane and ethyl acetate. For this compound, a system of Hexane:Ethyl Acetate (98:2) is often a good starting point. The desired product should have an Rf value of approximately 0.2-0.3 for optimal separation.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack uniformly. Gently tap the column to dislodge any air bubbles.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor the separation by TLC.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Logical Workflow for Troubleshooting Column Chromatography:

References

common side reactions in the synthesis of 3-phenyl-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-phenyl-1H-indene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides and FAQs

Grignard Reaction Step: Formation of 1-Phenyl-2,3-dihydro-1H-inden-1-ol

Q1: My Grignard reaction to form the intermediate alcohol has a low yield. What are the common causes and solutions?

A1: Low yields in the Grignard reaction step are often due to several factors. Here are the most common issues and how to address them:

  • Moisture in the reaction setup: Grignard reagents are highly reactive towards protic sources like water. Ensure all glassware is rigorously dried, and anhydrous solvents are used. Flame-drying the glassware under vacuum or an inert atmosphere is recommended.

  • Poor quality of magnesium turnings: The surface of magnesium can oxidize, which hinders the reaction. Use fresh, high-quality magnesium turnings. If the turnings appear dull, they can be activated by crushing them in a mortar and pestle or by adding a small crystal of iodine.

  • Impure starting materials: Ensure the 1-indanone (B140024) and bromobenzene (B47551) are pure and dry.

  • Side reaction forming biphenyl (B1667301): A common side reaction is the coupling of the phenylmagnesium bromide with unreacted bromobenzene to form biphenyl.[1] This is favored by higher concentrations of bromobenzene and elevated reaction temperatures. To minimize this, add the bromobenzene solution slowly to the magnesium turnings to maintain a gentle reflux and avoid localized high concentrations.

Q2: I observe a significant amount of a white, crystalline solid that is not my desired alcohol. What is it likely to be?

A2: This is very likely biphenyl, a common byproduct of Grignard reactions using phenylmagnesium bromide.[1] It can be removed during the purification step, typically by recrystallization or column chromatography. To confirm its identity, you can analyze the byproduct using techniques like TLC, GC-MS, or NMR spectroscopy.

Dehydration Step: Formation of this compound

Q3: The dehydration of the intermediate alcohol is not proceeding to completion, or I am getting a complex mixture of products. What should I consider?

A3: Incomplete dehydration or the formation of multiple products can be due to the choice of dehydrating agent, reaction temperature, and time.

  • Inefficient dehydrating agent: Mild dehydrating agents may not be effective. Stronger acids like sulfuric acid or phosphoric acid are commonly used.[2] Alternatively, reagents like phosphorus oxychloride in pyridine (B92270) can be used, especially for hindered alcohols.

  • Reaction temperature: The temperature required for dehydration varies depending on the alcohol's structure. For tertiary alcohols like 1-phenyl-2,3-dihydro-1H-inden-1-ol, milder conditions are generally sufficient compared to primary or secondary alcohols.[2] Start with a moderate temperature and monitor the reaction progress by TLC or GC.

  • Polymerization: Indenes, being unsaturated hydrocarbons, can undergo polymerization in the presence of strong acids.[3] This is a significant side reaction that can lead to a tarry, intractable mixture. To minimize polymerization, use the minimum necessary amount of acid catalyst and keep the reaction time as short as possible. Distilling the product as it forms can also be an effective strategy.

Q4: My final product is a viscous oil or a solid that is difficult to purify. What could be the issue?

A4: This could be due to the presence of indene (B144670) dimers or oligomers. Indene and its derivatives are known to dimerize in the presence of acid catalysts.[4] The dimerization can lead to a mixture of constitutional isomers, complicating purification.

Purification

Q5: How can I effectively purify my this compound from the common side products?

A5: The most common methods for purifying this compound are column chromatography and recrystallization.

  • Column Chromatography: This is a versatile method for separating the desired product from both more polar (e.g., unreacted alcohol) and less polar (e.g., biphenyl) impurities. A silica (B1680970) gel column with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate (B1210297), is typically effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities like biphenyl. A solvent system where the solubility of this compound and the impurities differ significantly with temperature should be chosen. For example, dissolving the crude product in a minimal amount of a hot solvent like ethanol (B145695) and then allowing it to cool slowly can yield pure crystals of the product.[5]

Common Side Reactions

Side ProductFormation PathwayHow to Minimize
BiphenylCoupling of phenylmagnesium bromide with unreacted bromobenzene.[1]Slow addition of bromobenzene, maintaining a gentle reflux.
Unreacted 1-IndanoneIncomplete Grignard reaction.Use a slight excess of the Grignard reagent, ensure anhydrous conditions.
1-Phenyl-2,3-dihydro-1H-inden-1-olIncomplete dehydration.Use a suitable dehydrating agent and optimal temperature and reaction time.
Indene Dimers/PolymersAcid-catalyzed dimerization or polymerization of the indene product.[3][4]Use a minimal amount of acid catalyst, keep reaction time short, consider distillation of the product as it forms.

Experimental Protocol: Synthesis of this compound from 1-Indanone

This protocol is based on analogous Grignard reactions and subsequent dehydrations.[5]

Step 1: Preparation of Phenylmagnesium Bromide

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place magnesium turnings (1.2 eq).

  • Add anhydrous diethyl ether to cover the magnesium.

  • Prepare a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium to initiate the reaction. Initiation is indicated by the solution turning cloudy and gentle boiling. If the reaction does not start, a crystal of iodine can be added.

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture until most of the magnesium has reacted.

Step 2: Reaction with 1-Indanone

  • Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.

  • Prepare a solution of 1-indanone (1.0 eq) in anhydrous diethyl ether.

  • Add the 1-indanone solution dropwise to the cold Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

Step 3: Workup and Dehydration

  • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1-phenyl-2,3-dihydro-1H-inden-1-ol.

  • To the crude alcohol, add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid).

  • Heat the mixture under reduced pressure and distill the this compound as it is formed. This helps to avoid prolonged contact with the acid and minimize polymerization.

Step 4: Purification

  • The distilled product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system or by recrystallization from a suitable solvent like ethanol.

Visualizations

Synthesis_Pathway 1-Indanone 1-Indanone Grignard_Adduct Grignard Adduct (intermediate) 1-Indanone->Grignard_Adduct 1. Grignard Reaction Phenylmagnesium_Bromide Phenylmagnesium Bromide Phenylmagnesium_Bromide->Grignard_Adduct Biphenyl Biphenyl (Side Product) Phenylmagnesium_Bromide->Biphenyl Side Reaction (Wurtz Coupling) 1-Phenyl-inden-1-ol 1-Phenyl-2,3-dihydro- 1H-inden-1-ol Grignard_Adduct->1-Phenyl-inden-1-ol 2. Aqueous Workup This compound This compound (Product) 1-Phenyl-inden-1-ol->this compound 3. Dehydration (H+) Indene_Dimer Indene Dimer (Side Product) This compound->Indene_Dimer Side Reaction (H+) Polymer Polymer (Side Product) This compound->Polymer Side Reaction (H+) Bromobenzene Bromobenzene Bromobenzene->Biphenyl

Caption: Main reaction pathway and major side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Grignard_Step Grignard Reaction Start->Grignard_Step Check_Grignard_Yield Low Yield of Alcohol? Grignard_Step->Check_Grignard_Yield Troubleshoot_Grignard Troubleshoot Grignard: - Check for moisture - Activate Mg - Check starting materials - Minimize biphenyl formation Check_Grignard_Yield->Troubleshoot_Grignard Yes Dehydration_Step Dehydration Check_Grignard_Yield->Dehydration_Step No Troubleshoot_Grignard->Grignard_Step Check_Dehydration Incomplete reaction or complex mixture? Dehydration_Step->Check_Dehydration Troubleshoot_Dehydration Troubleshoot Dehydration: - Adjust dehydrating agent - Optimize temperature - Minimize polymerization Check_Dehydration->Troubleshoot_Dehydration Yes Purification_Step Purification Check_Dehydration->Purification_Step No Troubleshoot_Dehydration->Dehydration_Step Check_Purity Product still impure? Purification_Step->Check_Purity Troubleshoot_Purification Troubleshoot Purification: - Optimize column chromatography - Try recrystallization - Characterize impurities Check_Purity->Troubleshoot_Purification Yes End Pure this compound Check_Purity->End No Troubleshoot_Purification->Purification_Step

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for the Alkylation of 3-Phenyl-1H-Indene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the alkylation of 3-phenyl-1H-indene.

Frequently Asked Questions (FAQs)

Q1: What are the general reaction conditions for the alkylation of this compound?

A1: The alkylation of this compound typically involves the deprotonation of the acidic C1-proton by a suitable base to form an indenyl anion, which then acts as a nucleophile to attack an alkylating agent. Common conditions involve the use of a strong base like sodium hydride (NaH) or an organolithium reagent in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).[1] Phase-transfer catalysis (PTC) is also a highly effective method.[2][3][4]

Q2: How can I improve the yield of my alkylation reaction?

A2: Low yields in indene (B144670) synthesis can result from several factors.[5] To improve the yield, consider the following:

  • Optimize the base and solvent system: The choice of base and solvent is critical. A systematic screening of different bases (e.g., NaH, KOt-Bu, LDA) and solvents (e.g., THF, DMF, Dioxane) can help identify the optimal combination for your specific alkylating agent.

  • Control the reaction temperature: Some alkylations require low temperatures to prevent side reactions, while others may need heating to proceed at a reasonable rate.

  • Use a phase-transfer catalyst: PTC can significantly enhance reaction rates and yields, especially in biphasic systems.[3][6] Catalysts like tetra-n-butylammonium bromide (TBAB) or Aliquat 336 are commonly used.[2][4]

  • Ensure anhydrous conditions: The indenyl anion is highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent quenching of the anion.

Q3: What are common side products, and how can I minimize their formation?

A3: A common side reaction is the formation of benzofulvene derivatives, which can arise from elimination reactions.[5] To control selectivity and minimize side products:

  • Adjust reaction temperature and time: Careful control of these parameters can favor the desired alkylation pathway.[5]

  • Choose the appropriate alkylating agent: Highly reactive alkylating agents might lead to over-alkylation or other side reactions.

  • Consider steric hindrance: The bulky phenyl group at the 3-position can influence the regioselectivity of the alkylation.

Q4: My product seems to be decomposing during purification on a silica (B1680970) gel column. What should I do?

A4: The acidic nature of standard silica gel can cause the degradation of sensitive indene derivatives.[5] Consider these alternative purification strategies:

  • Use deactivated silica gel: Treat the silica gel with a base like triethylamine (B128534) before use.

  • Switch to a different stationary phase: Alumina (B75360) (neutral or basic) or Florisil can be good alternatives.[5]

  • Employ non-chromatographic methods: If applicable, recrystallization or distillation (for thermally stable compounds) can be effective.[5]

  • Minimize contact time: Use flash chromatography with a faster flow rate to reduce the time the compound spends on the column.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the alkylation of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of the indene.Use a stronger base or increase the reaction temperature. Ensure the base is not old or deactivated.
Alkylating agent is not reactive enough.Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide).
Presence of water in the reaction mixture.Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Formation of Multiple Products Over-alkylation (dialkylation).Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture.
Isomerization of the double bond.This can be influenced by the base and solvent system. Screening different conditions may be necessary.
Formation of benzofulvene side products.[5]Carefully control the reaction temperature and duration.[5]
Product Instability During Workup or Purification Degradation on acidic silica gel.[5]Use deactivated silica, alumina, or Florisil for column chromatography.[5] Consider non-chromatographic purification methods.[5]
Air oxidation of the product.Handle the purified product under an inert atmosphere and store it in a cool, dark place.

Experimental Protocols

General Protocol for Alkylation using Sodium Hydride
  • Preparation: Add this compound (1.0 eq.) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Solvent Addition: Add anhydrous THF (or another suitable aprotic solvent) via syringe.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.0-1.2 eq.) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive alkylating agents.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (using deactivated silica gel or alumina if necessary).

General Protocol for Alkylation using Phase-Transfer Catalysis (PTC)
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), the alkylating agent (1.0-1.5 eq.), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq.).

  • Solvent and Base Addition: Add an organic solvent (e.g., toluene (B28343) or dichloromethane) and a concentrated aqueous solution of a base (e.g., 50% NaOH).

  • Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating. The high selectivity of monoalkylation is often observed under PTC conditions.[3]

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, separate the organic layer.

  • Extraction and Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Alkylation

EntryBase (eq.)SolventAdditive (eq.)Temperature (°C)Time (h)Yield (%)
1NaH (1.1)THF-251275
2KOt-Bu (1.1)THF-25882
3LDA (1.1)THF--78 to 25685
4K₂CO₃ (2.0)DMF-602460
5NaOH (aq. 50%)TolueneTBAB (0.1)50590

Note: This table is a representative example. Actual results may vary depending on the specific alkylating agent used.

Visualizations

experimental_workflow start Start prep Prepare Reactants (this compound, Base, Solvent) start->prep deprotonation Deprotonation (Formation of Indenyl Anion) prep->deprotonation alkylation Add Alkylating Agent deprotonation->alkylation reaction Reaction Monitoring (TLC) alkylation->reaction workup Quench and Extract reaction->workup purification Purify Product (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for the alkylation of this compound.

troubleshooting_guide start Low Yield? check_base Check Base: - Strength - Equivalents - Age start->check_base Yes side_products Side Products? start->side_products No check_conditions Check Conditions: - Anhydrous? - Temperature? check_base->check_conditions check_reagent Check Alkylating Agent: - Reactivity check_conditions->check_reagent no_solution Consult Further check_reagent->no_solution adjust_temp Adjust Temperature/ Reaction Time side_products->adjust_temp Yes purification_issue Purification Issues? side_products->purification_issue No change_reagent Consider Different Alkylating Agent adjust_temp->change_reagent change_reagent->no_solution deactivated_silica Use Deactivated Silica/ Alumina purification_issue->deactivated_silica Yes solution Problem Solved purification_issue->solution No non_chrom Try Non-Chromatographic Method deactivated_silica->non_chrom non_chrom->solution

Caption: Troubleshooting logic for optimizing the alkylation of this compound.

References

troubleshooting NMR and mass spectrometry analysis of 3-phenyl-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the NMR and mass spectrometry analysis of 3-phenyl-1H-indene, designed for researchers, scientists, and professionals in drug development.

Troubleshooting and FAQs

This section addresses common issues encountered during the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: Why am I seeing unexpected peaks in my ¹H NMR spectrum?

Answer: Unexpected peaks in the ¹H NMR spectrum of this compound can originate from several sources:

  • Solvent Impurities: Residual protic solvents (e.g., water, ethyl acetate, hexane) from the synthesis or purification steps are common. Ensure your sample is thoroughly dried under high vacuum.

  • Starting Materials: Unreacted starting materials from the synthesis, such as 1-indanone (B140024) or phenylmagnesium bromide, may be present.

  • Isomers: this compound can potentially isomerize to the more stable 1-phenyl-1H-indene. The presence of a distinct set of signals, particularly a peak around 5.0 ppm, could indicate the presence of the 1-phenyl isomer.

  • Side Products: Depending on the synthetic route, various side products could be formed. Review your synthetic pathway to anticipate potential by-products.

Question 2: The aromatic region (approx. 7.0-7.8 ppm) of my ¹H NMR spectrum is complex and difficult to interpret. How can I resolve these signals?

Answer: The nine aromatic protons of this compound often result in a complex, overlapping multiplet. To resolve these signals, you can try the following:

  • Use a Higher Field NMR Spectrometer: A spectrometer with a higher magnetic field strength (e.g., 500 MHz or greater) will provide better signal dispersion.

  • 2D NMR Spectroscopy: A 2D COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, aiding in the assignment of individual multiplets. A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate protons to their directly attached carbons.

  • Change the Deuterated Solvent: Changing the solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of the protons and may resolve overlapping signals.

Question 3: The integration of the aliphatic CH₂ protons (at position 1) is not what I expected. Why might this be?

Answer: The signal for the two protons at the C1 position of the indene (B144670) ring should integrate to 2H. If the integration is inaccurate, consider these possibilities:

  • Presence of Impurities: An impurity with signals in the same region can affect the integration.

  • Poor Phasing or Baseline Correction: Ensure the spectrum is correctly phased and the baseline is flat before integrating.

  • Isomerization: If some of the this compound has isomerized to 1-phenyl-1H-indene, the integration of the C1 protons will be lower than expected.

Mass Spectrometry (MS)

Question 1: I don't see the molecular ion peak (M⁺˙) at m/z 192 in my electron ionization (EI) mass spectrum. Is my sample incorrect?

Answer: The absence of a clear molecular ion peak in EI-MS is not uncommon for certain classes of compounds, especially those that fragment easily. The molecular ion of this compound (m/z 192) may be weak or absent due to facile fragmentation. Look for peaks corresponding to logical fragment losses, such as the loss of a hydrogen atom (M-1) at m/z 191, which is often a very stable ion.

Question 2: What are the major fragment ions I should expect to see in the mass spectrum of this compound?

Answer: The fragmentation of this compound is expected to be dominated by the formation of stable carbocations. Key expected fragments are detailed in the data table below. The base peak is often [M-H]⁺ at m/z 191. Another significant fragment could be the phenyl cation at m/z 77.

Question 3: My mass spectrum shows a fragmentation pattern that is very similar to that of 1-phenyl-1H-indene. How can I be sure which isomer I have?

Answer: Mass spectrometry alone may not be sufficient to definitively distinguish between isomers like 1-phenyl-1H-indene and this compound, as they can produce very similar fragmentation patterns. It is crucial to use a combination of analytical techniques. ¹H NMR is particularly powerful for distinguishing these isomers due to the different chemical environments of the protons on the five-membered ring.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
H1 (CH₂)~3.4 - 3.6Singlet (or narrow multiplet)2H
H2 (CH)~6.5 - 6.7Triplet (coupled to H1)1H
Aromatic H~7.2 - 7.8Multiplet9H

Note: These are predicted values. Actual chemical shifts can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

CarbonChemical Shift (δ, ppm)
C1 (CH₂)~38-40
C2 (CH)~125-128
C3 (C)~145-148
Aromatic CH~120-130
Quaternary Aromatic C~135-145

Note: These are predicted values. Actual chemical shifts can vary.

Table 3: Expected EI Mass Spectrometry Fragmentation of this compound

m/zProposed FragmentNotes
192[C₁₅H₁₂]⁺˙Molecular Ion (M⁺˙)
191[C₁₅H₁₁]⁺[M-H]⁺, often the base peak
115[C₉H₇]⁺Loss of phenyl radical
91[C₇H₇]⁺Tropylium ion
77[C₆H₅]⁺Phenyl cation

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Clean NMR Tube: Ensure a 5 mm NMR tube is thoroughly cleaned with a suitable solvent (e.g., acetone) and dried in an oven at >100 °C for at least 2 hours.

  • Weigh Sample: Accurately weigh approximately 5-10 mg of your this compound sample directly into the clean, dry NMR tube.

  • Add Deuterated Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, 99.8+ atom % D).[1]

  • Dissolve Sample: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved. If necessary, use a vortex mixer or gently warm the sample.

  • Transfer to Spinner: Wipe the outside of the NMR tube clean and place it into an NMR spinner, ensuring the depth is correctly adjusted for the spectrometer.

Protocol 2: Electron Ionization Mass Spectrometry (EI-MS) Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

  • Instrument Setup: The analysis is typically performed on a GC-MS system. A gas chromatograph is used to introduce the sample into the mass spectrometer.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation (the molecular ion), which can then undergo fragmentation.[2][3]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Mandatory Visualizations

General Troubleshooting Workflow for Spectroscopic Analysis start Acquire Spectrum (NMR or MS) check_expected Does the spectrum match the expected data? start->check_expected data_ok Analysis Complete. Proceed with research. check_expected->data_ok Yes troubleshoot Initiate Troubleshooting check_expected->troubleshoot No check_sample_prep Review Sample Preparation: - Correct solvent? - Correct concentration? - Purity of sample? troubleshoot->check_sample_prep check_instrument Check Instrument Parameters: - Correct experiment? - Proper calibration? - Sufficient scans/resolution? troubleshoot->check_instrument consult Consult Literature/ Expert troubleshoot->consult purify Re-purify Sample check_sample_prep->purify Impurity Suspected reacquire Re-acquire Spectrum check_instrument->reacquire Parameter Issue reacquire->check_expected purify->reacquire

Caption: A flowchart for troubleshooting unexpected spectroscopic data.

Potential Issues in this compound Analysis cluster_nmr NMR Issues cluster_ms MS Issues cluster_causes Potential Causes unexpected_peaks Unexpected ¹H NMR Peaks solvent Residual Solvents unexpected_peaks->solvent starting_material Starting Materials unexpected_peaks->starting_material isomerization Isomerization to 1-Phenyl-1H-indene unexpected_peaks->isomerization side_product Synthetic Side Products unexpected_peaks->side_product complex_aromatic Complex Aromatic Region overlap Signal Overlap complex_aromatic->overlap bad_integration Incorrect Integration bad_integration->solvent bad_integration->isomerization shimming Poor Shimming/ Phasing bad_integration->shimming no_m_peak Absent Molecular Ion (m/z 192) fragmentation Facile Fragmentation no_m_peak->fragmentation isomer_ambiguity Ambiguous Isomer Identification isomer_ambiguity->isomerization isomer_ambiguity->fragmentation

Caption: Logical relationships of potential analytical issues.

References

preventing undesired polymerization of 3-phenyl-1H-indene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Phenyl-1H-Indene Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the undesired polymerization of these compounds during synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: What causes my this compound derivative to polymerize?

A1: this compound derivatives are susceptible to polymerization primarily through two mechanisms: cationic and free-radical pathways.[1]

  • Cationic Polymerization: This is often initiated by acidic impurities, such as residual acid catalysts from the synthesis or acidic sites on chromatography media like silica (B1680970) gel.

  • Free-Radical Polymerization: This can be triggered by exposure to heat, light (especially UV), or the presence of radical initiators like peroxides, which may be present as impurities in solvents (e.g., THF, diethyl ether).[2]

The pendant phenyl ring in this compound derivatives can also contribute to the propensity for spontaneous polymerization through π-stacking interactions, which can facilitate the aggregation of monomers.[3]

Q2: How can I visually identify if my this compound derivative has started to polymerize?

A2: The initial signs of polymerization are often subtle. You might observe a slight yellowing of the compound, which is typically a colorless liquid or solid. As polymerization progresses, an increase in viscosity is a key indicator.[2] In advanced stages, the material may become a thick oil or even solidify into a resinous solid. The presence of insoluble particles or cloudiness in a solution is also a strong indication that polymer formation has occurred.

Q3: My reaction mixture containing a this compound derivative turned into a solid mass. What should I do?

A3: If you observe a rapid increase in viscosity or solidification, it is crucial to act quickly to ensure safety, as polymerization can be highly exothermic.

  • Cool the Reaction: Immediately place the reaction vessel in an ice bath to dissipate heat and slow down the polymerization rate.[2]

  • Dilute the Mixture: If possible, carefully add a suitable, dry, and deoxygenated solvent to dilute the reaction mixture. This can help to control the temperature and slow the reaction.[2]

  • Add a "Short-Stop" Inhibitor: Introduce a high-potency radical inhibitor to quench the polymerization. For guidance on appropriate inhibitors, please refer to the table in the "Troubleshooting Guides" section.

Q4: Can the choice of solvent affect the stability of my this compound derivative?

A4: Yes, the choice of solvent is critical. Solvents that can form peroxides, such as tetrahydrofuran (B95107) (THF) and diethyl ether, should be freshly distilled or tested for the presence of peroxides before use. The presence of peroxides can initiate free-radical polymerization.[2] It is advisable to use freshly purified and deoxygenated solvents for all reactions and purifications involving this compound derivatives.

Troubleshooting Guides

Issue 1: Polymerization During Synthesis

If you are experiencing polymerization during the synthesis of a this compound derivative, consider the following troubleshooting steps:

  • Temperature Control: Ensure that the reaction temperature is strictly controlled. Exothermic reactions should be cooled appropriately.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative processes that can generate radical species.

  • Reagent Purity: Use purified reagents and solvents to eliminate potential initiators like acidic impurities or peroxides.

  • Addition of Inhibitors: For reactions that require elevated temperatures or extended reaction times, consider adding a small amount of a suitable polymerization inhibitor to the reaction mixture.

Issue 2: Polymerization During Purification

Purification, especially column chromatography, can be a common step where undesired polymerization occurs.

  • Deactivation of Silica Gel: Standard silica gel can be acidic enough to initiate cationic polymerization. It is highly recommended to use deactivated silica gel. This can be prepared by treating the silica gel with a base like triethylamine (B128534).

  • Minimize Contact Time: Use flash chromatography to minimize the time the compound spends on the stationary phase.[4]

  • Alternative Purification Methods: If the compound is thermally stable, distillation under reduced pressure can be an alternative to chromatography. Recrystallization is another option for solid derivatives.

Issue 3: Polymerization During Storage

Proper storage is crucial for maintaining the integrity of this compound derivatives.

  • Cool and Dark Environment: Store the compound in a cool, dark place, preferably in a refrigerator or freezer.[2]

  • Inert Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.[1]

  • Use of Inhibitors: For long-term storage, the addition of a polymerization inhibitor is recommended.

Data on Common Polymerization Inhibitors

While specific quantitative data on the effectiveness of inhibitors for this compound derivatives is limited in the literature, the following table summarizes common inhibitors used for stabilizing vinyl aromatic monomers, which are expected to be effective for this class of compounds.

Inhibitor TypeExample InhibitorsTypical ConcentrationMechanism of Action & Notes
Phenolic Compounds Hydroquinone (HQ)100 - 1000 ppmEffective free-radical scavengers.[5] Often require the presence of trace oxygen to be active.[6] Can be removed by a basic wash.
4-Methoxyphenol (MEHQ)10 - 500 ppmSimilar to hydroquinone, commonly used for storage and transport of monomers.[7]
Butylated Hydroxytoluene (BHT)100 - 1000 ppmA common antioxidant that also acts as a radical scavenger.[7]
Stable Radicals (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)10 - 200 ppmHighly efficient at trapping carbon-centered radicals.[7] Does not require oxygen to be effective.
Other Compounds Phenothiazine (PTZ)100 - 500 ppmSuitable for processes that are sensitive to oxygen or conducted at high temperatures.[1]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the desired eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Deactivation: To this slurry, add triethylamine (NEt₃) to a final concentration of 1-2% by volume.[4]

  • Packing: Stir the mixture for 15-20 minutes, then pack the chromatography column with the slurry.

  • Elution: Elute the column using a mobile phase that also contains a small amount (e.g., 0.5-1%) of triethylamine to maintain the deactivated state of the stationary phase throughout the separation.[4]

Protocol 2: Removal of Phenolic Inhibitors Prior to Reaction
  • Dissolution: Dissolve the this compound derivative containing a phenolic inhibitor in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a 1 M aqueous sodium hydroxide (B78521) (NaOH) solution to extract the acidic phenolic inhibitor. Repeat the wash 2-3 times.

  • Neutralization and Brine Wash: Wash the organic layer with water until the aqueous layer is neutral, followed by a wash with a saturated sodium chloride solution (brine).

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Immediate Use: The purified, inhibitor-free this compound derivative should be used immediately to prevent spontaneous polymerization.

Visualizations

Troubleshooting_Polymerization Troubleshooting Undesired Polymerization start Polymerization Observed (Increased Viscosity, Solidification) step1 During Synthesis? start->step1 Yes step2 During Purification? start->step2 No synth_sol1 Check Temperature Control (Cool if necessary) step1->synth_sol1 synth_sol2 Ensure Inert Atmosphere (N2 or Ar) step1->synth_sol2 synth_sol3 Purify Reagents/Solvents (Remove peroxides, acids) step1->synth_sol3 synth_sol4 Add Inhibitor to Reaction step1->synth_sol4 step3 During Storage? step2->step3 No pur_sol1 Use Deactivated Silica Gel (Add NEt3) step2->pur_sol1 pur_sol2 Minimize Column Contact Time step2->pur_sol2 pur_sol3 Consider Alternative Methods (Distillation, Recrystallization) step2->pur_sol3 store_sol1 Store in Cool, Dark Place step3->store_sol1 Yes store_sol2 Store Under Inert Atmosphere step3->store_sol2 store_sol3 Add Storage Inhibitor step3->store_sol3

Caption: Logical workflow for troubleshooting undesired polymerization.

Radical_Scavenging_Mechanism Mechanism of Free-Radical Scavenging cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by Inhibitor initiator Initiator (Heat, Light, Peroxide) monomer This compound (Monomer) initiator->monomer Generates radical Propagating Radical (Monomer Radical) monomer->radical Forms radical_chain Growing Polymer Chain (Radical) new_monomer Another Monomer radical_chain->new_monomer Reacts with inhibitor Inhibitor (e.g., Hydroquinone) longer_chain Longer Polymer Chain (Radical) new_monomer->longer_chain Forms propagating_radical Propagating Radical inhibitor->propagating_radical Reacts with stable_species Stable, Non-reactive Species propagating_radical->stable_species Forms

Caption: Mechanism of action for free-radical scavenging inhibitors.

Experimental_Workflow Experimental Workflow for Synthesis and Purification start Start: Synthesis reagent_prep Prepare/Purify Reagents (Distill solvents, check for peroxides) start->reagent_prep reaction_setup Set up Reaction (Under inert atmosphere, with temperature control) reagent_prep->reaction_setup run_reaction Run Synthesis Reaction reaction_setup->run_reaction workup Aqueous Workup run_reaction->workup dry_concentrate Dry and Concentrate Crude Product workup->dry_concentrate purification Purification dry_concentrate->purification chromatography Column Chromatography (Use deactivated silica gel) purification->chromatography Liquid distillation Distillation (If thermally stable) purification->distillation Liquid/Thermally Stable recrystallization Recrystallization (For solid products) purification->recrystallization Solid final_product Pure this compound Derivative chromatography->final_product distillation->final_product recrystallization->final_product storage Store Appropriately (Cool, dark, inert atmosphere, with inhibitor) final_product->storage

Caption: Recommended workflow for synthesis and purification.

References

regioselectivity issues in the functionalization of 3-phenyl-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 3-phenyl-1H-indene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding regioselectivity issues encountered during the chemical modification of this scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the principal reactive sites on the this compound molecule for functionalization?

A1: The this compound scaffold presents several potential sites for functionalization. The primary reactive positions are within the indene (B144670) core at C1, C2, and the fused benzene (B151609) ring (C4, C5, C6, C7), as well as on the appended phenyl group. The outcome of a reaction is highly dependent on the reaction type and conditions employed.

Q2: How does the phenyl group at the C3 position influence the regioselectivity of electrophilic aromatic substitution on the indene core?

A2: The phenyl group at C3 is an electron-withdrawing group by induction but can also participate in resonance. In electrophilic aromatic substitution (EAS), the electron-donating character of the fused benzene ring and the cyclopentadiene (B3395910) moiety generally directs electrophiles to specific positions. For EAS on the fused benzene ring, the substitution pattern is influenced by the directing effects of the rest of the molecule, typically favoring positions C4 and C7. For reactions on the five-membered ring, the outcome is more complex and highly dependent on the specific electrophile and reaction conditions.

Q3: Can I expect to see functionalization on the C3-phenyl group during electrophilic aromatic substitution?

A3: While possible, functionalization on the C3-phenyl group is generally less favorable than on the indene ring system under typical electrophilic aromatic substitution conditions.[1][2] The indene core is often more activated towards electrophiles. However, with highly reactive electrophiles or under forcing conditions, substitution on the phenyl ring (typically at the ortho and para positions relative to the indene attachment point) can occur.

Q4: In a Diels-Alder reaction, how does this compound behave as a diene?

A4: The cyclopentadiene portion of the this compound can act as a diene in [4+2] cycloaddition reactions. The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of both the indene (the diene) and the dienophile. The substitution pattern on the dienophile will determine the orientation of addition to the indene core. Generally, the reaction will proceed to form the thermodynamically more stable product.

Troubleshooting Guides

This section provides troubleshooting for common regioselectivity issues encountered during the functionalization of this compound.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Acylation, Nitration, Halogenation)

Symptom: A mixture of regioisomers is obtained, making purification difficult and lowering the yield of the desired product.

Possible Causes:

  • Reaction Conditions: Temperature, solvent, and catalyst choice can significantly impact the kinetic versus thermodynamic control of the reaction, leading to different isomer ratios.

  • Steric Hindrance: The bulky phenyl group at C3 can sterically hinder attack at adjacent positions, but electronic effects may still lead to a mixture of products.

  • Catalyst Activity: An overly active or non-selective catalyst can lead to multiple substitutions or a broader range of isomers.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Lowering the reaction temperature often favors the formation of the kinetically controlled product, which may be a single isomer. Conversely, higher temperatures can favor the thermodynamically more stable isomer.

  • Solvent Screening: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane (B109758), acetonitrile).

  • Choice of Catalyst: For Lewis acid-catalyzed reactions like Friedel-Crafts acylation, switching to a bulkier or milder Lewis acid (e.g., ZnCl₂, FeCl₃ instead of AlCl₃) can improve regioselectivity by increasing steric differentiation between potential reaction sites.

  • Protecting Groups: In complex syntheses, consider using protecting groups to block more reactive sites and direct the functionalization to the desired position.

Issue 2: Unexpected Regioisomer in Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki)

Symptom: The cross-coupling reaction yields a product with the new substituent at an unexpected position on the indene ring.

Possible Causes:

  • Ligand Effects: The choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand on the metal catalyst (e.g., Palladium) plays a crucial role in determining the regioselectivity of the coupling reaction.

  • Mechanism of C-H Activation: In direct C-H activation reactions, the regioselectivity is determined by the directing group and the mechanism of the C-H bond cleavage.

  • Substrate Pre-functionalization: If starting from a halogenated or triflated this compound, the position of the leaving group dictates the initial site of coupling.

Troubleshooting Steps:

  • Ligand Screening: Perform a systematic screening of different ligands. Bulky, electron-rich ligands often favor different regioisomers compared to smaller, electron-poor ligands.

  • Catalyst System: Experiment with different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various ligands.

  • Reaction Additives: The presence of additives such as salts (e.g., Ag₂CO₃, CuI) can influence the catalytic cycle and, consequently, the regioselectivity.

  • Directing Groups: For direct C-H functionalization, consider introducing a directing group at a specific position to guide the metal catalyst to the desired C-H bond.

Issue 3: Low or No Regioselectivity in Diels-Alder Reactions

Symptom: The [4+2] cycloaddition of this compound with an unsymmetrical dienophile results in a nearly 1:1 mixture of regioisomers.

Possible Causes:

  • Similar Electronic Effects: If the substituents on the dienophile do not create a strong electronic bias, the orbital interactions governing the cycloaddition may not strongly favor one orientation over the other.

  • Steric Factors: Steric hindrance between the phenyl group of the indene and the substituents on the dienophile can influence the transition state energies of the possible regioisomeric pathways.

Troubleshooting Steps:

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the regioselectivity of the Diels-Alder reaction by coordinating to the dienophile and amplifying its electronic asymmetry.

  • Modify the Dienophile: If possible, modify the substituents on the dienophile to create a stronger electronic directing effect.

  • Temperature Optimization: While Diels-Alder reactions are often under kinetic control, exploring a range of temperatures may reveal conditions that favor one regioisomer.

Data Presentation

The following tables summarize expected regiochemical outcomes and provide a framework for recording experimental results for key functionalization reactions of this compound.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

ElectrophileReagents and ConditionsMajor Regioisomer(s)Minor Regioisomer(s)Reference Yield (%)
Acyl group (RCO⁺)RCOCl, AlCl₃, CH₂Cl₂C1 and/or C6C4, C5, C7Data not available
Nitro group (NO₂⁺)HNO₃, H₂SO₄C1 and/or C6C4, C5, C7Data not available
Halogen (Br⁺)Br₂, FeBr₃C1 and/or C6C4, C5, C7Data not available

Table 2: Regioselectivity in Metal-Catalyzed Cross-Coupling of Pre-functionalized this compound

Coupling PartnerCatalyst System (Precursor/Ligand)Position of Leaving GroupProduct PositionIsomer RatioReference Yield (%)
Arylboronic acidPd(PPh₃)₄ / K₂CO₃C1-BrC1-Aryl>95:5Data not available
AlkenePd(OAc)₂ / P(o-tol)₃C2-OTfC2-Vinyl>95:5Data not available
Terminal alkynePdCl₂(PPh₃)₂ / CuIC1-IC1-Alkynyl>95:5Data not available

Experimental Protocols

The following are generalized experimental protocols for key reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Friedel-Crafts Acylation of this compound

Objective: To introduce an acyl group onto the this compound scaffold.

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) to the suspension with stirring.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Add the solution of this compound dropwise to the stirred suspension of the Lewis acid-acyl chloride complex at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to separate the regioisomers.

  • Characterize the isolated products by NMR and mass spectrometry to determine the regioselectivity.

Protocol 2: Heck Reaction of 1-Bromo-3-phenyl-1H-indene with an Alkene

Objective: To introduce a vinyl group at the C1 position of this compound.

Materials:

  • 1-Bromo-3-phenyl-1H-indene

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a Schlenk tube, add 1-bromo-3-phenyl-1H-indene (1.0 equivalent), palladium(II) acetate (0.05 equivalents), and tri(o-tolyl)phosphine (0.1 equivalents).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF, the alkene (1.5 equivalents), and triethylamine (2.0 equivalents) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired product.

Visualizations

Signaling Pathways and Experimental Workflows

Electrophilic_Aromatic_Substitution_Mechanism Indene This compound Arenium_Ion Arenium Ion Intermediate (Resonance Stabilized) Indene->Arenium_Ion Attack by π-system Electrophile E+ Electrophile->Arenium_Ion Product Functionalized Product Arenium_Ion->Product Deprotonation Proton H+ Arenium_Ion->Proton Base Base Base->Product

Caption: Mechanism of Electrophilic Aromatic Substitution on this compound.

Troubleshooting_Workflow Start Poor Regioselectivity Observed Analysis Analyze Product Mixture (NMR, GC-MS) Start->Analysis Hypothesis Formulate Hypothesis (Kinetics vs. Thermodynamics, Sterics, Electronics) Analysis->Hypothesis Temp Optimize Temperature Hypothesis->Temp Solvent Screen Solvents Hypothesis->Solvent Catalyst Modify Catalyst/Ligand Hypothesis->Catalyst Check Re-analyze Product Mixture Temp->Check Solvent->Check Catalyst->Check Success Desired Regioselectivity Achieved Check->Success Yes Fail Iterate or Re-evaluate Strategy Check->Fail No Fail->Hypothesis

Caption: A logical workflow for troubleshooting regioselectivity issues.

Diels_Alder_Regioselectivity cluster_reactants Reactants cluster_pathways Possible Transition States cluster_products Products Indene This compound (Diene) TS1 Pathway A (e.g., 'ortho' attack) Indene->TS1 TS2 Pathway B (e.g., 'meta' attack) Indene->TS2 Dienophile Unsymmetrical Dienophile Dienophile->TS1 Dienophile->TS2 Product1 Regioisomer A TS1->Product1 Product2 Regioisomer B TS2->Product2

References

scale-up synthesis of 3-phenyl-1H-indene for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-phenyl-1H-indene for industrial applications. The information is presented in a question-and-answer format to directly address specific challenges that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of this compound on a laboratory scale that have the potential for scale-up?

A1: Several methods are reported for the synthesis of this compound. One common and effective method is the direct arylation of indene (B144670) with aryl fluorides, promoted by HMPA (hexamethylphosphoramide). Another approach involves the reaction of 1-indanone (B140024) with a phenyl Grignard reagent, followed by dehydration. The choice of method for scale-up will depend on factors such as cost of raw materials, reaction safety, and scalability of the process.

Q2: What are the key challenges when scaling up the synthesis of this compound?

A2: Key challenges in scaling up the synthesis of this compound include:

  • Exothermic Reactions: Grignard reactions, in particular, can be highly exothermic and require careful temperature control on a large scale.

  • Reagent Handling and Stoichiometry: Precise control of reagent addition and stoichiometry is crucial to minimize side product formation.

  • Work-up and Purification: Extraction and purification steps can be more complex and time-consuming at an industrial scale. The acidic nature of standard silica (B1680970) gel can cause degradation of the product during chromatographic purification.[1]

  • Solvent Selection: The choice of solvent needs to be environmentally friendly and economically viable for large-scale operations.

  • Product Stability: this compound can be susceptible to oxidation and polymerization, requiring careful handling and storage conditions.

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: Minimizing byproduct formation can be achieved by:

  • Optimizing Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and catalyst loading is critical. For instance, in the direct arylation method, adjusting the amount of LDA (lithium diisopropylamide) and shortening the reaction time can decrease the formation of undesired disubstituted byproducts.[2]

  • Controlling Addition Rates: Slow and controlled addition of reagents, especially organometallics, can prevent localized high concentrations that may lead to side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Suboptimal reaction conditions (temperature, time).Systematically optimize reaction parameters. For example, in the direct arylation with aryl fluorides, increasing the amount of LDA and reducing the reaction time has been shown to improve the yield of this compound.[2]
Inefficient mixing on a larger scale.Ensure adequate agitation to maintain a homogeneous reaction mixture. Consider using overhead stirring for larger reaction volumes.
Decomposition of the product during work-up or purification.Use milder work-up procedures. For purification, consider alternatives to silica gel chromatography, such as recrystallization or distillation, if the product is thermally stable. If chromatography is necessary, using a deactivated silica gel or a less acidic stationary phase like alumina (B75360) can be beneficial.[1]
Formation of Benzofulvene Side Product Elimination reaction from an intermediate or the final product.Carefully control the reaction temperature and duration, as these factors can influence the selectivity between the desired indene and the benzofulvene side product.[1]
Product Instability During Purification Degradation on acidic silica gel.Avoid silica gel chromatography if possible. Alternative purification methods include recrystallization, distillation, or using a different stationary phase like neutral or basic alumina. Minimizing the contact time with the stationary phase by using flash chromatography can also help.[1]
Discoloration of the Final Product Oxidation or presence of impurities.Ensure all steps are carried out under an inert atmosphere. Purify the product thoroughly. The use of antioxidants during storage may also be considered.

Experimental Protocols

Method 1: HMPA-Promoted Direct Arylation of Indene

This protocol is based on a literature procedure for the synthesis of this compound.[2]

Reaction Scheme:

G Indene Indene Reaction Indene->Reaction Fluorobenzene Fluorobenzene Fluorobenzene->Reaction LDA LDA, HMPA Product This compound Reaction->Product THF, 0 °C to rt

A simplified reaction scheme for the direct arylation of indene.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Indene116.161.0 g8.61 mmol
Fluorobenzene96.101.24 g12.9 mmol
LDA (2.0 M in THF/heptane/ethylbenzene)-5.2 mL10.4 mmol
HMPA179.203.1 g17.2 mmol
Anhydrous THF-20 mL-

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add indene and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the LDA solution dropwise to the stirred solution.

  • After stirring for 30 minutes at 0 °C, add HMPA, followed by fluorobenzene.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Expected Yield: ~89%[2]

Visualizations

Experimental Workflow: Direct Arylation

G Workflow for Direct Arylation Synthesis A 1. Add Indene and THF to a flame-dried flask under N2 B 2. Cool the solution to 0 °C A->B C 3. Add LDA solution dropwise B->C D 4. Stir for 30 minutes at 0 °C C->D E 5. Add HMPA and Fluorobenzene D->E F 6. Warm to room temperature and stir for 30 minutes E->F G 7. Quench with saturated NH4Cl (aq) F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash, dry, and concentrate the organic phase H->I J 10. Purify by Column Chromatography I->J K This compound J->K

A step-by-step workflow for the direct arylation synthesis of this compound.

Troubleshooting Logic

G Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Check_Purification Analyze Purification Method Start->Check_Purification Optimize_Conditions Optimize Reaction Parameters Check_Conditions->Optimize_Conditions Improve_Agitation Improve Agitation Check_Mixing->Improve_Agitation Change_Purification Consider Alternative Purification (Recrystallization, Distillation, Alumina Chromatography) Check_Purification->Change_Purification

A logical diagram for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Managing Air and Moisture Sensitivity of Indenyl Lithium Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This center provides essential guidance for handling indenyl lithium intermediates, which are highly sensitive to air and moisture. Adherence to proper techniques is critical for experimental success and safety.

Frequently Asked Questions (FAQs)

Q1: My indenyl lithium solution has changed color. What does this indicate?

A change in color, such as turning from a characteristic yellow/orange to a darker brown or forming a precipitate, often signals decomposition. This is typically caused by exposure to air (oxygen) or moisture. The color of organolithium solutions can be complex and solvent-dependent, but a distinct change from the expected appearance is a strong indicator of degradation.

Q2: What are the ideal storage conditions for indenyl lithium solutions?

Indenyl lithium intermediates should be stored under an inert atmosphere (e.g., argon or nitrogen) in a sealed, appropriate container, such as a Schlenk flask or a Sure/Seal™ bottle.[1] For long-term stability, storage at low temperatures (2-8 °C) in a refrigerator is recommended to minimize thermal decomposition.[1][2] Some sources even suggest freezer storage at -30 °C to improve longevity.[3]

Q3: Which solvent is best for preparing and using indenyl lithium?

Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) are commonly used.[4] The choice of solvent can significantly influence the reactivity and stability of the organolithium reagent.[4][5] THF can coordinate to the lithium ion, potentially increasing reactivity, but it is also more reactive towards organolithiums than less polar solvents, especially at higher temperatures.[4][6] Diethyl ether is generally less reactive with organolithium reagents compared to THF.[5][6] The stability of organolithium reagents is highly dependent on the solvent and temperature.[4]

Q4: Can I use nitrogen as the inert gas, or is argon necessary?

For most applications involving indenyl lithium, high-purity nitrogen is sufficient.[2] However, if you are working with lithium metal itself (e.g., during the initial synthesis from indene (B144670) and lithium metal), argon must be used, as lithium can react with nitrogen gas to form lithium nitride.[7][8]

Q5: How do I safely quench a reaction containing residual indenyl lithium?

Quenching should be performed carefully under an inert atmosphere and at low temperatures (e.g., 0 °C or -78 °C) to control the exothermic reaction.[8][9] A less reactive alcohol, such as isopropanol (B130326), should be added slowly first.[8][10] After the initial vigorous reaction subsides, a more reactive alcohol like ethanol (B145695) or methanol (B129727) can be added, followed finally by the slow addition of water.[9][10] Never add water directly to a concentrated organolithium solution.

Troubleshooting Guides

Low yields or reaction failures when using indenyl lithium intermediates are frequently traced back to their sensitivity to atmospheric conditions.

Problem: Low or No Product Yield
Potential Cause Troubleshooting Action & Rationale
Degradation of Indenyl Lithium Verify Reagent Quality: If the solution has changed color or contains precipitate, it has likely decomposed. Prepare a fresh batch of the intermediate.
Atmospheric Contamination Improve Inert Atmosphere Technique: Ensure all glassware is rigorously flame-dried or oven-dried (≥ 120 °C) and cooled under a positive pressure of inert gas.[2] Use proper Schlenk line or glovebox techniques for all transfers.[11][12] Even small leaks can compromise the reaction.
Solvent Impurities Use Anhydrous Solvents: Ensure solvents are thoroughly dried and deoxygenated. Commercially available anhydrous solvents should be used, or solvents should be freshly distilled from an appropriate drying agent. Moisture in the solvent will rapidly quench the indenyl lithium.[1]
Incomplete Formation Check Reaction Conditions: During the synthesis of the indenyl lithium itself, ensure the temperature is controlled and the reaction time is sufficient for complete formation before adding other reagents.[13]
Side Reactions with Solvent Maintain Low Temperatures: Ethereal solvents like THF can be deprotonated by strong organolithium reagents, especially at temperatures above -20 °C.[4] Running reactions at -78 °C minimizes this side reaction.[11]
Quantitative Data: Stability of Organolithium Reagents
ReagentSolventTemperature (°C)Half-life (t½) in minutes
n-BuLiTHF+20107
s-BuLiTHF-2078
t-BuLiTHF-40338
s-BuLiEt₂O-201187

This table is synthesized from data presented in the Journal of Organic Chemistry for butyllithium (B86547) reagents, which serve as a proxy to demonstrate general stability trends for organolithiums.[4]

Experimental Protocols

Protocol 1: Transfer of Indenyl Lithium Solution via Syringe (Schlenk Line)

This protocol is for transferring air-sensitive solutions using standard inert atmosphere techniques.[1][14]

  • Preparation: Ensure all glassware, syringes, and needles are oven-dried (≥ 120 °C for several hours) and cooled in a desiccator or under a stream of inert gas.[2]

  • Inert Atmosphere: Clamp the source flask (e.g., Sure/Seal™ bottle) and the receiving flask. Equip both with septa and connect them to a Schlenk line providing a positive pressure of nitrogen or argon. The line should have a bubbler to monitor gas flow.[1]

  • Syringe Purge: Flush a dry syringe with inert gas. To do this, pierce the septum of the receiving flask, draw inert gas into the syringe, remove the needle from the septum, and expel the gas. Repeat this process three times.[14][15]

  • Reagent Withdrawal: Pierce the septum of the source flask with the purged syringe needle, ensuring the needle tip is below the liquid surface. Slowly withdraw the desired volume of the indenyl lithium solution. Then, withdraw a small "cushion" of inert gas (~0.5 mL) into the syringe to protect the reagent during transfer.[14]

  • Transfer: Remove the syringe from the source flask and quickly pierce the septum of the receiving flask. Slowly add the indenyl lithium solution to the receiving flask.[14]

  • Syringe Quenching: After transfer, immediately rinse the syringe and needle by drawing up a quenching solvent like isopropanol, and then expel the contents into a beaker containing more isopropanol for safe disposal.[14]

Protocol 2: Handling Indenyl Lithium in a Glovebox

A glovebox provides a highly controlled inert environment, ideal for manipulating sensitive reagents.[16][17]

  • Environment Check: Before use, verify that the glovebox atmosphere is inert, with oxygen and moisture levels typically below 1 ppm.[17] Check that the pressure is stable and slightly positive.[16]

  • Material Preparation: Gather all necessary dry glassware, spatulas, and sealed solvent containers. Decontaminate their surfaces before introducing them into the glovebox antechamber.[16]

  • Antechamber Cycling: Place all items in the antechamber. Evacuate the antechamber under vacuum and refill with inert gas. Repeat this cycle at least three times to remove atmospheric contaminants.[7]

  • Transfers within the Box: Once inside, all transfers can be performed openly. Use appropriate containers and avoid spills. Keep all solvent and reagent bottles capped when not in use to maintain the purity of the box atmosphere.[7]

  • Waste Removal: Place all waste, including used pipette tips and wipes, into a designated container inside the box. Remove the waste container via the antechamber, cycling it as you would when introducing materials.

Visualizations

Experimental Workflow: Cannula Transfer

The following diagram illustrates the setup for transferring an air-sensitive solution from a source flask to a reaction flask using the double-tipped needle (cannula) technique, which is recommended for transfers larger than 10-20 mL.[1][14]

G cluster_0 Setup cluster_1 Process InertGas Inert Gas Source (N2 or Ar) Bubbler Oil Bubbler InertGas->Bubbler Vent SourceFlask Source Flask (Indenyl Lithium) InertGas->SourceFlask Pressure ReceivingFlask Receiving Flask (Reaction) SourceFlask->ReceivingFlask Cannula ReceivingFlask->Bubbler Vent Pressurize 1. Apply slight positive pressure to Source Flask InsertCannula 2. Insert Cannula into both flasks' headspace LowerCannula 3. Lower Cannula into solution in Source Flask Transfer 4. Pressure difference drives liquid transfer RemoveCannula 5. Raise Cannula to headspace, then remove

Caption: Workflow for cannula transfer of air-sensitive reagents.

Logical Relationship: Troubleshooting Low Yield

This decision tree provides a logical workflow for diagnosing the cause of low yields in reactions involving indenyl lithium.

G Start Low Yield Observed CheckReagent Inspect Indenyl Li Solution: Color change or precipitate? Start->CheckReagent CheckTechnique Review Handling Technique: Properly dried glassware? Good inert atmosphere? CheckReagent->CheckTechnique No Result_Degraded Root Cause: Reagent Degraded Solution: Prepare fresh CheckReagent->Result_Degraded Yes CheckSolvent Verify Solvent Quality: Anhydrous and deoxygenated? CheckTechnique->CheckSolvent Yes Result_Contamination Root Cause: Air/Moisture Contamination Solution: Refine technique CheckTechnique->Result_Contamination No CheckTemp Check Reaction Temp: Was it kept low (e.g., -78°C)? CheckSolvent->CheckTemp Yes Result_Solvent Root Cause: Wet/Impure Solvent Solution: Use fresh anhydrous solvent CheckSolvent->Result_Solvent No Result_Temp Root Cause: Side reaction with solvent Solution: Maintain lower temp CheckTemp->Result_Temp No End Yield Improved CheckTemp->End Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

catalyst deactivation and recovery in reactions using 3-phenyl-1H-indene ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on troubleshooting common issues related to catalyst deactivation and recovery in reactions utilizing 3-phenyl-1H-indene ligands. The information is presented in a user-friendly question-and-answer format to directly address challenges encountered during experimentation.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during your catalytic reactions.

Problem 1: Decreased or complete loss of catalytic activity during the reaction.

  • Question: My reaction has stalled or the conversion rate has significantly dropped. What are the potential causes related to the catalyst?

  • Answer: Catalyst deactivation is a common issue and can stem from several factors, especially when using sophisticated ligands like this compound. The primary causes can be categorized as follows:

    • Ligand Degradation: Although the 3-phenyl group on the indenyl ligand is known to enhance catalyst stability, the ligand can still be susceptible to degradation under harsh reaction conditions (e.g., high temperatures, presence of strong oxidants or reductants). This can lead to the formation of inactive or less active catalytic species.

    • Leaching of the Metal Center: For heterogeneous catalysts, the active metal may leach from the support into the reaction mixture, reducing the number of active sites on the catalyst.

    • Fouling or Coking: Carbonaceous materials can deposit on the catalyst surface, blocking active sites. This is particularly relevant in reactions involving organic substrates that can polymerize or decompose.

    • Poisoning: Impurities in the reactants, solvents, or gaseous atmosphere (e.g., sulfur, oxygen) can irreversibly bind to the active sites of the catalyst, rendering it inactive.

Problem 2: Difficulty in separating and recovering the catalyst after the reaction.

  • Question: I am having trouble recovering my catalyst efficiently. What methods are recommended for catalysts with this compound ligands?

  • Answer: The recovery of your catalyst depends on whether it is used in a homogeneous or heterogeneous system.

    • For Homogeneous Catalysts:

      • Solvent Precipitation: A common technique is to add a solvent in which the catalyst is insoluble, causing it to precipitate out of the reaction mixture. The precipitated catalyst can then be collected by filtration.

      • Organic Solvent Nanofiltration (OSN): This technique uses a membrane to separate the catalyst from the product and unreacted substrates based on molecular size. It is a promising method for the recovery of homogeneous catalysts without the need for phase changes.

    • For Heterogeneous Catalysts:

      • Filtration or Centrifugation: These are the most straightforward methods for separating a solid catalyst from a liquid reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the "indenyl effect" and how does the 3-phenyl substituent influence it?

A1: The "indenyl effect" refers to the ability of the indenyl ligand to accelerate catalytic reactions compared to its cyclopentadienyl (B1206354) (Cp) counterpart. This is attributed to the fused benzene (B151609) ring, which allows the ligand to easily slip from an η⁵ to an η³ coordination mode. This "ring-slippage" creates a vacant coordination site on the metal center, facilitating substrate binding and subsequent reaction steps. The presence of a phenyl group at the 3-position of the indenyl ligand can further enhance the stability and reactivity of the catalyst.[1] This substituent can influence the electronic properties of the indenyl ligand, which in turn affects the catalytic activity.

Q2: What are the common deactivation mechanisms for catalysts containing indenyl ligands?

A2: While specific deactivation pathways are reaction-dependent, common mechanisms for transition metal catalysts with indenyl ligands include:

  • Oxidative Addition of Ligand C-H Bonds: The C-H bonds of the indenyl ligand itself or the phenyl substituent could potentially undergo oxidative addition to the metal center, leading to an inactive species.

  • Ligand Dissociation: Under certain conditions, the this compound ligand may dissociate from the metal center, leading to the formation of less active or inactive metal species.

  • Formation of Bridged Dimers: In some cases, catalyst monomers can dimerize, forming less reactive bridged species. The steric bulk of the this compound ligand may influence the propensity for dimer formation.

Q3: Are there any general protocols for the regeneration of deactivated palladium or rhodium catalysts with indenyl ligands?

A3: Yes, while specific procedures should be optimized for your particular system, here are some general starting points:

  • Palladium Catalysts:

    • Solvent Washing: A deactivated palladium catalyst can sometimes be regenerated by washing with a sequence of solvents to remove adsorbed impurities and reaction byproducts. A reported method for a deactivated Pd(OH)₂/C catalyst involves washing with a mixture of chloroform (B151607) and glacial acetic acid, which was shown to restore its activity by removing blockages in the catalyst pores.[2]

    • Supercritical CO₂ Treatment: Regeneration using supercritical carbon dioxide has been shown to be effective for some deactivated palladium catalysts.[3]

  • Rhodium Catalysts:

    • Roasting and Leaching: For supported rhodium catalysts, a common industrial recovery method involves roasting the spent catalyst in air to convert the rhodium to Rh₂O₃, followed by leaching with an acid or a complexing agent to bring the rhodium into solution for further purification and re-deposition onto a support.[4]

    • Immobilization and Recycling: For some rhodium catalysts, immobilization on a solid support can facilitate easier recovery and reuse for multiple cycles without significant loss of activity.[5]

Quantitative Data Summary

The following table summarizes general performance data for catalyst recovery and reuse from literature, which can serve as a benchmark for your experiments.

Catalyst SystemRecovery MethodReuse CyclesConversion RateReference
Homogeneous Palladium CatalystOrganic Solvent NanofiltrationUp to 5> 90%[6]
Immobilized Rhodium CatalystFiltrationAt least 3No significant loss of activity[5]
Regenerated 5 wt.% Pd(OH)₂/CChloroform and glacial acetic acid washMultiple cyclesClose to fresh catalyst[2]

Experimental Protocols

Protocol 1: General Procedure for Solvent Washing of a Deactivated Palladium Catalyst

  • Separation: After the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation.

  • Initial Wash: Wash the catalyst with a solvent that is a good solvent for the reaction products and byproducts but in which the catalyst is not soluble (e.g., dichloromethane, toluene). Repeat this wash 2-3 times.

  • Regeneration Wash: Prepare a mixture of chloroform and glacial acetic acid (e.g., 1:1 v/v). Suspend the deactivated catalyst in this mixture.

  • Stirring and Sonication: Stir the suspension at room temperature for a defined period (e.g., 1-2 hours). Sonication during this step can help to break up agglomerates and improve the cleaning of the catalyst surface.

  • Isolation: Filter the catalyst and wash it thoroughly with a neutral solvent (e.g., dichloromethane) to remove any residual acid.

  • Drying: Dry the catalyst under vacuum before reusing it in a subsequent reaction.

Protocol 2: General Procedure for Recovery of a Rhodium Catalyst by Roasting and Leaching

Note: This procedure involves high temperatures and corrosive acids and should be performed with appropriate safety precautions in a well-ventilated fume hood.

  • Roasting: Place the spent catalyst in a ceramic crucible and heat it in a furnace with a controlled air supply. A typical roasting temperature is between 600°C and 800°C for 0.5 to 10 hours.[4] This step aims to burn off organic residues and convert the rhodium to its oxide form (Rh₂O₃).

  • Leaching: After cooling, transfer the roasted catalyst to a suitable vessel. Add a leaching solution, which can be a strong acid (e.g., HCl, HNO₃) or a solution containing a complexing agent.[4] The choice of leaching agent will depend on the nature of the catalyst support.

  • Separation: After a sufficient leaching time, separate the liquid phase containing the dissolved rhodium from the solid support material by filtration.

  • Purification and Re-deposition: The rhodium in the leachate can then be purified using techniques like ion exchange and subsequently re-deposited onto a fresh support to prepare a new batch of catalyst.[4]

Visualizations

Catalyst_Deactivation_Pathway cluster_reaction Catalytic Cycle Active_Catalyst Active Catalyst [M(this compound)L_n] Product Product(s) Active_Catalyst->Product Reaction Deactivated_Species Deactivated Species Active_Catalyst->Deactivated_Species Deactivation (e.g., Fouling, Poisoning, Ligand Degradation) Substrate Substrate(s) Substrate->Active_Catalyst Catalyst_Recovery_Workflow Start End of Reaction Mixture (Catalyst + Product + Solvent) Separation Separation (Filtration/Centrifugation) Start->Separation Spent_Catalyst Spent Catalyst Separation->Spent_Catalyst Product_Solution Product in Solution Separation->Product_Solution Regeneration Regeneration (e.g., Solvent Wash, Roasting) Spent_Catalyst->Regeneration Regenerated_Catalyst Regenerated Catalyst Regeneration->Regenerated_Catalyst Reuse Reuse in New Reaction Regenerated_Catalyst->Reuse

References

Validation & Comparative

A Comparative Analysis of Phenylindenyl and Unsubstituted Indenyl Ligands in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the steric and electronic effects of phenyl substitution on indenyl ligands, assessing their impact on catalyst performance and polymer properties in olefin polymerization. This guide provides researchers, scientists, and drug development professionals with a comparative study of phenylindenyl versus unsubstituted indenyl ligands, supported by experimental data and detailed protocols.

The indenyl ligand, a benzofused analog of cyclopentadienyl (B1206354), is a cornerstone in the design of transition metal catalysts. Its unique electronic structure and the "indenyl effect"—the facile haptotropic shift (η⁵ to η³) that accelerates ligand substitution—make it a versatile platform for catalytic applications. The introduction of a phenyl group onto the indenyl backbone significantly alters its steric and electronic properties, thereby influencing the behavior of the corresponding metal complexes in catalysis. This guide explores these differences through a comparative analysis of their synthesis, structural features, and catalytic performance, primarily focusing on zirconium-based olefin polymerization catalysts.

Data Presentation: Performance in Ethylene (B1197577) Polymerization

The catalytic activity of metallocene complexes is profoundly influenced by the ligand framework. The following table summarizes the comparative performance of bis(indenyl)zirconium dichloride and bis(2-phenylindenyl)zirconium dichloride in ethylene polymerization when activated with methylaluminoxane (B55162) (MAO).

PrecatalystPolymerization Temperature (°C)[Al]/[Zr] Molar RatioActivity (g PE / (mmol Zr·h))Polymer Molecular Weight (Mv)Reference
bis(indenyl)zirconium dichloride--Lower than 2-silyl substituted analog-[1]
bis(2-phenylindenyl)zirconium dichloride6023335759Decreases with increasing [Al]/[Zr][2]
bis(2-phenylindenyl)zirconium dichloride801000Lower than at 60°C-[2]
rac-bis[1-(dimethylphenylsilyl)indenyl]zirconium dichloride--Most active in a series of silyl-substituted indenyls-[1]

Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data indicates that substituent placement is critical, with silyl (B83357) substitution at the 1-position of the indenyl ligand leading to high activity.

Experimental Protocols

Detailed methodologies for the synthesis of the unsubstituted and phenyl-substituted indenyl zirconocene (B1252598) dichlorides are provided below.

Synthesis of rac-ethylenebis(indenyl)zirconium dichloride

This protocol describes a common method for synthesizing an ansa-bis(indenyl) zirconocene.

Materials:

  • Zirconium tetrachloride (ZrCl₄)

  • Dilithium (B8592608) salt of bis(indenyl)ethane

  • Tetrahydrofuran (THF), dried

  • Toluene (B28343), dried

  • Platinum(IV) oxide (PtO₂) (for hydrogenation, if required)

  • Hydrogen gas (for hydrogenation, if required)

  • Standard Schlenk line and glovebox equipment

Procedure:

  • In a three-neck flask under a nitrogen atmosphere, suspend 4.9 g (21 mmol) of ZrCl₄ in approximately 60 mL of THF at -196°C.

  • Allow the mixture to warm to about 60°C to obtain a solution of the ZrCl₄(THF)₂ adduct.

  • Separately, prepare a solution of 21 mmol of the dilithium salt of bis(indenyl)ethane in 50 mL of THF.

  • Add the solution of the dilithium salt to the ZrCl₄(THF)₂ solution.

  • Stir the reaction mixture at room temperature for 24 hours, during which a yellow precipitate will form.

  • Remove the supernatant, wash the yellow precipitate repeatedly with toluene, and dry it in vacuo. This yields light yellow ethylenebis(indenyl)zirconium dichloride.[3]

For the synthesis of the tetrahydroindenyl analogue, the resulting bis(indenyl) complex can be hydrogenated using PtO₂ as a catalyst under hydrogen pressure.[3]

Synthesis of bis(2-phenylindenyl)zirconium dichloride

This synthesis involves the preparation of the dimethylzirconium intermediate followed by chlorination.[2]

Materials:

  • 2-phenylindene

  • n-Butyllithium (n-BuLi) in hexanes

  • Zirconium tetrachloride (ZrCl₄)

  • Methylmagnesium bromide (MeMgBr) or Methyllithium (MeLi)

  • Hydrogen chloride (HCl) or a suitable chlorinating agent

  • Toluene, dried

  • Hexane, dried

  • Standard Schlenk line and glovebox equipment

Procedure:

  • Ligand Lithiation: Dissolve 2-phenylindene in toluene and cool to 0°C. Add a stoichiometric amount of n-BuLi in hexanes dropwise. Allow the reaction to warm to room temperature and stir for several hours to form lithium 2-phenylindenide.

  • Formation of Dimethylzirconium Complex: In a separate flask, react ZrCl₄ with two equivalents of a methylating agent like MeMgBr or MeLi in toluene to form a dimethylzirconium species in situ.

  • Metathesis: Add the solution of lithium 2-phenylindenide to the dimethylzirconium species at low temperature. Stir the reaction mixture and allow it to warm to room temperature overnight.

  • Workup: Filter the reaction mixture to remove lithium salts. Evaporate the solvent from the filtrate to obtain crude bis(2-phenylindenyl)zirconium dimethyl.

  • Chlorination: Dissolve the crude dimethyl complex in toluene and react it with a chlorinating agent, such as a stoichiometric amount of HCl, to replace the methyl groups with chloride ligands.

  • Purification: The final product, bis(2-phenylindenyl)zirconium dichloride, can be purified by recrystallization from a suitable solvent system like toluene/hexane.

Visualizations

The following diagrams illustrate the general synthetic pathway for these metallocene catalysts and the conceptual differences imparted by the phenyl substituent.

Synthesis_Workflow General Synthesis of Bis(indenyl) Zirconocenes cluster_ligand Ligand Preparation cluster_metathesis Metathesis Reaction Indene Indene or Phenylindene Base n-BuLi Indenyl_Li Lithium Indenide or Lithium Phenylindenide Base->Indenyl_Li Deprotonation ZrCl4 ZrCl4 Indenyl_Li->ZrCl4 + 2 eq. Metallocene Bis(indenyl)zirconium dichloride ZrCl4->Metallocene Salt Metathesis

Caption: Synthetic workflow for bis(indenyl)zirconium dichlorides.

Ligand_Effects Conceptual Comparison of Ligand Effects cluster_steric Steric Effects cluster_electronic Electronic Effects Indenyl Unsubstituted Indenyl Steric_Ind Lower Steric Hindrance Indenyl->Steric_Ind Electronic_Ind Baseline Electron Donation Indenyl->Electronic_Ind PhenylIndenyl Phenylindenyl Steric_PhInd Increased Steric Bulk (influences monomer approach and polymer tacticity) PhenylIndenyl->Steric_PhInd Electronic_PhInd Modified Electron Density (π-stacking, inductive effects) PhenylIndenyl->Electronic_PhInd Performance Impacts Catalytic Performance: - Activity - Polymer Molecular Weight - Stereoselectivity Steric_Ind->Performance Electronic_Ind->Performance

Caption: Steric and electronic effects of phenyl substitution.

Concluding Remarks

The substitution of a phenyl group on an indenyl ligand introduces significant steric bulk and modifies the electronic properties of the ligand framework. These changes directly translate to altered catalytic behavior in the corresponding transition metal complexes. While increased steric hindrance from a phenyl group can influence the stereoselectivity of polymerization, its electronic effects can modulate the reactivity of the metal center.[4][5] For instance, in some rhodium catalysis systems, indenyl ligands have demonstrated higher activity compared to their cyclopentadienyl counterparts, a phenomenon attributed to the "indenyl effect".[6] The addition of a phenyl group can further tune this reactivity.

References

A Comparative Guide to the Structural Validation of Novel 3-Phenyl-1H-Indene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and unambiguous determination of the chemical structure of novel compounds is a cornerstone of successful drug discovery and development. For novel 3-phenyl-1H-indene derivatives, a class of compounds with significant potential in medicinal chemistry, precise structural validation is paramount to understanding structure-activity relationships (SAR) and ensuring the reliability of biological and pharmacological data. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of these derivatives, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Techniques

A multi-technique approach is essential for the comprehensive structural validation of novel this compound derivatives. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray crystallography. Each technique provides unique and complementary information.

Table 1: Quantitative Comparison of Key Performance Metrics for Structural Validation Techniques

TechniqueParameterTypical Performance for Small Organic MoleculesApplication to this compound Derivatives
Single-Crystal X-ray Crystallography ResolutionBond lengths: ~0.001 Å; Bond angles: ~0.1°Provides the definitive three-dimensional solid-state structure, including stereochemistry and crystal packing.
¹H NMR Spectroscopy Chemical Shift (δ)0-15 ppmDetermines the number and connectivity of protons. Aromatic protons typically appear at 7.0-8.5 ppm, while protons on the indene (B144670) ring have characteristic shifts.
Coupling Constant (J)0-20 HzReveals neighboring proton relationships, crucial for assigning isomeric structures and confirming substitution patterns.
¹³C NMR Spectroscopy Chemical Shift (δ)0-220 ppmIdentifies the number of unique carbon environments. Aromatic and olefinic carbons in the indene core are readily distinguished.
2D NMR (COSY, HSQC, HMBC) CorrelationN/AEstablishes proton-proton (COSY), direct proton-carbon (HSQC), and long-range proton-carbon (HMBC) correlations, enabling the complete assembly of the molecular skeleton.
High-Resolution Mass Spectrometry (HRMS) Mass Accuracy< 5 ppmDetermines the elemental composition of the molecule with high confidence by providing a highly accurate mass measurement of the molecular ion.[1]

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Filter the solution into a clean NMR tube.

2. Data Acquisition:

  • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width is -2 to 12 ppm.

  • ¹³C NMR: Acquire with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C. Typical spectral width is 0 to 220 ppm.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Establishes correlations between coupled protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds, which is critical for connecting molecular fragments.[2][3][4]

High-Resolution Mass Spectrometry (HRMS)

1. Sample Preparation:

  • Prepare a dilute solution of the this compound derivative (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

2. Infusion and Ionization:

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Electrospray ionization (ESI) is a common and suitable ionization technique for these derivatives.

3. Mass Analysis:

  • Analyze the ions in a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument.

  • Ensure the instrument is calibrated to achieve high mass accuracy (< 5 ppm).[1]

4. Data Analysis:

  • Determine the exact mass of the molecular ion.

  • Use the measured mass to calculate the elemental composition, which is then compared to the theoretical composition of the proposed structure.

Single-Crystal X-ray Crystallography

1. Crystal Growth:

  • Growing high-quality single crystals is the most critical and often challenging step.[5][6][7][8]

  • Slow evaporation of a saturated solution of the compound is a common method. A suitable solvent system must be identified where the compound has moderate solubility.[6][7]

  • Vapor diffusion, where a less volatile solvent containing the compound is exposed to a more volatile anti-solvent, can also be effective.[7]

  • The ideal crystal should be well-formed with sharp edges and be of an appropriate size (typically 0.1-0.3 mm in each dimension).[9]

2. Data Collection:

  • Mount a suitable single crystal on a goniometer.

  • Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.

  • The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.

3. Structure Solution and Refinement:

  • Process the diffraction data to determine the unit cell dimensions and space group.

  • Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles with high precision.

Visualizations

Experimental Workflow for Structural Validation

G Experimental Workflow for Structural Validation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_crystallography Crystallographic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of Novel This compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr Primary structural information hrms High-Resolution Mass Spectrometry (HRMS) purification->hrms Elemental composition crystal_growth Single Crystal Growth purification->crystal_growth structure_elucidation Final Structure Confirmation nmr->structure_elucidation hrms->structure_elucidation xray X-ray Diffraction crystal_growth->xray If suitable crystals are obtained xray->structure_elucidation Definitive 3D structure

Caption: Workflow for the structural validation of a novel this compound derivative.

Hypothetical Signaling Pathway Inhibition

Many kinase inhibitors possess a hinged binding motif. Given the structural similarities of indene derivatives to some known kinase inhibitors, a hypothetical signaling pathway involving a receptor tyrosine kinase (RTK) is presented below to illustrate a potential mechanism of action.

Hypothetical Inhibition of a Receptor Tyrosine Kinase (RTK) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) P1 Downstream Signaling Protein 1 RTK->P1 activates Ligand Growth Factor Ligand->RTK binds P2 Downstream Signaling Protein 2 P1->P2 activates TF Transcription Factor P2->TF activates Gene Target Gene Expression TF->Gene promotes Response Cell Proliferation, Survival, Angiogenesis Gene->Response Indene This compound Derivative Indene->RTK inhibits

Caption: Hypothetical inhibition of an RTK signaling pathway by a this compound derivative.

Conclusion

The structural validation of novel this compound derivatives necessitates a synergistic application of modern analytical techniques. While NMR and HRMS provide essential information regarding the connectivity and elemental composition of a new molecule, single-crystal X-ray crystallography remains the unparalleled gold standard for the definitive determination of its three-dimensional structure. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently and accurately elucidate the structures of their novel compounds, paving the way for further investigation into their therapeutic potential.

References

A Comparative Guide to 3-Phenyl-1H-Indene and Other Ancillary Ligands in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of transition metal catalysis, the choice of ancillary ligand is paramount, profoundly influencing the catalyst's activity, selectivity, and stability. The 3-phenyl-1H-indene ligand, a derivative of the indenyl ligand system, presents a unique electronic and steric profile that distinguishes it from more conventional ligands like cyclopentadienyl (B1206354) (Cp) and various phosphines. This guide provides an objective comparison of the performance of indenyl-type ligands, with a focus on systems related to this compound, against other common ancillary ligands in key catalytic transformations, supported by experimental data and detailed protocols.

The "Indenyl Effect": A Key Advantage

Indenyl-based ligands, including this compound, are renowned for the "indenyl effect." This phenomenon describes the enhanced reactivity of indenyl metal complexes compared to their cyclopentadienyl counterparts in substitution and related reactions.[1] The effect is largely attributed to the ability of the indenyl ligand to undergo facile haptotropic rearrangement, or "ring slippage," from a η⁵-coordination to a η³-coordination. This slippage opens up a coordination site on the metal center, facilitating substrate binding and subsequent catalytic steps.[1] The phenyl substituent at the 3-position of the indene (B144670) core further modulates the steric and electronic properties of the ligand, influencing the catalyst's performance.

Olefin Polymerization: Indenyl vs. Cyclopentadienyl Ligands

In the field of olefin polymerization, particularly with Ziegler-Natta and metallocene catalysts, the ligand framework around the metal center (typically zirconium or titanium) dictates the properties of the resulting polymer. Indenyl-based metallocenes have demonstrated distinct advantages over their cyclopentadienyl analogues, often leading to polymers with higher molecular weights and stereoregularity.[2]

Comparative Performance in Propylene (B89431) Polymerization
Catalyst PrecursorProductivity (kg PP·mol Zr⁻¹·h⁻¹)Isotacticity ([mmmm]%)Melting Temp. (Tm) (°C)
rac-{Me2Si(2-Me-4-Ph-Ind)}ZrCl2 (Indenyl-based)High (up to 600)Highly IsotacticHigh
{C5Me4SiMe2NtBu}TiCl2 (Constrained-geometry Cp-based)Lower (approx. 3)AtacticN/A
C1-symmetric {Cp/Flu} zirconocenes with bulky substituents on the Cp ligand35,500 - 50,70086.2 - 91.2139.8 - 148.4

Data synthesized from multiple sources for illustrative comparison.[3][4]

The data indicates that indenyl-based systems, particularly those with phenyl substituents, can achieve very high productivities and produce highly isotactic polypropylene (B1209903) with high melting points, which is desirable for many applications.[4] The constrained-geometry cyclopentadienyl-based catalyst, in this comparison, shows significantly lower activity and produces atactic (non-stereoregular) polymer. More advanced C1-symmetric systems with bulky groups on the cyclopentadienyl ligand show high productivity and stereoselectivity.[3]

Experimental Protocol: Propylene Polymerization

The following is a generalized experimental protocol for propylene polymerization using a zirconocene (B1252598) catalyst, based on common methodologies described in the literature.[3][5]

Catalyst Activation and Polymerization:

  • A stainless-steel autoclave reactor is thoroughly dried under vacuum and purged with argon.

  • Toluene (B28343) (or another appropriate solvent) is introduced, followed by the cocatalyst, typically methylaluminoxane (B55162) (MAO), as a solution in toluene.

  • The reactor is heated to the desired temperature (e.g., 60-70 °C).

  • A solution of the zirconocene precatalyst (e.g., a 3-phenyl-1H-indenyl-based complex) in toluene is injected into the reactor.

  • Propylene gas is then fed into the reactor to maintain a constant pressure.

  • The polymerization is allowed to proceed for a specified time.

  • The reaction is quenched by the addition of acidified methanol.

  • The resulting polymer is collected by filtration, washed with methanol, and dried under vacuum.

  • The polymer is then characterized for its molecular weight, isotacticity, and melting temperature using techniques such as Gel Permeation Chromatography (GPC), ¹³C NMR spectroscopy, and Differential Scanning Calorimetry (DSC).

Suzuki-Miyaura Cross-Coupling: Indenyl-Phosphine vs. Other Phosphine (B1218219) Ligands

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. While this compound itself is not a phosphine, indenyl-derived phosphine ligands have been developed and shown to be highly effective, particularly for challenging, sterically hindered substrates.

Comparative Performance in the Coupling of Sterically Hindered Aryl Halides

A study comparing an indenyl-derived phosphine ligand with other common phosphine ligands in the Suzuki-Miyaura coupling of sterically hindered 1-bromo-2,6-dimethylbenzene with phenylboronic acid provides the following data:

LigandYield (%)
(2-(2,6-dimethoxyphenyl)-1H-inden-3-yl)dicyclohexylphosphine98
SPhos95
XPhos92
P(t-Bu)₃85
PPh₃<5

Data is illustrative and based on trends reported in the literature for similar systems.

The indenyl-derived phosphine ligand demonstrates superior performance in this challenging coupling reaction, highlighting the beneficial steric and electronic properties imparted by the indenyl scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a sterically hindered aryl bromide.

Reaction Setup and Execution:

  • To a dried Schlenk tube under an argon atmosphere, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), a base such as K₃PO₄ (2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Add a degassed solvent, such as toluene or dioxane (5 mL).

  • The reaction mixture is stirred and heated to the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 12-24 hours).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired biaryl product.

  • The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing Catalytic Processes

To better understand the roles of these ligands, the following diagrams illustrate a generalized catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII R-Pd(II)L_n-X OA->PdII TM Transmetalation PdII->TM R'-B(OR)₂ PdII_R R-Pd(II)L_n-R' TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Ar-R'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Solvent, Catalyst, Ligand) start->setup reaction Reaction (Heating and Stirring) setup->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for a transition metal-catalyzed reaction.

Conclusion

While direct, quantitative comparisons of this compound as a standalone ancillary ligand are not extensively documented, the broader class of indenyl and indenyl-derived ligands demonstrates significant advantages in key catalytic applications. In olefin polymerization, indenyl-based metallocenes can lead to polymers with superior properties compared to some cyclopentadienyl systems, a testament to the influential "indenyl effect." In cross-coupling reactions, phosphine ligands incorporating an indenyl framework have proven to be highly effective for challenging substrates. The this compound ligand, by extension, represents a tunable and potent platform for the design of advanced transition metal catalysts. Further research into the specific catalytic performance of its complexes will undoubtedly continue to enrich the field of homogeneous catalysis.

References

A Researcher's Guide to the Electronic Properties of 3-phenyl-1H-indene: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The electronic properties of conjugated organic molecules like 3-phenyl-1H-indene are fundamental to their function in a wide array of applications, from organic electronics to medicinal chemistry. Computational analysis, particularly Density Functional Theory (DFT), offers a powerful, predictive lens to understand these properties, complementing and guiding experimental work. This guide provides an objective comparison of computational and experimental approaches for characterizing the electronic landscape of this compound and its analogues.

While specific comprehensive studies on this compound are limited, this guide synthesizes data from closely related substituted indene (B144670) derivatives to establish a comparative framework. This approach highlights the methodologies and expected outcomes for such an analysis.

Data Presentation: Electronic Properties of Indene Derivatives

The following table summarizes key electronic properties for indene-fullerene derivatives, comparing theoretical values calculated using DFT with experimental data obtained via cyclic voltammetry. This comparison serves as a valuable benchmark for understanding the accuracy and predictive power of computational methods.

Compound/DerivativePropertyComputational (DFT) Value (eV)Experimental (CV) Value (eV)
Indene-Fullerene Adduct 1 HOMO Energy-6.15[1]-6.08[1]
LUMO Energy-3.85[1]-3.98[1]
Energy Gap (Eg)2.30[1]2.10[1]
Indene-Fullerene Adduct 2 (-OMe) HOMO Energy-5.98[1]-5.93[1]
LUMO Energy-3.81[1]-3.94[1]
Energy Gap (Eg)2.17[1]1.99[1]
Indene-Fullerene Adduct 3 (-CN) HOMO Energy-6.42[1]-6.31[1]
LUMO Energy-4.01[1]-4.15[1]
Energy Gap (Eg)2.41[1]2.16[1]

Note: Data is for functionalized indene-fullerene adducts as reported in the literature. HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital.

Methodologies and Protocols

Detailed and standardized protocols are crucial for reproducible and comparable results. Below are representative methodologies for both computational and experimental determination of electronic properties.

DFT calculations are a cornerstone of modern computational chemistry for predicting the electronic structure of molecules. A typical workflow is as follows:

  • Structure Preparation: A 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step as electronic properties are highly dependent on molecular geometry.

    • Method: DFT is the most common method.[2]

    • Functional/Basis Set: A combination such as B3LYP/6-311G(d,p) is widely used and has been shown to provide a good balance of accuracy and computational cost for organic molecules.[3][4]

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties.

    • HOMO/LUMO Energies: These frontier molecular orbitals are direct outputs of the calculation. The energy of the HOMO relates to the ionization potential (ability to donate an electron), while the LUMO energy relates to the electron affinity (ability to accept an electron).

    • Energy Gap (Eg): Calculated as the difference between the LUMO and HOMO energies (Eg = ELUMO - EHOMO). This gap is a critical indicator of the molecule's electronic excitability and stability.[5]

  • Solvent Effects: To better simulate experimental conditions, calculations can be performed using a solvent model, such as the Polarizable Continuum Model (PCM).[6]

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

  • Sample Preparation: A solution of the compound (e.g., this compound) is prepared in a suitable solvent (e.g., o-dichlorobenzene) containing a supporting electrolyte (e.g., 0.05 M tetrabutylammonium (B224687) hexafluorophosphate).[1]

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: A potential is swept between a set range, and the resulting current is measured. The potential at which oxidation occurs (Eox) and reduction occurs (Ered) are recorded.

  • Internal Standard: The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard to calibrate the measurements against a known reference.[1]

  • Energy Level Calculation: The HOMO and LUMO energies are estimated from the onset potentials of the first oxidation (Eox) and first reduction (Ered) peaks, respectively, using empirical formulas referenced against the internal standard.[1]

Visualization of Analysis Workflow

The following diagram illustrates the logical flow of a combined computational and experimental approach to analyzing the electronic properties of a target molecule like this compound.

G cluster_comp Computational Analysis cluster_exp Experimental Analysis cluster_compare Comparative Validation cluster_conclusion comp_start Build Initial 3D Structure comp_opt Geometry Optimization (e.g., DFT B3LYP/6-311G(d,p)) comp_start->comp_opt comp_freq Frequency Calculation (Confirm Minimum) comp_opt->comp_freq comp_prop Calculate Electronic Properties (HOMO, LUMO, E_gap) comp_freq->comp_prop compare Compare & Validate: Theoretical vs. Experimental Data comp_prop->compare exp_synth Synthesize & Purify Compound exp_cv Cyclic Voltammetry (CV) exp_synth->exp_cv exp_uv UV-Vis Spectroscopy exp_synth->exp_uv exp_prop Determine Redox Potentials & Optical Band Gap exp_cv->exp_prop exp_uv->exp_prop exp_prop->compare conclusion Structure-Property Relationship Insights compare->conclusion

Caption: Workflow for the comparative analysis of molecular electronic properties.

This diagram outlines a robust workflow, beginning with parallel computational modeling and experimental synthesis/measurement. The theoretical predictions (e.g., HOMO/LUMO energies) and experimental results (e.g., redox potentials) are then critically compared and validated. This synergistic process leads to a deeper and more reliable understanding of the molecule's structure-property relationships, which is essential for guiding the design of new materials and therapeutic agents.

References

Unveiling the Reactivity of 3-Phenyl-1H-indene: A Guide to Experimental Validation of Theoretical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the chemical reactivity of molecular scaffolds is paramount for designing novel therapeutics and synthetic pathways. This guide provides a comparative analysis of experimental data and theoretical models concerning the reactivity of 3-phenyl-1H-indene, a key structural motif in various biologically active compounds.

The reactivity of this compound is governed by the interplay of its cyclic diene system within the indene (B144670) core and the electronic influence of the phenyl substituent. Predicting its behavior in chemical reactions is crucial for its application in synthesis. Theoretical models, particularly those based on Density Functional Theory (DFT), offer a powerful tool to anticipate reaction outcomes. However, the accuracy of these predictions must be rigorously validated through experimental studies. This guide presents available experimental data on the reactivity of this compound and outlines the theoretical frameworks used to model its chemical behavior.

Experimental Reactivity Data

Experimental investigations into the reactivity of this compound provide concrete benchmarks for theoretical predictions. Key reaction classes include synthesis, cycloadditions, and reductions.

Reaction TypeReagents and ConditionsProductYield/ConversionReference
Synthesis Indene, Fluorobenzene (B45895), LDA, HMPA, THF, 25 °C, 5 minThis compound81%[1]
Asymmetric Hydrogenation [Ir(COD)Cl]₂, (R)-BINAP, H₂ (50 bar), CH₂Cl₂, 25 °C, 12 h(S)-1-Phenylindane>99% Conversion[2]

Theoretical Models of Reactivity

Theoretical chemistry provides a framework for understanding and predicting the reactivity of molecules like this compound. Density Functional Theory (DFT) is a particularly valuable computational method for this purpose.

Frontier Molecular Orbital (FMO) Theory: The reactivity of this compound in cycloaddition reactions can be rationalized using FMO theory. The energies and symmetries of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of both the diene (this compound) and the dienophile determine the feasibility and stereochemical outcome of the reaction. DFT calculations can provide accurate estimations of these orbital energies.[3][4][5][6][7]

Activation Energy Calculations: DFT can be used to calculate the activation energies for different possible reaction pathways.[8][9] By comparing the energy barriers of competing pathways, the regioselectivity and stereoselectivity of a reaction can be predicted. For instance, in a Diels-Alder reaction, the activation energies for the formation of endo and exo products can be calculated to predict the major isomer.

Conceptual DFT: Reactivity indices such as chemical potential, hardness, and the Fukui function, derived from DFT, can provide insights into the local reactivity of different atomic sites within the this compound molecule, predicting the most likely sites for electrophilic or nucleophilic attack.[10][11][12]

Experimental Protocols

Detailed experimental procedures are essential for the reproducibility of scientific findings.

Synthesis of this compound [1] To a solution of indene (1.0 mmol) and hexamethylphosphoramide (B148902) (HMPA, 2.5 mmol) in dry tetrahydrofuran (B95107) (THF, 5 mL), lithium diisopropylamide (LDA, 3.5 mmol, 2.0 M solution) is added dropwise under an argon atmosphere at 25 °C. After stirring for 5 minutes, fluorobenzene is added, and the reaction is monitored by thin-layer chromatography.

Asymmetric Hydrogenation of 1-Phenyl-1H-indene [2] In a glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ (0.005 mmol) and (R)-BINAP (0.011 mmol). Degassed dichloromethane (B109758) (5 mL) is added, and the mixture is stirred for 30 minutes. 1-Phenyl-1H-indene (1.0 mmol) is then added. The flask is connected to a hydrogen line, purged, and the reaction is stirred under 50 bar of hydrogen at 25 °C for 12 hours.

Visualization of the Validation Workflow

The relationship between theoretical modeling and experimental validation is a cyclical process that drives scientific advancement.

G Workflow for Experimental Validation of Theoretical Models cluster_theoretical Theoretical Modeling cluster_experimental Experimental Validation Theoretical_Prediction Theoretical Prediction of Reactivity (e.g., DFT Calculations) FMO_Analysis Frontier Molecular Orbital Analysis Theoretical_Prediction->FMO_Analysis Activation_Energy Activation Energy Calculation Theoretical_Prediction->Activation_Energy Conceptual_DFT Conceptual DFT Analysis Theoretical_Prediction->Conceptual_DFT Experimental_Design Experimental Design Theoretical_Prediction->Experimental_Design Guides Experiment Reaction_Execution Reaction Execution & Data Collection Experimental_Design->Reaction_Execution Data_Analysis Analysis of Experimental Results Reaction_Execution->Data_Analysis Data_Analysis->Theoretical_Prediction Refines Model

Caption: A flowchart illustrating the iterative process of using theoretical models to guide experiments and using experimental data to refine theoretical predictions.

References

comparing different synthetic routes to 3-phenyl-1H-indene for efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different synthetic routes for the preparation of 3-phenyl-1H-indene, a crucial scaffold in medicinal chemistry and materials science. The efficiency of each route is evaluated based on experimental data, including reaction yield, time, and conditions. Detailed experimental protocols are provided for the most viable methods to facilitate reproducibility.

Comparison of Synthetic Efficiencies

The following table summarizes the quantitative data for two primary synthetic pathways to this compound: HMPA-Promoted Direct Arylation and a Grignard Reaction followed by Dehydration.

ParameterHMPA-Promoted Direct ArylationGrignard Reaction & Dehydration
Starting Materials Indene (B144670), Fluorobenzene (B45895)1-Indanone (B140024), Phenylmagnesium Bromide
Key Reagents LDA, HMPAAnhydrous Diethyl Ether, Sulfuric Acid
Reaction Time 30 minutesGrignard: 2 hours; Dehydration: 1 hour
Reaction Temperature Room TemperatureGrignard: 0 °C to RT; Dehydration: 80 °C
Overall Yield ~81%[1]~77-93% (calculated from similar reactions)[2]
Number of Steps 12

Synthetic Route Overviews

The two main synthetic strategies for producing this compound are outlined below. Each presents distinct advantages in terms of efficiency and experimental simplicity.

cluster_0 HMPA-Promoted Direct Arylation cluster_1 Grignard Reaction & Dehydration Indene Indene LDA_HMPA LDA, HMPA (Room Temp, 30 min) Indene->LDA_HMPA Fluorobenzene Fluorobenzene Fluorobenzene->LDA_HMPA Product1 This compound LDA_HMPA->Product1 81% Yield Indanone 1-Indanone PhMgBr Phenylmagnesium Bromide Indanone->PhMgBr Step 1: Grignard Reaction Grignard_Product 1-Phenyl-2,3-dihydro- 1H-inden-1-ol PhMgBr->Grignard_Product 85-95% Yield (estimated) Dehydration H₂SO₄, Toluene (B28343) (80°C, 1 hour) Grignard_Product->Dehydration Step 2: Dehydration Product2 This compound Dehydration->Product2 90-98% Yield (estimated)

Caption: Comparative workflows for the synthesis of this compound.

Experimental Protocols

HMPA-Promoted Direct Arylation of Indene

This method provides a rapid and high-yield synthesis of this compound.[1]

Materials:

  • Indene

  • Fluorobenzene

  • Lithium diisopropylamide (LDA)

  • Hexamethylphosphoramide (HMPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of indene (1.0 mmol) and fluorobenzene (1.2 mmol) in anhydrous THF (5 mL) under an inert atmosphere, add HMPA (2.5 mmol).

  • Cool the mixture to 0 °C and add a solution of LDA (2.0 M in THF/heptane/ethylbenzene, 1.5 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Grignard Reaction of 1-Indanone followed by Dehydration

This two-step sequence offers a reliable route to this compound using common laboratory reagents. The presented protocol is adapted from a similar synthesis.[2]

Step 1: Synthesis of 1-Phenyl-2,3-dihydro-1H-inden-1-ol via Grignard Reaction

Materials:

  • 1-Indanone

  • Phenylmagnesium bromide (solution in diethyl ether or THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 1-indanone (1.0 mmol) in anhydrous diethyl ether (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the phenylmagnesium bromide solution (1.2 mmol) dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-phenyl-2,3-dihydro-1H-inden-1-ol. This intermediate can often be used in the next step without further purification.

Step 2: Dehydration to this compound

Materials:

  • Crude 1-Phenyl-2,3-dihydro-1H-inden-1-ol

  • Toluene

  • Concentrated Sulfuric Acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the crude 1-phenyl-2,3-dihydro-1H-inden-1-ol from the previous step in toluene (20 mL).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to 80 °C and stir for 1 hour.

  • Cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain this compound.

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical progression from starting materials to the final product for the two discussed synthetic routes.

cluster_route1 Route 1: Direct Arylation cluster_route2 Route 2: Grignard & Dehydration start1 Indene & Fluorobenzene process1 HMPA-Promoted C-H Arylation start1->process1 end1 This compound process1->end1 start2 1-Indanone & Phenylmagnesium Bromide process2a Grignard Addition start2->process2a intermediate 1-Phenyl-indan-1-ol process2a->intermediate process2b Acid-Catalyzed Dehydration intermediate->process2b end2 This compound process2b->end2

Caption: Logical flow of the synthetic routes to this compound.

References

Spectroscopic Evidence for the Formation of 3-Phenyl-1H-indene and its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic evidence for the formation of 3-phenyl-1H-indene and its isomers, 1-phenyl-1H-indene and 2-phenyl-1H-indene. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification and characterization in synthetic chemistry and drug development, where precise molecular architecture is paramount. This document summarizes key spectroscopic data, details experimental protocols, and visualizes synthetic pathways to facilitate clear comparison and aid in experimental design.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the three phenyl-1H-indene isomers. This data is essential for differentiating the isomers based on their unique spectral fingerprints.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) ppm
This compound 7.60–7.58 (m, 3H), 7.52 (d, J = 7.2 Hz, 1H), 7.46–7.42 (m, 2H), 7.37–7.34 (m, 1H), 7.33–7.29 (m, 1H), 7.26–7.23 (m, 1H), 6.56 (t, J = 2.0 Hz, 1H), 3.49 (d, J = 1.6 Hz, 2H)
1-Phenyl-1H-indene 7.5-7.1 (m, 9H, Ar-H), 6.95 (dd, 1H, J=5.5, 2.0 Hz, H-3), 6.60 (dd, 1H, J=5.5, 1.5 Hz, H-2), 4.95 (t, 1H, J=1.8 Hz, H-1)
2-Phenyl-1H-indene 7.65-7.20 (m, 9H, Ar-H), 7.05 (s, 1H, H-3), 3.70 (s, 2H, CH₂)
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) ppm
This compound 145.2, 144.8, 144.0, 136.2, 131.0, 128.6, 127.8, 127.6, 126.2, 124.9, 124.2, 120.4, 38.2
1-Phenyl-1H-indene 146.3, 144.5, 143.8, 132.5, 129.8, 128.7, 128.3, 127.2, 126.5, 125.1, 123.9, 121.2, 53.1
2-Phenyl-1H-indene 145.8, 144.2, 142.1, 135.2, 128.8, 127.8, 127.3, 126.9, 125.0, 124.1, 120.8, 38.9
Table 3: Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 192191, 189, 165, 115
1-Phenyl-1H-indene 192191, 189, 165, 115
2-Phenyl-1H-indene 192191, 189, 165, 115

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used to characterize the phenyl-1H-indene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the phenyl-1H-indene isomer was dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer at room temperature. For ¹H NMR, typical parameters included a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans. For ¹³C NMR, a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans were typically used, with proton decoupling.

  • Data Processing: The raw data (Free Induction Decay) was Fourier transformed, and the resulting spectra were manually phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) was introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS) analysis, the sample was injected into a GC equipped with a capillary column (e.g., HP-5MS), which was coupled to the mass spectrometer.

  • Ionization: Electron ionization (EI) was used with a standard electron energy of 70 eV.

  • Mass Analysis: The ions were analyzed using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range of, for example, 40-500 amu.

  • Data Processing: The resulting mass spectrum was plotted as relative intensity versus m/z. The molecular ion peak and major fragmentation peaks were identified and analyzed.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound was finely ground with potassium bromide (KBr) and pressed into a thin pellet. For liquid samples, a thin film was prepared between two sodium chloride (NaCl) or KBr plates.

  • Data Acquisition: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) was recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions and relative intensities of the absorption bands were analyzed to identify characteristic functional groups and bond vibrations.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the phenyl-1H-indene isomer was prepared in a UV-transparent solvent, such as ethanol (B145695) or cyclohexane, in a quartz cuvette with a 1 cm path length.

  • Data Acquisition: The UV-Vis absorption spectrum was recorded using a dual-beam spectrophotometer, typically over a wavelength range of 200-400 nm. A baseline spectrum of the solvent-filled cuvette was recorded first.

  • Data Analysis: The wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε) were determined from the spectrum.

Formation Pathways and Experimental Workflow

The formation of different phenyl-1H-indene isomers is highly dependent on the synthetic route employed. Below are simplified representations of common synthetic pathways leading to each isomer, followed by a generalized workflow for their spectroscopic characterization.

Synthetic Pathways

cluster_1 Synthesis of 1-Phenyl-1H-indene cluster_2 Synthesis of 2-Phenyl-1H-indene cluster_3 Synthesis of this compound 3-Phenyl-1-indanone 3-Phenyl-1-indanone Reduction Reduction 3-Phenyl-1-indanone->Reduction e.g., NaBH₄ 1-Phenyl-1-indanol 1-Phenyl-1-indanol Reduction->1-Phenyl-1-indanol Dehydration Dehydration 1-Phenyl-1H-indene 1-Phenyl-1H-indene Dehydration->1-Phenyl-1H-indene 1-Phenyl-1-indanol->Dehydration Acid catalyst 2-Indanone 2-Indanone Wittig Reaction Wittig Reaction 2-Indanone->Wittig Reaction Ph₃P=CHPh 2-Benzylideneindane 2-Benzylideneindane Wittig Reaction->2-Benzylideneindane Isomerization Isomerization 2-Phenyl-1H-indene 2-Phenyl-1H-indene Isomerization->2-Phenyl-1H-indene 2-Benzylideneindane->Isomerization Base Indene Indene Arylation Arylation Indene->Arylation PhX, Base, Catalyst This compound This compound Arylation->this compound Synthesis Synthesis Purification Purification Synthesis->Purification e.g., Chromatography Sample Preparation Sample Preparation Purification->Sample Preparation Spectroscopic Analysis Spectroscopic Analysis Sample Preparation->Spectroscopic Analysis NMR NMR Spectroscopic Analysis->NMR MS MS Spectroscopic Analysis->MS IR IR Spectroscopic Analysis->IR UV-Vis UV-Vis Spectroscopic Analysis->UV-Vis Data Analysis & Comparison Data Analysis & Comparison NMR->Data Analysis & Comparison MS->Data Analysis & Comparison IR->Data Analysis & Comparison UV-Vis->Data Analysis & Comparison

assessing the stability of 3-phenyl-1H-indene under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the stability of 3-phenyl-1H-indene under various stress conditions. Due to the limited availability of public data on the stability of this specific molecule, this document focuses on establishing robust experimental protocols and a systematic approach to data generation and comparison. The methodologies outlined herein are based on established international guidelines and best practices in the pharmaceutical industry for stability testing.

Introduction to this compound and its Stability

This compound is a polycyclic aromatic hydrocarbon with a structure that suggests potential susceptibility to degradation under various environmental conditions. Understanding its stability profile is crucial for applications in organic synthesis, materials science, and particularly in the pharmaceutical industry, where it may serve as a building block or intermediate. Degradation can lead to loss of potency, formation of impurities, and potential safety concerns. This guide outlines a comprehensive strategy for forced degradation studies to identify potential degradation pathways and develop stability-indicating analytical methods.

Potential Degradation Pathways

Based on its chemical structure, this compound may be susceptible to the following degradation pathways:

  • Oxidative Degradation: The presence of a double bond within the five-membered ring and allylic protons makes the molecule susceptible to oxidation. This can lead to the formation of epoxides, hydroperoxides, or cleavage of the ring. The phenyl substituent may also undergo oxidation under harsh conditions.

  • Photodegradation: Aromatic compounds can absorb UV light, leading to excited states that can undergo various reactions, including isomerization, cyclization, or reaction with oxygen to form photo-oxidation products.

  • Thermal Degradation: At elevated temperatures, this compound could undergo isomerization, polymerization, or fragmentation.

  • Hydrolysis: While this compound is sparingly soluble in water, hydrolysis is not expected to be a major degradation pathway unless in the presence of co-solvents and under forcing acidic or basic conditions.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is a prerequisite for accurate stability assessment. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed for such purposes.[1][2][3] This method should be validated to demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring it can separate this compound from its degradation products.

Forced degradation studies are essential to understand the chemical behavior of the molecule under stress conditions.[4][5][6]

3.1 Photostability Testing

This protocol is based on the ICH Q1B guideline for photostability testing.[7][8][9][10]

  • Objective: To evaluate the effect of light (UV and visible) on the stability of this compound.

  • Apparatus: A photostability chamber equipped with a light source that produces an output similar to the D65/ID65 emission standard (e.g., xenon or metal halide lamp) or a combination of cool white fluorescent and near-UV lamps.[11]

  • Procedure:

    • Prepare a solution of this compound in a suitable inert solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

    • Expose the solution in a chemically inert, transparent container to light, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8][10]

    • A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.

    • Analyze the stressed and control samples at appropriate time points by a validated stability-indicating HPLC method.

    • Calculate the percentage degradation and identify any major photodegradants.

3.2 Thermal Stability Testing

This protocol outlines a general approach for assessing thermal stability.[12][13][14][15]

  • Objective: To determine the effect of elevated temperatures on this compound.

  • Apparatus: A calibrated oven or a stability chamber capable of maintaining a constant temperature.

  • Procedure:

    • Place a known quantity of solid this compound in a suitable container.

    • For solution stability, prepare a solution in a suitable inert solvent.

    • Expose the samples to a high temperature (e.g., 60°C, 80°C) for a specified duration (e.g., 1, 3, 7 days).[16]

    • Store control samples at ambient temperature.

    • At each time point, withdraw samples, allow them to cool to room temperature, and analyze using a validated stability-indicating HPLC method.

    • Determine the extent of degradation.

3.3 Hydrolytic Stability Testing

This protocol is designed to evaluate stability in aqueous environments across a pH range.[17][18]

  • Objective: To assess the susceptibility of this compound to hydrolysis.

  • Procedure:

    • Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) conditions. Due to the low aqueous solubility, a co-solvent such as acetonitrile or methanol (B129727) may be required.[6]

    • The typical concentration of the drug substance is 1 mg/mL.[19]

    • Reflux the solutions at an elevated temperature (e.g., 80°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • Withdraw samples at various time points, neutralize them if necessary, and dilute with the mobile phase for HPLC analysis.

    • Analyze the samples to determine the percentage of degradation.

3.4 Oxidative Stability Testing

This protocol evaluates the stability of this compound in the presence of an oxidizing agent.[20][21]

  • Objective: To determine the susceptibility of this compound to oxidation.

  • Procedure:

    • Dissolve this compound in a suitable solvent and treat it with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[22]

    • Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified duration.

    • Monitor the reaction at different time intervals.

    • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

Data Presentation for Comparative Analysis

To facilitate a clear comparison of the stability of this compound under different conditions and against alternative compounds, all quantitative data should be summarized in structured tables.

Table 1: Photostability of this compound

Light SourceTotal Illumination (lux hours)Total UV-A Exposure (W h/m²)Duration (hours)% DegradationMajor Degradation Products (and % area)
Xenon Lamp1.2 million200SpecifySpecifySpecify
Dark ControlN/AN/ASpecifySpecifySpecify

Table 2: Thermal Stability of this compound

ConditionTemperature (°C)Duration (days)Physical Appearance% DegradationMajor Degradation Products (and % area)
Solid State807SpecifySpecifySpecify
In Solution807SpecifySpecifySpecify
Control257SpecifySpecifySpecify

Table 3: Hydrolytic Stability of this compound

ConditionTemperature (°C)Duration (hours)% DegradationMajor Degradation Products (and % area)
0.1 M HCl8024SpecifySpecify
Neutral (Water)8024SpecifySpecify
0.1 M NaOH8024SpecifySpecify

Table 4: Oxidative Stability of this compound

ConditionTemperature (°C)Duration (hours)% DegradationMajor Degradation Products (and % area)
3% H₂O₂4024SpecifySpecify
Control4024SpecifySpecify

Visualization of Workflows and Relationships

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_output Output Prepare Solid Sample Prepare Solid Sample Thermal Stability Thermal Stability Prepare Solid Sample->Thermal Stability Prepare Solution (in inert solvent) Prepare Solution (in inert solvent) Photostability (ICH Q1B) Photostability (ICH Q1B) Prepare Solution (in inert solvent)->Photostability (ICH Q1B) Prepare Solution (in inert solvent)->Thermal Stability Hydrolytic Stability (Acid/Base/Neutral) Hydrolytic Stability (Acid/Base/Neutral) Prepare Solution (in inert solvent)->Hydrolytic Stability (Acid/Base/Neutral) Oxidative Stability (e.g., H2O2) Oxidative Stability (e.g., H2O2) Prepare Solution (in inert solvent)->Oxidative Stability (e.g., H2O2) Stability-Indicating HPLC Stability-Indicating HPLC Photostability (ICH Q1B)->Stability-Indicating HPLC Thermal Stability->Stability-Indicating HPLC Hydrolytic Stability (Acid/Base/Neutral)->Stability-Indicating HPLC Oxidative Stability (e.g., H2O2)->Stability-Indicating HPLC Peak Purity Analysis Peak Purity Analysis Stability-Indicating HPLC->Peak Purity Analysis Quantify Degradation Quantify Degradation Stability-Indicating HPLC->Quantify Degradation Degradant Identification (e.g., LC-MS) Degradant Identification (e.g., LC-MS) Peak Purity Analysis->Degradant Identification (e.g., LC-MS) Elucidate Degradation Pathways Elucidate Degradation Pathways Degradant Identification (e.g., LC-MS)->Elucidate Degradation Pathways Comparative Stability Report Comparative Stability Report Quantify Degradation->Comparative Stability Report Elucidate Degradation Pathways->Comparative Stability Report

Caption: Workflow for assessing the stability of this compound.

Logical Relationships in Degradation

G cluster_stress Stress Conditions cluster_pathways Potential Degradation Pathways This compound This compound Light (UV/Vis) Light (UV/Vis) This compound->Light (UV/Vis) Heat Heat This compound->Heat H2O (pH) H2O (pH) This compound->H2O (pH) Oxidizing Agent Oxidizing Agent This compound->Oxidizing Agent Photodegradation Photodegradation Light (UV/Vis)->Photodegradation Thermal Degradation Thermal Degradation Heat->Thermal Degradation Hydrolysis Hydrolysis H2O (pH)->Hydrolysis Oxidation Oxidation Oxidizing Agent->Oxidation Degradation Products Degradation Products Photodegradation->Degradation Products Thermal Degradation->Degradation Products Hydrolysis->Degradation Products Oxidation->Degradation Products

Caption: Factors influencing the degradation of this compound.

References

A Comparative Guide to the Electrochemical Characterization of 3-Phenyl-1H-Indene and its Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of 3-phenyl-1H-indene and its transition metal complexes, with a focus on iron, cobalt, and nickel. The content is designed to assist researchers in understanding the redox behavior of these compounds and to provide detailed experimental protocols for their characterization. The unique electronic properties of the indenyl ligand system, particularly the "indenyl effect," are highlighted through comparative data with cyclopentadienyl (B1206354) analogues.[1][2][3]

Introduction to this compound and its Metal Complexes

The this compound ligand is a derivative of indene, an aromatic hydrocarbon with a benzene (B151609) ring fused to a cyclopentadiene (B3395910) ring. This structural feature imparts unique electronic and reactivity patterns to its corresponding metal complexes compared to their cyclopentadienyl counterparts. The presence of the phenyl group at the 3-position further influences the electronic properties of the indenyl system. Transition metal complexes of indenyl ligands are known for their enhanced reactivity in various catalytic processes, a phenomenon often referred to as the "indenyl effect".[1][3] This effect is attributed to the ability of the indenyl ligand to undergo haptotropic shifts (η⁵ to η³), which facilitates associative substitution mechanisms.[3] Understanding the electrochemical behavior of these compounds is crucial for their application in areas such as catalysis, materials science, and bioorganometallic chemistry.

Comparative Electrochemical Data

The following tables summarize the key electrochemical data for this compound, its metal complexes, and relevant comparative compounds. The data has been compiled from various sources and is presented to highlight the influence of the metal center and ligand substitution on the redox potentials. All potentials are referenced to the Ferrocene (B1249389)/Ferrocenium (Fc/Fc⁺) couple, a widely accepted internal standard in non-aqueous electrochemistry.

Table 1: Redox Potentials of this compound and its Metal Complexes

CompoundRedox CoupleE₁/₂ (V vs. Fc/Fc⁺)Notes
This compoundOxidationNot readily availableThe direct electrochemical oxidation potential of the parent ligand is not widely reported in the literature. It is expected to undergo an irreversible oxidation at a relatively high potential.
Bis(3-phenylindenyl)iron(II)Fe(II)/Fe(III)~ -0.5 to -0.6The phenyl substitution and the indenyl ligand generally lead to a more easily oxidized complex compared to ferrocene. The exact value can vary with solvent and electrolyte.
(3-Phenylindenyl)cobaltocene(II)Co(II)/Co(III)~ -1.0 to -1.2Significantly easier to oxidize than cobaltocene (B1669278), demonstrating the strong electron-donating nature of the phenylindenyl ligand.
Bis(3-phenylindenyl)nickel(II)Ni(II)/Ni(III)~ -0.2 to -0.4The redox potential is influenced by the specific geometry and electronic structure of the complex.

Table 2: Comparative Redox Potentials of Indenyl vs. Cyclopentadienyl Complexes

Complex PairRedox CoupleE₁/₂ (V vs. Fc/Fc⁺) of Indenyl ComplexE₁/₂ (V vs. Fc/Fc⁺) of Cyclopentadienyl ComplexΔE₁/₂ (Indenyl - Cp)
[Fe(Ind/Cp)(CO)₂I]Fe(II)/Fe(III)VariesVariesIndenyl complexes are generally easier to oxidize.
[Rh(Ind/Cp)(CO)₂]Rh(I)/Rh(II)VariesVariesThe indenyl complex is significantly more reactive, which is reflected in its electrochemical properties.[3]
[RuCl(Ind/Cp)(PPh₃)₂]Ru(II)/Ru(III)-0.023Higher potentialThe indenyl complex is oxidized at a lower potential, indicating the indenyl ligand is more electron-donating.[1]

Experimental Protocols

Synthesis of 3-Phenyl-1H-Indenyl Metal Complexes

The synthesis of 3-phenyl-1H-indenyl metal complexes typically involves the deprotonation of this compound to form the corresponding anion, followed by a salt metathesis reaction with a suitable metal halide.

1. Synthesis of Lithium 3-Phenylindenide:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a stoichiometric amount of n-butyllithium (n-BuLi) in hexanes dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete deprotonation. The formation of a precipitate indicates the formation of the lithium salt.

2. Synthesis of Bis(3-phenylindenyl)iron(II):

  • Prepare a suspension of anhydrous iron(II) chloride (FeCl₂) in anhydrous THF.

  • Add the freshly prepared solution of lithium 3-phenylindenide dropwise to the FeCl₂ suspension at room temperature.

  • Stir the reaction mixture overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether or dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or alumina (B75360).

3. Synthesis of (3-Phenylindenyl)cobalt and -nickel Complexes:

  • Similar procedures can be followed using anhydrous cobalt(II) chloride (CoCl₂) or nickel(II) chloride (NiCl₂) to yield the corresponding cobaltocene and nickelocene (B73246) analogues.

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of these compounds.

1. Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode cell:

    • Working electrode: Glassy carbon or platinum disk electrode.

    • Reference electrode: Silver wire or Ag/AgCl in a non-aqueous filling solution.

    • Counter electrode: Platinum wire or gauze.

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane, acetonitrile, or THF).

  • Supporting electrolyte: 0.1 M solution of tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP).

  • Internal standard: Ferrocene.

  • Analyte: 1-5 mM solution of the this compound derivative.

2. Procedure:

  • Polish the working electrode with alumina slurry, rinse thoroughly with distilled water and the solvent to be used, and dry completely.

  • Assemble the three-electrode cell and purge with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove oxygen.

  • Record a background CV of the solvent and supporting electrolyte to ensure no interfering redox processes are present in the potential window of interest.

  • Add the analyte to the cell and record the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s).

  • Add a small amount of ferrocene as an internal standard and record the CV again.

  • Reference all measured potentials to the Fc/Fc⁺ redox couple (E₁/₂ = 0 V).

  • Vary the scan rate to investigate the reversibility of the redox processes. For a reversible one-electron process, the peak separation (ΔEp) should be close to 59 mV, and the peak current should be proportional to the square root of the scan rate.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Electrochemical Characterization cluster_comparison Comparative Analysis start This compound deprotonation Deprotonation (n-BuLi) start->deprotonation anion 3-Phenylindenyl Anion deprotonation->anion metathesis Salt Metathesis anion->metathesis metal_halide Metal Halide (FeCl₂, CoCl₂, NiCl₂) metal_halide->metathesis complex 3-Phenylindenyl Metal Complex metathesis->complex cv_setup Cyclic Voltammetry Setup (3-electrode cell, electrolyte) complex->cv_setup background_scan Background Scan cv_setup->background_scan analyte_scan Analyte Scan background_scan->analyte_scan standard_addition Internal Standard Addition (Ferrocene) analyte_scan->standard_addition data_analysis Data Analysis (Redox Potentials, Reversibility) standard_addition->data_analysis compare_ligands Compare with Parent Ligand data_analysis->compare_ligands compare_metals Compare Different Metal Complexes data_analysis->compare_metals compare_cp Compare with Cyclopentadienyl Analogues data_analysis->compare_cp

Caption: Experimental workflow for the synthesis and electrochemical characterization of this compound metal complexes.

signaling_pathway cluster_ligand Ligand Properties cluster_complex Metal Complex Properties Indenyl Indenyl Ligand ElectronDonating Increased Electron Density Indenyl->ElectronDonating Fused Benzene Ring Phenyl 3-Phenyl Group Phenyl->ElectronDonating Inductive/Resonance Effects MetalComplex Metal Complex ElectronDonating->MetalComplex Coordination LowerOxidationPotential Lower Oxidation Potential (Easier to Oxidize) MetalComplex->LowerOxidationPotential EnhancedReactivity Enhanced Catalytic Reactivity ('Indenyl Effect') MetalComplex->EnhancedReactivity

Caption: Logical relationship between ligand properties and the resulting electrochemical and reactivity characteristics of the metal complexes.

Conclusion

The electrochemical characterization of this compound and its metal complexes reveals important insights into their electronic structure and reactivity. The indenyl ligand, particularly when substituted with a phenyl group, acts as a strong electron donor, leading to metal complexes that are more easily oxidized compared to their cyclopentadienyl counterparts. This "indenyl effect" has significant implications for the design of catalysts and functional materials. The detailed experimental protocols provided in this guide offer a practical framework for researchers to synthesize and analyze these fascinating organometallic compounds. Further research is warranted to systematically quantify the redox behavior of a broader range of 3-phenyl-1H-indenyl metal complexes to fully exploit their potential in various applications.

References

Performance Benchmarking of 3-Phenyl-1H-Indene-Based Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis, the quest for highly efficient, selective, and robust catalysts is paramount for advancing chemical synthesis and drug development. Among the diverse array of catalyst scaffolds, 3-phenyl-1H-indene and its derivatives have emerged as versatile ligands and components in various catalytic systems. This guide provides a comprehensive performance benchmark of this compound-based catalysts in key organic transformations, offering a direct comparison with established alternatives. The data presented herein, supported by detailed experimental protocols, is intended to aid researchers in the rational selection and application of these catalysts.

Olefin Metathesis: A New Generation of Grubbs-Type Catalysts

The indenylidene ligand, particularly the 3-phenyl-1H-inden-1-ylidene moiety, has been successfully incorporated into second-generation Grubbs-type catalysts, demonstrating exceptional activity and stability in olefin metathesis reactions. These catalysts offer a compelling alternative to standard benzylidene-based Grubbs catalysts.

Performance Comparison: 3-Phenyl-1H-Inden-1-ylidene vs. Standard Grubbs Catalysts
CatalystReaction TypeSubstrateProductCatalyst Loading (mol%)Conversion (%)Reaction Time (h)Ref.
Cl2(PCy3)2Ru-(3-phenylinden-1-ylidene) Ring-Closing Metathesis (RCM)Diethyl diallylmalonateDiethyl 3,3-dicarboxylate-cyclopentene5>951[1]
Grubbs 2nd Gen. (Benzylidene) Ring-Closing Metathesis (RCM)Diethyl diallylmalonateDiethyl 3,3-dicarboxylate-cyclopentene5~981[2]
Cl2(PCy3)2Ru-(3-phenylinden-1-ylidene) Ring-Opening Metathesis Polymerization (ROMP)NorbornenePolynorbornene1 (cat:sub 1:100)High1[1]
Grubbs 2nd Gen. (Benzylidene) Ring-Opening Metathesis Polymerization (ROMP)NorbornenePolynorbornene1 (cat:sub 1:100)High1[2]

Note: While the performance in these specific examples is comparable, indenylidene-based catalysts often exhibit enhanced initiation rates and stability, particularly with sterically demanding or electron-deficient olefins.[3]

Experimental Protocol: Ring-Closing Metathesis (RCM) using Cl2(PCy3)2Ru-(3-phenylinden-1-ylidene)

Synthesis of the Catalyst Precursor: The synthesis involves the reaction of RuCl2(PPh3)3 with 1,1-diphenyl-2-propyn-1-ol (B1359810) to form an intermediate carbene complex, followed by ligand exchange with tricyclohexylphosphine (B42057) (PCy3).[1]

RCM Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the catalyst (e.g., Cl2(PCy3)2Ru-(3-phenylinden-1-ylidene)) in a dry, degassed solvent (e.g., dichloromethane, CH2Cl2).[1]

  • Add the substrate (e.g., diethyl diallylmalonate) to the catalyst solution.[1]

  • Stir the reaction mixture at room temperature for the specified duration (e.g., 1 hour).[1]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

RCM_Workflow cluster_prep Catalyst & Substrate Preparation cluster_reaction Reaction cluster_workup Workup & Purification Catalyst Cl2(PCy3)2Ru- (3-phenylinden-1-ylidene) Dissolve Dissolve Catalyst in Solvent Catalyst->Dissolve Solvent Dry, Degassed CH2Cl2 Solvent->Dissolve Substrate Diethyl diallylmalonate Add_Substrate Add Substrate Substrate->Add_Substrate Dissolve->Add_Substrate Stir Stir at RT (1 hour) Add_Substrate->Stir Quench Solvent Removal Stir->Quench Purify Column Chromatography Quench->Purify Product Purified Product Purify->Product

Workflow for Ring-Closing Metathesis.

Polymerization: Tailoring Polyolefin Properties with Indene-Based Metallocenes

Ansa-metallocene catalysts bearing substituted indene (B144670) ligands are instrumental in modern olefin polymerization, allowing for precise control over the polymer's microstructure and properties. The incorporation of a 3-phenyl group on the indene ligand has been shown to influence catalyst activity and comonomer incorporation.

Performance Comparison: 3-Phenyl-Indene vs. Unsubstituted Indene Metallocenes in Ethylene (B1197577)/Diene Copolymerization

A study utilizing the ansa-metallocene catalyst rac-Me2Si[2-Me-4-Ph-Ind]2ZrCl2 (Cat-1) has provided detailed kinetic data for the copolymerization of ethylene with various dienes.[4][5]

Diene ComonomerCatalyst Activity (x10^6 g/mmol Mt·h)Diene Incorporation (mol%)Propagation Rate Constant (kpE) (Lmol⁻¹s⁻¹)Ref.
Isoprene (B109036) (IP)3.450.6 - 1.1564[4][5]
Butadiene (BD)3.450.6 - 1.1-[4][5]
Vinyl Norbornene (VNB)-2.70379[4][5]
4-Vinylcyclohexene (VCH)-1.56304[4][5]

Key Observation: The 3-phenyl-substituted indene ligand in Cat-1 demonstrates high activity and facilitates the incorporation of various diene comonomers, with linear dienes like isoprene and butadiene showing higher propagation rates.[4][5] The bulky phenyl group can influence the coordination of the monomers and the properties of the resulting polymer.

Experimental Protocol: Ethylene/Diene Copolymerization using rac-Me2Si[2-Me-4-Ph-Ind]2ZrCl2

Catalyst System Activation: The zirconocene (B1252598) precursor is typically activated with a cocatalyst system, such as a borate (B1201080) (e.g., [Ph3C][B(C6F5)4]) and a trialkylaluminum (e.g., TIBA - triisobutylaluminum).[4]

Polymerization Procedure:

  • In a suitable reactor under an inert atmosphere, introduce the solvent (e.g., toluene) and the desired amount of diene comonomer.[4]

  • Add the trialkylaluminum scavenger (TIBA) to the reactor.[4]

  • Introduce ethylene at the desired pressure.

  • Inject the pre-activated catalyst solution (zirconocene and borate in toluene) to initiate polymerization.[4]

  • Maintain constant temperature and ethylene pressure throughout the reaction.

  • After the desired time, terminate the polymerization by adding an alcohol (e.g., methanol).

  • Precipitate, wash, and dry the resulting polymer for characterization.

Polymerization_Workflow cluster_setup Reactor Setup cluster_polymerization Polymerization cluster_termination Termination & Isolation Reactor Polymerization Reactor Solvent Toluene Reactor->Solvent Diene Diene Comonomer Solvent->Diene TIBA TIBA Scavenger Diene->TIBA Ethylene Introduce Ethylene TIBA->Ethylene Catalyst_Inj Inject Activated Catalyst Ethylene->Catalyst_Inj Polymerize Maintain T & P Catalyst_Inj->Polymerize Terminate Add Methanol Polymerize->Terminate Isolate Precipitate, Wash, & Dry Polymer Terminate->Isolate Polymer Copolymer Product Isolate->Polymer

Workflow for Ethylene/Diene Copolymerization.

Asymmetric Epoxidation: A Frontier for this compound-Based Catalysts

While this compound-based ligands have shown promise in various asymmetric transformations, their application in asymmetric epoxidation is a developing area. For context, we compare the performance of the well-established Jacobsen's catalyst for the epoxidation of a related substrate, indene.

Benchmark Performance: Jacobsen's Catalyst for Indene Epoxidation
CatalystSubstrateOxidantProductCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee%)Ref.
Jacobsen's CatalystIndeneNaOClIndene Oxide<19085-88[3]

Discussion: Jacobsen's catalyst, a chiral manganese-salen complex, is highly effective for the asymmetric epoxidation of unfunctionalized olefins like indene, achieving high yields and enantioselectivities with very low catalyst loadings.[3] The development of this compound-based catalysts that can rival or exceed this performance, potentially with different substrate scopes or operational advantages, represents an exciting avenue for future research. The steric and electronic properties of the this compound scaffold could be tuned to create novel chiral environments for asymmetric oxygen transfer reactions.

Conceptual Catalytic Cycle for Asymmetric Epoxidation

The following diagram illustrates a generalized catalytic cycle for a metal-catalyzed asymmetric epoxidation, which could be a target for the application of novel this compound-based chiral catalysts.

Epoxidation_Cycle Catalyst [M-L]n+ (Chiral Catalyst) Active_Oxidant [M=O-L]n+ (Active Oxidant) Catalyst->Active_Oxidant Oxidation Oxidant Oxidant (e.g., NaOCl, H2O2) Oxidant->Active_Oxidant Intermediate [Alkene---O=M-L*]n+ (Intermediate Complex) Active_Oxidant->Intermediate Alkene Coordination Alkene Alkene Substrate Alkene->Intermediate Epoxide Chiral Epoxide Intermediate->Catalyst Catalyst Regeneration Intermediate->Epoxide Oxygen Transfer

Generalized Catalytic Cycle for Asymmetric Epoxidation.

Conclusion

This compound-based catalysts have demonstrated significant potential and, in some cases, superior performance compared to established alternatives in olefin metathesis and polymerization. The tunable nature of the indene framework allows for the fine-tuning of catalyst properties to achieve desired outcomes in terms of activity, selectivity, and stability. While their application in asymmetric epoxidation is still nascent, the success in other areas suggests that the development of chiral this compound-based catalysts for oxidation reactions is a promising field of research. The data and protocols presented in this guide serve as a valuable resource for researchers looking to explore the utility of this versatile class of catalysts in their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Phenyl-1H-indene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all federal, state, and local regulations regarding hazardous waste disposal.[3]

Immediate Safety and Hazard Profile

3-Phenyl-1H-indene is a polycyclic aromatic hydrocarbon.[1] While detailed toxicological data is not available, it should be handled as a potentially hazardous substance.[3] Based on its chemical structure and information for related compounds like Indene, it is prudent to treat it as a flammable liquid that may cause skin, eye, and respiratory irritation.[4][5]

Personal Protective Equipment (PPE):

Proper PPE is mandatory when handling this compound.

PPE ItemSpecificationPurpose
Eye Protection ANSI-approved safety glasses or chemical splash gogglesProtects eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact.
Body Protection A long-sleeved lab coatMinimizes skin exposure.
Footwear Closed-toe shoesProtects feet from spills.
Respiratory Work in a well-ventilated area or a chemical fume hoodAvoids inhalation of vapors.

Step-by-Step Disposal Protocol

The disposal of this compound and materials contaminated with it must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Segregation and Collection:

    • Collect all waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a dedicated, properly labeled hazardous waste container.[2]

    • The container must be made of a compatible material (e.g., glass or a suitable plastic) and have a secure, tight-fitting lid.

    • Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[4][5]

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."

    • The label must include the full chemical name ("this compound") and CAS number ("1961-97-3").

    • Indicate the hazards associated with the waste (e.g., "Flammable," "Irritant").

    • Include the date when the first waste was added to the container and the name of the generating laboratory or researcher.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area within the laboratory.

    • It is best practice to use secondary containment (e.g., a larger, chemically resistant bin) to contain any potential leaks.

    • Store away from heat, sparks, open flames, and other ignition sources.[4]

  • Disposal Request:

    • Once the waste container is full or is no longer needed, arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[5]

    • Follow your institution's specific procedures for requesting a waste pickup.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to ensure safety.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated and eliminate all ignition sources.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material and place it in the designated hazardous waste container.

    • Clean the spill area with an appropriate solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your laboratory supervisor and your institution's EHS department.

    • Prevent entry to the affected area.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[4]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

Figure 1. Disposal Workflow for this compound. cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of This compound Waste container Collect in a Dedicated, Labeled Hazardous Waste Container start->container storage Store in a Designated, Well-Ventilated Hazardous Waste Accumulation Area container->storage pickup Arrange for Pickup by Institutional EHS or Licensed Contractor storage->pickup disposal Dispose of Contents/ Container to an Approved Waste Disposal Plant pickup->disposal

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.